2-Methoxy-6-methylbenzonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-6-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7-4-3-5-9(11-2)8(7)6-10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZIUEZLZGDVBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343518 | |
| Record name | 2-Methoxy-6-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53005-44-0 | |
| Record name | 2-Methoxy-6-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxy-6-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-6-methylbenzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, spectroscopic data, a representative synthesis protocol, safety information, and its applications as a versatile building block in organic synthesis. All quantitative data is presented in structured tables for ease of reference, and a representative synthetic workflow is visualized using the DOT language.
Introduction
This compound, with the CAS number 53005-44-0, is an aromatic nitrile compound characterized by the presence of a methoxy and a methyl group on the benzene ring, ortho to the nitrile functionality. Its chemical structure makes it a valuable precursor for the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals such as high-efficiency fungicides.[1][2] This guide aims to consolidate the available technical information on this compound to support its use in research and development.
Chemical and Physical Properties
This compound is a colorless to light yellow solid at room temperature.[1][2] It is soluble in organic solvents like ethanol, methanol, and dimethylformamide (DMF), but has poor solubility in water.[1][2] A summary of its key physical and chemical properties is provided in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | [1][3] |
| Molecular Weight | 147.17 g/mol | [3] |
| CAS Number | 53005-44-0 | [1][3] |
| IUPAC Name | This compound | [3] |
| Appearance | Colorless to light yellow solid | [1][2] |
| Melting Point | 80-84 °C | [1][2] |
| Boiling Point | 70-74 °C at 0.4 Torr; 272.9 °C at 760 mmHg | [1][4] |
| Density | 1.06 g/cm³ (Predicted) | [1] |
| Flash Point | 114.5 °C | [1][4] |
| Solubility | Soluble in ethanol, methanol, DMF; poorly soluble in water | [1][2] |
| InChI | InChI=1S/C9H9NO/c1-7-4-3-5-9(11-2)8(7)6-10/h3-5H,1-2H3 | [3] |
| InChIKey | ZZZIUEZLZGDVBG-UHFFFAOYSA-N | [3] |
| SMILES | CC1=C(C(=CC=C1)OC)C#N | [3] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of available and predicted spectral data is presented in Tables 2, 3, and 4.
Table 2: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Interpretation |
| 147 | High | Molecular Ion [M]⁺ |
| 146 | High | [M-H]⁺ |
| 118 | Moderate | [M-CHO]⁺ or [M-C₂H₅]⁺ |
Source: PubChem CID 590226[3]
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.4-7.0 | m | 3H | Aromatic protons |
| ~3.9 | s | 3H | Methoxy protons (-OCH₃) |
| ~2.4 | s | 3H | Methyl protons (-CH₃) |
Note: Predicted values based on typical chemical shifts for similar structures.[5]
Table 4: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~160 | C-OCH₃ |
| ~140 | C-CH₃ |
| ~132-120 | Aromatic CH |
| ~118 | C-CN |
| ~115 | CN |
| ~56 | -OCH₃ |
| ~20 | -CH₃ |
Note: Predicted values based on typical chemical shifts for similar structures.[5]
Infrared (IR) Spectroscopy: A vapor phase IR spectrum is available for this compound.[6] Key characteristic peaks are expected around:
-
2220-2240 cm⁻¹: C≡N stretching vibration.
-
2850-3000 cm⁻¹: C-H stretching of methyl and methoxy groups.
-
1450-1600 cm⁻¹: C=C stretching of the aromatic ring.
-
1000-1300 cm⁻¹: C-O stretching of the methoxy group.
Synthesis
Representative Experimental Protocol: Methylation of 2-hydroxy-6-methylbenzonitrile
Materials:
-
2-hydroxy-6-methylbenzonitrile
-
Anhydrous potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I)
-
Acetone
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of 2-hydroxy-6-methylbenzonitrile, anhydrous potassium carbonate (2-3 equivalents), and methyl iodide (1.5-2 equivalents) in acetone is prepared in a round-bottom flask.
-
The reaction mixture is refluxed for 4-6 hours, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and filtered to remove the inorganic salts.
-
The filtrate is concentrated under reduced pressure to remove the acetone.
-
The residue is dissolved in dichloromethane and washed with water.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent, followed by crystallization from hexane to yield pure this compound.[7]
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of this compound.
Applications in Drug Development and Agrochemicals
This compound serves as a crucial intermediate in the synthesis of various organic molecules.[8] Its utility stems from the reactivity of the nitrile group and the potential for further functionalization of the aromatic ring.
-
Pharmaceutical Intermediate: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. These transformations are fundamental in building the core structures of many active pharmaceutical ingredients. It is cited as an intermediate for the synthesis of new drugs, including potential anti-cancer agents.[1][2]
-
Agrochemical Intermediate: This compound is also a precursor in the synthesis of pesticides, particularly high-efficiency fungicides.[1][2] The specific structural motifs that can be derived from this compound are likely key to the biological activity of the final agrochemical products.
Safety Information
While detailed toxicological data for this compound is not extensively published, information can be inferred from safety data sheets of structurally similar compounds. The toxicity is considered relatively low, but appropriate safety precautions should always be taken.[1]
-
General Hazards: May cause skin, eye, and respiratory irritation upon contact or inhalation.[1] Ingestion may be harmful.
-
Handling Precautions: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid direct contact with skin and eyes, and prevent inhalation of dust or vapors.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
-
Fire Hazards: Avoid open flames and high temperatures.[1]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. This guide has provided a detailed summary of its properties, spectroscopic data, a representative synthetic method, and safety considerations. The information compiled herein should serve as a useful resource for researchers and professionals in the fields of organic synthesis and drug development.
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C9H9NO | CID 590226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:53005-44-0 | Chemsrc [chemsrc.com]
- 5. rsc.org [rsc.org]
- 6. spectrabase.com [spectrabase.com]
- 7. prepchem.com [prepchem.com]
- 8. This compound [myskinrecipes.com]
An In-depth Technical Guide to the Structural Analysis of 2-Methoxy-6-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural analysis of 2-Methoxy-6-methylbenzonitrile, a key organic intermediate. This document collates available spectral data, proposes detailed experimental protocols, and offers in-depth analysis to facilitate its use in research and development.
Molecular and Spectroscopic Data
A summary of the key physical and spectroscopic data for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | [PubChem] |
| Molecular Weight | 147.17 g/mol | [PubChem] |
| CAS Number | 53005-44-0 | [PubChem] |
| Physical State | Colorless to light yellow solid | [ChemBK] |
| Melting Point | 80-84 °C | [ChemBK] |
| Boiling Point | 70-74 °C at 0.4 Torr | [ChemBK] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.35 | t | 1H | H4 | The proton para to the methoxy group is expected to be a triplet due to coupling with H3 and H5. |
| ~ 6.85 | d | 1H | H5 | Ortho to the methoxy group, this proton will be a doublet coupled to H4. |
| ~ 6.75 | d | 1H | H3 | Ortho to the methyl group, this proton will be a doublet coupled to H4. |
| ~ 3.85 | s | 3H | -OCH₃ | Methoxy group protons typically appear as a singlet in this region.[1] |
| ~ 2.45 | s | 3H | -CH₃ | Methyl group protons attached to an aromatic ring appear as a singlet in this region. |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 160 | C2 (-OCH₃) | The carbon attached to the electron-donating methoxy group is expected to be significantly downfield. |
| ~ 140 | C6 (-CH₃) | The carbon bearing the methyl group. |
| ~ 132 | C4 | Aromatic CH carbon. |
| ~ 120 | C5 | Aromatic CH carbon. |
| ~ 118 | -C≡N | The nitrile carbon chemical shift. |
| ~ 115 | C1 (-CN) | The ipso-carbon attached to the nitrile group. |
| ~ 110 | C3 | Aromatic CH carbon. |
| ~ 56 | -OCH₃ | The carbon of the methoxy group typically appears in this range.[1] |
| ~ 20 | -CH₃ | The carbon of the methyl group. |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[2]
Table 3: FTIR Spectral Data and Assignments
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050-3000 | Medium | Aromatic C-H stretch |
| ~ 2950-2850 | Medium | Aliphatic C-H stretch (CH₃) |
| ~ 2225 | Strong | -C≡N stretch |
| ~ 1600, 1480 | Strong | C=C aromatic ring stretch |
| ~ 1250 | Strong | Aryl-O-C stretch (asymm.) |
| ~ 1030 | Medium | Aryl-O-C stretch (symm.) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound shows a molecular ion peak consistent with its molecular weight. The fragmentation pattern provides further structural confirmation.[3]
Table 4: Mass Spectrometry Fragmentation Data
| m/z | Relative Intensity | Assignment |
| 147 | High | [M]⁺ (Molecular ion) |
| 146 | Moderate | [M-H]⁺ |
| 118 | Moderate | [M-CHO]⁺ or [M-C₂H₅]⁺ |
The fragmentation can be rationalized by the loss of a hydrogen radical from the molecular ion to give the peak at m/z 146. The peak at m/z 118 likely arises from the loss of a formyl radical (CHO) from the methoxy group, a common fragmentation pathway for anisole derivatives.[4][5]
Experimental Protocols
Detailed methodologies for the synthesis and key analytical experiments are provided below.
Proposed Synthesis of this compound
A plausible synthetic route starting from the commercially available 2-methyl-6-nitroaniline is outlined.
Step 1: Sandmeyer Reaction (Diazotization and Bromination)
-
Dissolve 2-methyl-6-nitroaniline in an aqueous solution of sulfuric acid and cool to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the diazonium salt solution to the CuBr solution.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour.
-
Extract the product, 2-bromo-1-methyl-3-nitrobenzene, with a suitable organic solvent, wash, dry, and purify by chromatography.
Step 2: Nucleophilic Aromatic Substitution
-
Dissolve 2-bromo-1-methyl-3-nitrobenzene in methanol.
-
Add sodium methoxide and reflux the mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction, remove the methanol under reduced pressure, and partition the residue between water and an organic solvent.
-
Wash the organic layer, dry, and purify to yield 2-methoxy-1-methyl-3-nitrobenzene.
Step 3: Reduction of the Nitro Group
-
Dissolve 2-methoxy-1-methyl-3-nitrobenzene in ethanol.
-
Add a catalytic amount of palladium on carbon (10%).
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.
-
Filter off the catalyst and concentrate the solvent to obtain 2-methoxy-6-methylaniline.
Step 4: Sandmeyer Reaction (Diazotization and Cyanation)
-
Dissolve 2-methoxy-6-methylaniline in an aqueous solution of hydrochloric acid and cool to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise.
-
Prepare a solution of copper(I) cyanide and potassium cyanide in water.
-
Slowly add the diazonium salt solution to the cyanide solution.
-
Heat the reaction mixture to 50-60 °C for 1 hour.
-
Extract the final product, this compound, wash, dry, and purify by recrystallization or chromatography.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.[2]
-
Instrument Setup : Insert the NMR tube into the spectrometer. The instrument's software will lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Data Acquisition : Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, typically 16-64 scans are acquired. For ¹³C NMR, a larger number of scans will be necessary to achieve a good signal-to-noise ratio.
-
Data Processing : The raw data (Free Induction Decay) is Fourier transformed to generate the spectrum. Apply phase and baseline corrections. Integrate the peaks in the ¹H spectrum and identify the chemical shifts of all signals.
FTIR Spectroscopy Protocol
-
Background Collection : Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor, as well as instrumental artifacts.[2]
-
Sample Preparation : A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, dissolve a small amount of the compound in a volatile solvent, deposit it onto a KBr plate, and allow the solvent to evaporate, leaving a thin film of the sample.
-
Sample Measurement : Place the sample in the path of the IR beam and collect the spectrum. Typically, 32-64 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis : The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum. Identify the characteristic absorption bands.
Mass Spectrometry Protocol
-
Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization : In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.
-
Mass Analysis : The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
-
Detection : The separated ions are detected, and a signal proportional to their abundance is recorded.
-
Data Interpretation : The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Structural Elucidation and Discussion
The combined spectroscopic data provides a coherent structural confirmation of this compound.
-
NMR spectroscopy is invaluable for determining the carbon-hydrogen framework. The predicted ¹H NMR spectrum would clearly show three distinct aromatic protons with splitting patterns indicative of their substitution pattern, along with two singlets for the methoxy and methyl groups. The predicted ¹³C NMR spectrum would show nine distinct carbon signals, confirming the asymmetry of the molecule.
-
IR spectroscopy confirms the presence of the key functional groups. The strong absorption around 2225 cm⁻¹ is a definitive indicator of the nitrile group. The bands in the 1250-1030 cm⁻¹ region are characteristic of the aryl ether linkage, and the various C-H stretches confirm the presence of both aromatic and aliphatic protons.
-
Mass spectrometry establishes the molecular weight of the compound as 147 g/mol . The fragmentation pattern, particularly the loss of a formyl radical, is consistent with the presence of a methoxy group on the benzene ring and further supports the proposed structure.
Crystallographic data for this compound has not been found in the surveyed literature. In the absence of X-ray data, computational chemistry methods, such as Density Functional Theory (DFT), could be employed to calculate the optimized molecular geometry, bond lengths, and bond angles.[6] These theoretical calculations can also predict NMR chemical shifts and vibrational frequencies, which can be compared with experimental data for further structural validation.[6]
This comprehensive analysis, integrating data from multiple spectroscopic techniques and theoretical considerations, provides a robust structural characterization of this compound, which is essential for its application in further chemical synthesis and drug discovery endeavors.
References
- 1. acdlabs.com [acdlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C9H9NO | CID 590226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mass spectrometric study on the fragmentation of anisole (Journal Article) | ETDEWEB [osti.gov]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights | MDPI [mdpi.com]
An In-depth Technical Guide to 2-Methoxy-6-methylbenzonitrile (CAS 53005-44-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methoxy-6-methylbenzonitrile, a versatile chemical intermediate with applications in the pharmaceutical and agrochemical industries. This document consolidates available physicochemical data, spectroscopic information, synthetic methodologies, and potential applications to serve as a valuable resource for professionals in research and development.
Physicochemical Properties
This compound is a colorless to light yellow solid.[1] It is soluble in organic solvents such as ethanol, methanol, and dimethylformamide (DMF), but has poor solubility in water.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 53005-44-0 | [2] |
| Molecular Formula | C₉H₉NO | [3] |
| Molecular Weight | 147.17 g/mol | [2] |
| Appearance | Colorless to light yellow solid | [1] |
| Melting Point | 80-84 °C | [1] |
| Boiling Point | 70-74 °C at 0.4 mmHg272.9 °C at 760 mmHg | [3][4] |
| Density | 1.06 g/cm³ | [3] |
| Flash Point | 114.5 °C | [3] |
| Refractive Index | 1.522 | [3] |
| Vapor Pressure | 0.00591 mmHg at 25 °C | [3] |
Spectroscopic Data
Detailed experimental spectra for this compound are not widely available in the public domain. However, based on its chemical structure and data from related compounds, the expected spectroscopic features are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental ¹H and ¹³C NMR data for this compound are not readily found in the searched literature, the expected chemical shifts can be predicted based on the structure and data for analogous compounds like 2-methoxybenzonitrile.[5][6]
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group protons (-OCH₃) around 3.8-4.0 ppm.[6] The methyl group protons (-CH₃) would likely appear as a singlet further upfield, around 2.4-2.6 ppm. The aromatic protons would present as a complex multiplet in the aromatic region (approximately 6.8-7.5 ppm).
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the nine carbon atoms. The nitrile carbon (-CN) would be significantly downfield, typically in the range of 115-120 ppm. The carbon of the methoxy group would appear around 55-60 ppm, and the methyl carbon would be upfield, around 20-25 ppm.[5] The six aromatic carbons would have characteristic shifts in the 110-160 ppm range, with the carbons directly attached to the methoxy and nitrile groups showing distinct chemical shifts due to their electronic effects.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by several key absorption bands corresponding to its functional groups. A strong, sharp absorption band is expected around 2220-2240 cm⁻¹ due to the C≡N stretching of the nitrile group.[2] The C-O stretching of the methoxy group would likely appear as a strong band in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring would appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 147, corresponding to its molecular weight.[2] Common fragmentation patterns would involve the loss of a methyl group ([M-15]⁺) or a methoxy group ([M-31]⁺).
Synthesis and Reactivity
Synthetic Routes
A plausible synthetic approach, based on standard organic transformations, would be the methylation of 2-hydroxy-6-methylbenzonitrile.
Caption: Plausible synthetic route to this compound.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 2-hydroxy-6-methylbenzonitrile (1.0 eq) in a suitable solvent such as acetone or DMF, add a base, for example, anhydrous potassium carbonate (1.5-2.0 eq).
-
Addition of Methylating Agent: While stirring the mixture, add a methylating agent like dimethyl sulfate or methyl iodide (1.1-1.2 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.
Reactivity
The chemical reactivity of this compound is primarily dictated by its three functional groups: the nitrile, the methoxy group, and the methyl-substituted aromatic ring.
-
Nitrile Group: The nitrile group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Reduction of the nitrile group, for example, with lithium aluminum hydride (LiAlH₄), would yield a primary amine.
-
Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution due to the electron-donating methoxy and methyl groups. These groups are ortho- and para-directing.
-
Methyl Group: The methyl group can be a site for radical substitution reactions, such as bromination using N-bromosuccinimide (NBS), to introduce functionality at the benzylic position. A patent for the synthesis of related compounds demonstrates the bromination of the methyl group on a similar benzonitrile derivative.[8]
Caption: Key reactivity pathways of this compound.
Applications in Research and Development
This compound serves as a key building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical sectors.[7]
Agrochemicals
This compound is utilized as an intermediate in the preparation of fungicides.[7] The benzonitrile moiety is a common feature in a number of commercial fungicides.[9][10] The specific role of this compound would be to introduce the substituted phenyl ring into the final active ingredient.
Pharmaceuticals
In the realm of drug discovery, substituted benzonitriles are recognized as important pharmacophores.[1] The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding with biological targets. Benzonitrile derivatives have been investigated for a range of therapeutic applications, including as enzyme inhibitors and for the treatment of mood disorders.[1] While specific drugs derived from this compound are not explicitly detailed in the literature, its structural motifs are of interest in medicinal chemistry. For instance, glucopyranosyl-substituted benzonitrile derivatives have been patented as inhibitors of the sodium-dependent glucose cotransporter SGLT2.[11]
Caption: Application areas of this compound.
Safety Information
This compound is considered to have relatively low toxicity, but appropriate safety precautions should be taken during its handling and storage.[1] It may cause irritation upon inhalation, ingestion, or skin contact.[1] Therefore, the use of personal protective equipment, including gloves, safety glasses, and a lab coat, is recommended. It should be used in a well-ventilated area.[1] Care should be taken when using it in alkaline solutions, and it should be kept away from strong oxidizing agents.[1]
Conclusion
This compound is a valuable chemical intermediate with significant potential in the development of new agrochemicals and pharmaceuticals. Its versatile reactivity allows for the synthesis of a wide range of complex molecules. While detailed spectroscopic and synthetic data are not extensively published, this guide provides a solid foundation for researchers and developers working with this compound. Further research into its biological activity and applications is warranted to fully explore its potential.
References
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H9NO | CID 590226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 53005-44-0 [chemnet.com]
- 4. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. acdlabs.com [acdlabs.com]
- 7. chembk.com [chembk.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. WO2018162999A1 - Fungicidal combinations - Google Patents [patents.google.com]
- 10. WO2019243994A1 - A fungicidal composition and a process for preparation thereof - Google Patents [patents.google.com]
- 11. US7745414B2 - Glucopyranosyl-substituted benzonitrile derivatives, pharmaceutical compositions containing such compounds, their use and process for their manufacture - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Physicochemical Properties of 2-Methoxy-6-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxy-6-methylbenzonitrile is a substituted aromatic nitrile that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring a nitrile, a methoxy, and a methyl group on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. This guide provides a comprehensive overview of its known physicochemical properties, safety information, and a plausible synthetic approach.
Chemical Identity and Structure
-
IUPAC Name: this compound
-
CAS Number: 53005-44-0[1]
-
Molecular Formula: C₉H₉NO[1]
-
Molecular Weight: 147.17 g/mol [1]
-
Canonical SMILES: CC1=C(C(=CC=C1)OC)C#N
-
InChI Key: ZZZIUEZLZGDVBG-UHFFFAOYSA-N
Physicochemical Properties
The known physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow solid | [1] |
| Melting Point | 80-84 °C | [1] |
| Boiling Point | 70-74 °C at 0.4 Torr | [1] |
| Density | 1.06 ± 0.1 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in ethanol, methanol, and dimethylformamide (DMF); poorly soluble in water. | [1] |
| Flash Point | 114.5 °C | [1] |
| Vapor Pressure | 0.00591 mmHg at 25 °C | [1] |
| Refractive Index | 1.522 | [1] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, a singlet for the methoxy (-OCH₃) group protons (typically in the range of 3.5-4.0 ppm), and a singlet for the methyl (-CH₃) group protons (typically in the range of 2.2-2.5 ppm).
-
¹³C NMR: The carbon NMR spectrum would display unique resonances for the nine carbon atoms, including the nitrile carbon (typically >110 ppm), the aromatic carbons, the methoxy carbon (~55-60 ppm), and the methyl carbon (~15-20 ppm).
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 147.
Synthesis and Experimental Protocols
This compound is primarily used as a synthetic intermediate.[2] One common route to its synthesis is the O-alkylation of the corresponding phenolic precursor, 2-hydroxy-6-methylbenzonitrile, via a Williamson ether synthesis.[3]
General Experimental Protocol: O-Alkylation of 2-hydroxy-6-methylbenzonitrile
This protocol describes a general procedure for the methylation of a hydroxybenzonitrile derivative.
Materials:
-
2-hydroxy-6-methylbenzonitrile
-
Methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
Base (e.g., potassium carbonate (K₂CO₃) or sodium hydride (NaH))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetone)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve 2-hydroxy-6-methylbenzonitrile (1.0 equivalent) in the chosen anhydrous solvent (DMF or acetone) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Base: Add the base to the solution. If using potassium carbonate (1.5 - 2.0 eq.), it can be added directly. If using sodium hydride (1.1 eq.), it should be added portion-wise at 0 °C.[3]
-
Addition of Alkylating Agent: Add the methylating agent (1.1 - 1.2 eq.) dropwise to the reaction mixture at room temperature.[3]
-
Reaction: Heat the reaction mixture to a temperature between 60-80 °C and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
If K₂CO₃ was used, filter off the inorganic salts and wash the filter cake with the reaction solvent.[3]
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, water, and then brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.[3]
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis of this compound based on the Williamson ether synthesis protocol.
Caption: Generalized workflow for the synthesis of this compound.
Applications in Research and Development
This compound is a key intermediate in the synthesis of various organic compounds. Its primary applications are in the pharmaceutical and agrochemical sectors. It is used in the synthesis of new drug candidates, including potential anti-cancer agents, and in the development of novel pesticides, such as high-efficiency fungicides.[1]
Safety and Handling
While the toxicity of this compound is considered relatively low, appropriate safety precautions are necessary during its handling and storage.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.
-
Handling: Avoid inhalation, ingestion, or contact with skin, as it may cause irritation. Use in a well-ventilated area, such as a chemical fume hood.[1]
-
Storage: Store in a tightly sealed container in a dry, room-temperature environment. Keep away from fire, high temperatures, and strong oxidizing agents.[1]
-
Incompatibilities: Avoid contact with strong oxidants and use caution in alkaline solutions.[1]
Conclusion
This compound is a commercially available and synthetically important chemical intermediate. The data compiled in this guide provides a foundational understanding of its physicochemical properties, facilitating its effective and safe use in research and development for the synthesis of novel pharmaceuticals and agrochemicals. Further research to publish detailed and validated spectroscopic data (¹H and ¹³C NMR) would be beneficial to the scientific community.
References
2-Methoxy-6-methylbenzonitrile molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise summary of the core physicochemical properties of 2-Methoxy-6-methylbenzonitrile, a chemical compound relevant in various organic synthesis applications.
Physicochemical Data
The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value | Citations |
| Molecular Formula | C₉H₉NO | [1][2][3] |
| Molecular Weight | 147.17 g/mol | [2][4] |
| CAS Number | 53005-44-0 | [1][2][3] |
Note on Methodologies: The molecular weight and formula are standard chemical identifiers derived from the compound's atomic composition. These values are computationally calculated and verified through analytical techniques such as mass spectrometry. Due to the fundamental nature of this data, detailed experimental protocols for its determination are not typically published in standard chemical literature but are based on universally accepted principles of chemistry.
Logical Relationships in Chemical Identification
The identification and characterization of a chemical compound like this compound follow a logical workflow. The molecular formula establishes the elemental composition, which in turn allows for the calculation of the precise molecular weight. The CAS (Chemical Abstracts Service) number serves as a unique and unambiguous identifier for the substance.
References
An In-depth Technical Guide to the Synthesis of 2-Methoxy-6-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Methoxy-6-methylbenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines the core synthetic strategies, presents detailed experimental protocols for key reactions, and includes quantitative data to facilitate comparison and reproducibility.
Core Synthesis Pathways
The synthesis of this compound can be primarily achieved through three distinct pathways, each with its own set of advantages and challenges. These pathways are:
-
Palladium-Catalyzed Cyanation of an Aryl Halide: This modern approach involves the cross-coupling of an aryl halide (typically 2-bromo-6-methylanisole) with a cyanide source, catalyzed by a palladium complex.
-
Sandmeyer Reaction of an Aniline Derivative: A classic method for introducing a nitrile group, this pathway utilizes the diazotization of 2-methoxy-6-methylaniline followed by a copper-catalyzed cyanation.
-
Methylation of a Phenolic Precursor: This route involves the synthesis of 2-hydroxy-6-methylbenzonitrile, which is subsequently methylated to yield the final product.
The logical relationship between these pathways, starting from common precursors, is illustrated below.
Pathway 1: Palladium-Catalyzed Cyanation
This pathway is often favored due to its generally mild reaction conditions and high functional group tolerance. The key transformation is the palladium-catalyzed coupling of an aryl halide or pseudohalide with a cyanide source.
Reaction Scheme:
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Aryl Bromide | [1][2] |
| Cyanide Source | K₄[Fe(CN)₆] (non-toxic) | [2] |
| Catalyst | 0.1 mol% Pd(OAc)₂ | [2] |
| Solvent | Dimethylacetamide (DMAc) | [2] |
| Temperature | 120 °C | [2] |
| Reaction Time | < 5 hours | [2] |
| Yield | 83-96% (for various aryl bromides) | [2] |
Experimental Protocol: General Procedure for Ligand-Free Palladium-Catalyzed Cyanation of Aryl Bromides
This protocol is a general method and may require optimization for the specific substrate, 2-bromo-6-methylanisole.
-
Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 eq), potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) (0.2 eq), sodium carbonate (Na₂CO₃) (1.0 eq), and palladium(II) acetate (Pd(OAc)₂) (0.001 eq).
-
Solvent Addition: Add dimethylacetamide (DMAc) as the solvent.
-
Reaction Conditions: Heat the mixture to 120 °C and stir for up to 5 hours.
-
Work-up: After the reaction is complete, cool the mixture and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Pathway 2: Sandmeyer Reaction
The Sandmeyer reaction is a well-established method for the synthesis of aryl nitriles from anilines.[2] This pathway involves the diazotization of 2-methoxy-6-methylaniline, followed by treatment with a copper(I) cyanide salt.
Reaction Scheme:
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Arenediazonium tetrafluoroborate | [3] |
| Cyanide Source | Acetonitrile (solvent and reagent) | [3] |
| Catalyst | 0.1 eq PdCl₂ | [3] |
| Additive | 1.0 eq Ag₂O | [3] |
| Temperature | 55 °C | [3] |
| Reaction Time | 24 hours | [3] |
| Yield | 30-64% (for various substrates) | [3] |
Experimental Protocol: General Procedure for Sandmeyer Cyanation
This is a general protocol and should be adapted and optimized for 2-methoxy-6-methylaniline.
-
Diazotization: Dissolve the aniline (1.0 eq) in a suitable aqueous acid (e.g., HCl, H₂SO₄). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) (1.0-1.2 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent. Add the cold diazonium salt solution to the CuCN solution.
-
Reaction: Gently heat the reaction mixture to promote the decomposition of the diazonium salt and the formation of the nitrile.
-
Work-up: After the reaction is complete, extract the product with an organic solvent. Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent and purify the product by distillation or column chromatography.
Pathway 3: Methylation of 2-Hydroxy-6-methylbenzonitrile
This pathway involves the initial synthesis of 2-hydroxy-6-methylbenzonitrile, followed by methylation of the phenolic hydroxyl group. The methylation is typically achieved using an electrophilic methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.[4][5]
Reaction Scheme:
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Salicylic Acid (as a model for a phenol) | [4][5] |
| Methylating Agent | Dimethyl Sulfate (DMS) | [4][5] |
| Base | Sodium Bicarbonate (NaHCO₃) | [4][5] |
| Solvent | Solvent-free (DMS acts as solvent) | [4][5] |
| Temperature | 90 °C | [4][5] |
| Reaction Time | 90 minutes | [4][5] |
| Yield | 96% (for methyl salicylate) | [4][5] |
Experimental Protocol: General Procedure for O-Methylation with Dimethyl Sulfate
This protocol is based on the methylation of salicylic acid and would require adaptation for 2-hydroxy-6-methylbenzonitrile.
-
Reaction Setup: In a reaction vessel, combine 2-hydroxy-6-methylbenzonitrile (1.0 eq) and sodium bicarbonate (NaHCO₃) (1.2 eq).
-
Reagent Addition: Add dimethyl sulfate (DMS) (4.0 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir for approximately 90 minutes.
-
Work-up: After cooling, carefully quench the reaction with water. The excess DMS will be hydrolyzed. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Conclusion
The synthesis of this compound can be accomplished through several viable pathways. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance for specific reagents and reaction conditions. Modern palladium-catalyzed methods offer high yields and good functional group compatibility, while the Sandmeyer reaction provides a classical and often cost-effective alternative. The methylation of a phenolic precursor is a straightforward transformation, provided the starting phenol is readily accessible. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for the synthesis and further development of this important chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diverse Biological Activities of Substituted Benzonitriles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted benzonitriles, organic compounds featuring a cyano (-C≡N) group attached to a benzene ring, represent a versatile and highly privileged scaffold in medicinal chemistry. Their unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have positioned them as key components in the development of novel therapeutic agents across a wide spectrum of diseases. This technical guide provides an in-depth exploration of the multifaceted biological activities of substituted benzonitriles, focusing on their anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. The guide summarizes quantitative data, details experimental methodologies, and visualizes key cellular pathways to serve as a comprehensive resource for professionals in drug discovery and development.
Anticancer Activity
Substituted benzonitriles have emerged as a significant class of anticancer agents, primarily by targeting fundamental cellular processes such as cell division and key signaling pathways implicated in cancer progression.[1][2]
Tubulin Polymerization Inhibition
A prominent mechanism by which benzonitrile derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[1][2] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly proliferating cancer cells. Certain 2-phenylacrylonitrile derivatives, structurally related to stilbenes, have been identified as potent inhibitors of tubulin polymerization, arresting the cell cycle in the G2/M phase.[1]
PD-1/PD-L1 Interaction Inhibition
The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are critical immune checkpoint proteins that cancer cells exploit to evade the immune system.[1] Biphenyl-1,2,3-triazol-benzonitrile derivatives have been synthesized as small molecule inhibitors of the PD-1/PD-L1 interaction, offering a promising alternative to monoclonal antibody-based immunotherapies.[1][3]
Kinase Inhibition
Many cellular signaling pathways that are dysregulated in cancer are driven by kinases. Benzonitrile derivatives have been developed as inhibitors of various kinases, including Tankyrase, mTOR, and TBK1/IKKε.[1] For instance, 2,4-Difluoro-5-Nitrobenzonitrile is a key intermediate in the synthesis of tankyrase inhibitors, which play a crucial role in halting tumorigenesis.[1]
Quantitative Data: Anticancer Activity
| Compound Class | Derivative Example | Cancer Cell Line | IC50 |
| 2-Phenylacrylonitriles | Compound 1g2a | HCT116 (Colon) | 5.9 nM |
| BEL-7402 (Liver) | 7.8 nM | ||
| Biphenyl-1,2,3-triazol-benzonitriles | Compound 7 | - | 8.52 μM (for PD-1/PD-L1 interaction)[3] |
| Compound 6 | - | 12.28 μM (for PD-1/PD-L1 interaction)[3] | |
| Compound 8a | - | 14.08 μM (for PD-1/PD-L1 interaction)[3] | |
| Benzopyrones | Schiff's like compounds 4a, b, c | Leukemia, Non-Small Cell Lung, CNS, Breast Cancer | Good growth inhibition % |
Signaling Pathway: Tubulin Polymerization Inhibition Leading to Apoptosis
Caption: Inhibition of tubulin polymerization by substituted benzonitriles, leading to cell cycle arrest and apoptosis.
Signaling Pathway: PD-1/PD-L1 Interaction Inhibition
Caption: Mechanism of PD-1/PD-L1 checkpoint inhibition by substituted benzonitriles.
Antimicrobial Activity
Several classes of substituted benzonitriles have demonstrated promising activity against a range of bacterial and fungal pathogens.[1][2] A proposed mechanism for some pyrimidine acrylonitrile derivatives involves the inhibition of penicillin-binding proteins (PBPs), which are crucial for the synthesis of the bacterial cell wall. By covalently binding to PBPs, these compounds disrupt cell wall integrity, leading to bacterial lysis and death.[2]
Quantitative Data: Antimicrobial Activity
| Compound | Target Organism | MIC (μg/mL) |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile (2e) | Gram-positive bacteria | Significant activity |
| Gram-negative bacteria | Significant activity | |
| Botrytis fabae | 6.25[4] | |
| Benzonaptho and tolyl substituted compounds (1e, 1g, 1h) | Various bacteria | 10-20[5] |
| N-Heptyl-N-(4-methylpyridin-2-yl)benzenesulfonamide (5c) | Gram-negative and gram-positive bacteria | Most active in series[6] |
Antiviral Activity
The antiviral potential of substituted benzonitriles has been notably explored, with significant activity reported against viruses such as Hepatitis C Virus (HCV) and enteroviruses.[1][7]
HCV Entry Inhibition
2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivatives have been identified as potent and orally available inhibitors of HCV.[1] These compounds act by blocking the early stages of the viral life cycle, specifically the entry of the virus into host cells.[1] The lead compound, L0909, demonstrated high efficacy with an EC50 of 0.022 μM.[1]
Inhibition of Enterovirus Replication
Analogues of 5-nitro-2-phenoxybenzonitriles have been shown to inhibit the replication of enteroviruses, such as coxsackievirus B3 (CVB3), at low-micromolar concentrations.[7] The mechanism of some benzonitrile derivatives against picornaviruses involves interfering with the early stages of the viral replication cycle, potentially by acting as capsid binders.[2]
Quantitative Data: Antiviral Activity
| Compound Class | Derivative Example | Virus | EC50 |
| 2-((4-Arylpiperazin-1-yl)methyl)benzonitriles | L0909 | HCV | 0.022 μM[1] |
| Benzotriazole Derivatives | Compound 18e | Coxsackievirus B5 | 12.4 µM[8] |
| Compound 43a | Coxsackievirus B5 | 9 µM[8] | |
| 7H-Pyrrolo[2,3-d]pyrimidines | Compound 30 | Zika Virus | 12.4 µM (EC90)[9] |
Signaling Pathway: HCV Entry and Inhibition
Caption: Inhibition of HCV entry by substituted benzonitriles.
Enzyme Inhibitory Activity
Substituted benzonitriles have been shown to inhibit the activity of various enzymes, demonstrating their potential in treating a range of diseases.
Xanthine Oxidase Inhibition
A series of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives have been identified as xanthine oxidase inhibitors with micromolar potencies. Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic target for gout.
α-Amylase Inhibition
Substituted benzimidazole analogues have demonstrated significant α-amylase inhibitory activity. α-Amylase is an enzyme involved in carbohydrate digestion, and its inhibition is a strategy for managing type 2 diabetes.
Quantitative Data: Enzyme Inhibitory Activity
| Compound Class | Derivative Example | Target Enzyme | IC50 |
| 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitriles | Compound 1j | Xanthine Oxidase | 8.1 μM |
| Compound 1k | Xanthine Oxidase | 6.7 μM | |
| 2,2′-bithiophene-derived benzimidazoles | Compound b4 | Human Dipeptidyl Peptidase III | 4.98 ± 0.04 μM[10] |
| Compound a4 | Human Dipeptidyl Peptidase III | 8.34 ± 0.22 μM[10] | |
| Substituted Benzimidazoles | Various | α-Amylase | 1.86 ± 0.08 to 3.16 ± 0.31 μM[11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a general guide and may require optimization for specific compounds and laboratory conditions.
In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
Principle: This assay monitors the polymerization of tubulin into microtubules by measuring the increase in fluorescence of a reporter dye that preferentially binds to polymerized microtubules.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Test benzonitrile compounds and control inhibitors (e.g., Nocodazole)
-
Black, opaque 96-well plates
-
Temperature-controlled microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 2x tubulin polymerization mix on ice containing tubulin (e.g., 4 mg/mL) in General Tubulin Buffer supplemented with 2 mM GTP, 30% glycerol, and the fluorescent reporter dye.
-
Prepare serial dilutions of the test benzonitrile compounds and controls in General Tubulin Buffer.
-
-
Assay Setup:
-
Add 50 µL of the 2x tubulin polymerization mix to the wells of a pre-warmed 37°C 96-well plate.
-
Add 50 µL of the test compound dilutions or controls to the respective wells.
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., for DAPI, Ex: 360 nm, Em: 450 nm) every 60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Determine the maximum polymerization rate (Vmax) and the plateau fluorescence (extent of polymerization).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Experimental Workflow: Tubulin Polymerization Assay
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anti-CVB 3 evaluation of substituted 5-nitro-2-phenoxybenzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Substituted Benzimidazole Analogues as Potential α-Amylase Inhibitors and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methoxy-6-methylbenzonitrile: Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methoxy-6-methylbenzonitrile, a key intermediate in organic synthesis. It covers the compound's discovery and historical synthesis, detailed modern experimental protocols for its preparation and characterization, and a summary of its known physicochemical properties. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, agrochemical synthesis, and materials science.
Introduction
This compound, with the chemical formula C₉H₉NO, is an aromatic nitrile that serves as a versatile building block in the synthesis of more complex molecules.[1][2] Its substituted benzonitrile structure is a common motif in pharmacologically active compounds and agrochemicals.[3] This guide delves into the scientific literature to present a detailed account of this compound.
Discovery and History
The first documented synthesis of this compound appears in a 1974 publication in the Journal of Organic Chemistry by James R. Beck and his colleagues. While the full text of the original publication is not widely available, subsequent patent literature references this work as a foundational method for the preparation of 2,6-disubstituted benzonitriles.[4][5] This initial synthesis marked an important step in the exploration of this class of compounds for various applications.
A common synthetic route mentioned in chemical literature involves the N-methylation of p-methoxyanisole followed by a reaction with sodium cyanide and subsequent de-methanol reaction.[2] However, more specific and detailed protocols have since been developed.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.[1][2][6][7][8]
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | [1][2] |
| Molar Mass | 147.17 g/mol | [1] |
| CAS Number | 53005-44-0 | [1][2] |
| Appearance | Colorless to light yellow solid | [2] |
| Melting Point | 80-84 °C | [2] |
| Boiling Point | 70-74 °C at 0.4 Torr | [2] |
| Solubility | Soluble in ethanol, methanol, and dimethylformamide (DMF); poorly soluble in water. | [2] |
| Density | 1.06 ± 0.1 g/cm³ (Predicted) | [2] |
| Flash Point | 114.5 °C | [2] |
| Refractive Index | 1.522 | [2] |
Experimental Protocols
While the original 1974 protocol by Beck et al. laid the groundwork, more contemporary and detailed synthetic methods can be inferred from related syntheses and general organic chemistry principles. Below is a plausible experimental protocol for the synthesis and characterization of this compound.
Synthesis of this compound
A potential modern synthesis route is the cyanation of a corresponding aryl halide or triflate. A general procedure, adapted from the synthesis of related benzonitriles, is as follows:
Reaction Scheme:
A plausible synthetic route.
Materials:
-
2-Bromo-1-methoxy-3-methylbenzene
-
Zinc cyanide (Zn(CN)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
To a dry, argon-flushed round-bottom flask, add 2-bromo-1-methoxy-3-methylbenzene (1.0 eq), zinc cyanide (0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add anhydrous DMF via syringe and stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with toluene.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Characterization Protocols
The purified product should be characterized using standard analytical techniques to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small sample in deuterated chloroform (CDCl₃). Expected signals would include a singlet for the methyl protons, a singlet for the methoxy protons, and multiplets for the aromatic protons.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum in CDCl₃. Expected signals would include carbons of the methyl group, methoxy group, aromatic ring, and the nitrile carbon.
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum of the solid compound using a KBr pellet or of a thin film from a solution. A characteristic sharp peak for the nitrile (C≡N) stretching vibration is expected around 2220-2240 cm⁻¹. Other expected peaks include C-H stretching and bending, C-O stretching, and aromatic C=C stretching vibrations.
Mass Spectrometry (MS):
-
Obtain a mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI). The molecular ion peak [M]⁺ corresponding to the molecular weight of 147.17 g/mol should be observed.
Biological Activities and Potential Applications
While specific biological studies on this compound are not extensively reported in the public domain, the substituted benzonitrile scaffold is of significant interest in medicinal chemistry. Benzonitrile derivatives have been investigated for a wide range of biological activities, including as enzyme inhibitors and receptor modulators. The nitrile group can act as a bioisostere for other functional groups and participate in hydrogen bonding interactions with biological targets.
Given its structure, this compound could serve as a precursor for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore its biological activity profile.
Conclusion
This compound is a valuable chemical intermediate with a documented history dating back to the 1970s. This guide has provided a comprehensive overview of its properties, a plausible modern synthesis protocol, and standard characterization methods. As research in medicinal and materials science continues to evolve, the utility of such versatile building blocks is expected to expand, paving the way for the discovery of novel molecules with important applications.
Workflow and Logical Relationships
The following diagram illustrates the general workflow from the synthesis to the characterization and potential application of this compound.
General experimental workflow.
References
- 1. This compound | C9H9NO | CID 590226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN100386309C - A method for preparing 2-chloro-6-alkoxybenzonitrile - Google Patents [patents.google.com]
- 6. This compound | 53005-44-0 [sigmaaldrich.com]
- 7. 53005-44-0|this compound|BLD Pharm [bldpharm.com]
- 8. chemscene.com [chemscene.com]
The Strategic Role of 2-Methoxy-6-methylbenzonitrile in the Synthesis of Complex Organic Molecules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Synthetic Potential of a Versatile Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Methoxy-6-methylbenzonitrile, a seemingly simple aromatic compound, has emerged as a valuable and versatile building block, particularly in the synthesis of heterocyclic scaffolds that form the core of numerous pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern—a nitrile group ortho to a methoxy group and meta to a methyl group—imparts a nuanced reactivity profile that can be strategically exploited by synthetic chemists. This guide provides an in-depth exploration of the role of this compound in organic synthesis, offering insights into its reactivity, key transformations, and its application in the synthesis of medicinally relevant compounds.
Physicochemical Properties and Spectroscopic Data at a Glance
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective utilization in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO | [2] |
| Molecular Weight | 147.17 g/mol | [2] |
| Appearance | Colorless to light yellow solid | [1] |
| Melting Point | 80-84 °C | [1] |
| Boiling Point | 70-74 °C (0.4 Torr) | |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMF; poorly soluble in water. | [1] |
Spectroscopic data provides the necessary fingerprint for compound identification and reaction monitoring.
| Spectroscopy | Key Features |
| ¹H NMR | Signals corresponding to aromatic protons, methoxy protons, and methyl protons. |
| ¹³C NMR | Resonances for aromatic carbons, nitrile carbon, methoxy carbon, and methyl carbon. |
| IR | Characteristic absorption for the nitrile (C≡N) group, C-O stretching of the methoxy group, and C-H bonds. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight. |
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is dictated by the interplay of its three functional groups. The electron-donating methoxy group and the weakly electron-donating methyl group influence the electron density of the aromatic ring, while the electron-withdrawing nitrile group directs and activates the molecule for specific transformations.
The Role of Ortho-Substitution in Directing Reactions
The ortho-relationship between the methoxy and nitrile groups is particularly significant. The methoxy group can exert a steric influence on the nitrile, and its electron-donating nature can modulate the electrophilicity of the nitrile carbon. Furthermore, this arrangement is a key precursor for the formation of fused heterocyclic systems, a cornerstone of medicinal chemistry.[3]
Key Synthetic Transformations and Applications
This compound serves as a versatile precursor for a variety of important chemical transformations.
Synthesis of Quinazolines and Quinazolinones: Gateways to Kinase Inhibitors
A prominent application of benzonitrile derivatives is in the synthesis of quinazolines and quinazolinones, privileged scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors.[4][5][6] While direct synthesis from this compound is not extensively documented, its derivatives, particularly the corresponding 2-aminobenzonitrile, are key intermediates. The synthesis of the anticancer drug Gefitinib (Iressa®), for example, involves the construction of a quinazolinone core from a substituted 2-nitrobenzonitrile, which is subsequently reduced to the corresponding aniline and cyclized.[7][8]
A plausible synthetic pathway leveraging this compound would involve the oxidation of the methyl group to a carboxylic acid, followed by Curtius, Hofmann, or Schmidt rearrangement to yield the 2-amino-6-methoxybenzonitrile. This intermediate can then undergo cyclization with a suitable one-carbon source to form the quinazolinone ring.
Conceptual Workflow: From this compound to a Quinazolinone Core
References
- 1. Total (Bio)Synthesis: Strategies of Nature and of Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H9NO | CID 590226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. airo.co.in [airo.co.in]
- 4. Quinazolinone synthesis [organic-chemistry.org]
- 5. Design and synthesis of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. WO2004024703A1 - Process for the preparation of 4- (3â-chloro-4â-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methoxy-6-methylbenzonitrile from o-Tolunitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthetic protocol for the preparation of 2-Methoxy-6-methylbenzonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the readily available starting material, o-tolunitrile. The key transformation involves a directed ortho-lithiation of the aromatic ring, facilitated by the nitrile functional group, followed by electrophilic quenching with a suitable methoxylating agent. This methodology offers a regioselective route to the desired 1,2,3-trisubstituted benzene derivative. The protocol herein is presented with comprehensive experimental procedures, a summary of relevant data, and a visual representation of the synthetic workflow.
Introduction
Substituted benzonitriles are important intermediates in the synthesis of a wide range of biologically active molecules and functional materials. Specifically, the this compound scaffold is of interest due to the unique electronic and steric properties imparted by the ortho-methoxy and methyl groups, which can influence the pharmacological profile of derivative compounds. Traditional methods for the synthesis of polysubstituted aromatics can often lead to isomeric mixtures, requiring tedious purification steps. Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[1] The cyano group is a known, albeit moderately strong, directing metalation group (DMG) that facilitates deprotonation at the adjacent ortho position by a strong base, typically an organolithium reagent.[2][3] The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to afford the desired ortho-substituted product with high regioselectivity. This application note details a proposed synthetic route to this compound from o-tolunitrile based on this well-established chemical principle.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO | [4] |
| Molecular Weight | 147.17 g/mol | [4] |
| CAS Number | 53005-44-0 | [4] |
| Appearance | Colorless to light yellow solid | [5] |
| Melting Point | 80-84 °C | [5] |
| Boiling Point | Not specified | |
| Solubility | Soluble in organic solvents (ethanol, methanol, DMF), poorly soluble in water | [5] |
| Mass Spectrometry (GC-MS) | m/z: 147 (M+), 146, 118 | [6] |
| Infrared (IR) Spectrum (Vapor Phase) | Characteristic peaks for C≡N, C-O, and aromatic C-H stretches can be observed. | [7] |
Experimental Protocols
Synthesis of this compound via Directed Ortho-Lithiation
This protocol describes the two-step, one-pot synthesis of this compound from o-tolunitrile. The procedure involves the initial formation of an aryllithium intermediate, which is then quenched with an electrophilic methoxylating agent.
Materials:
-
o-Tolunitrile (99%)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Dimethyl sulfate (DMS) (99%)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon gas (or other inert gas)
-
Standard laboratory glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bars
-
Low-temperature thermometer
-
Syringes and needles
Procedure:
Step 1: Directed Ortho-Lithiation of o-Tolunitrile
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet, add o-tolunitrile (1.0 eq).
-
Dissolve the o-tolunitrile in anhydrous THF (approximately 10 mL per 1 g of o-tolunitrile).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
While maintaining the temperature at -78 °C, slowly add n-butyllithium (1.1 eq) dropwise via syringe over a period of 15-20 minutes. The solution may develop a color, indicating the formation of the aryllithium species.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
Step 2: Electrophilic Quench with Dimethyl Sulfate
-
After the lithiation is complete, slowly add dimethyl sulfate (1.2 eq) dropwise to the reaction mixture at -78 °C via syringe. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 30 minutes.
-
Slowly warm the reaction mixture to room temperature and stir for an additional 1-2 hours.
Step 3: Work-up and Purification
-
Quench the reaction by the slow and careful addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Discussion
The described protocol provides a reliable and regioselective method for the synthesis of this compound. The success of the reaction hinges on the careful control of reaction conditions, particularly the maintenance of a low temperature (-78 °C) during the lithiation and the initial stage of the electrophilic quench to prevent side reactions. The use of anhydrous solvents and an inert atmosphere is crucial to avoid quenching of the highly reactive organolithium intermediate. Dimethyl sulfate is proposed as a common and effective electrophilic methylating agent; however, other methoxy sources could potentially be employed. The final product purity should be assessed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis, and compared against the reference data provided.
Safety Information
-
n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere. It can cause severe burns upon contact with skin.
-
Dimethyl sulfate is a potent carcinogen and is highly toxic and corrosive. It must be handled with extreme caution in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Any glassware contaminated with dimethyl sulfate should be decontaminated with a concentrated ammonia solution.
-
Anhydrous solvents like THF can form explosive peroxides and should be handled with care.
-
All reactions should be performed in a well-ventilated fume hood. A thorough risk assessment should be conducted before commencing any experimental work.
References
- 1. Di-tert-butyl peroxide (DTBP) [organic-chemistry.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. sciforum.net [sciforum.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. repository.ias.ac.in [repository.ias.ac.in]
2-Methoxy-6-methylbenzonitrile: A Versatile Intermediate in the Discovery of Novel Therapeutics
Application Note
Introduction
2-Methoxy-6-methylbenzonitrile and its structural analogs, collectively referred to as substituted benzonitriles, are valuable intermediates in the field of drug discovery. The unique arrangement of the cyano, methoxy, and methyl groups on the aromatic ring provides a versatile scaffold for the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential. The nitrile group can be readily transformed into other functional groups, such as amines or tetrazoles, while the methoxy and methyl substituents influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This application note highlights the utility of the methylbenzonitrile core in the synthesis of dual A2A/A2B adenosine receptor antagonists, showcasing a practical application in modern medicinal chemistry.
Application in the Synthesis of Dual A2A/A2B Adenosine Receptor Antagonists
A notable application of a methylbenzonitrile derivative is in the synthesis of a series of potent dual antagonists for the A2A and A2B adenosine receptors.[1][2] These receptors are G-protein coupled receptors that play a crucial role in regulating immune responses, particularly in the tumor microenvironment.[1] Antagonism of both A2A and A2B receptors has emerged as a promising strategy in cancer immunotherapy.[1]
The synthesis of these antagonists utilizes a multi-step approach, beginning with a substituted methylbenzonitrile derivative, which ultimately forms a key part of the final pharmacophore. The subsequent sections provide detailed protocols and data from a study that successfully developed such compounds.
Experimental Protocols
General Synthetic Workflow
The synthesis of the target dual A2A/A2B adenosine receptor antagonists from a methylbenzonitrile intermediate involves a multi-step sequence. The general workflow is depicted below.
Caption: General synthetic workflow for triazole-pyrimidine-methylbenzonitrile derivatives.
Detailed Experimental Protocol: Synthesis of 3-(2-Amino-6-ethynylpyrimidin-4-yl)-2-methylbenzonitrile (Key Intermediate)[1]
Step 1: Synthesis of 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
-
To a solution of 3-bromo-2-methylbenzonitrile (1.0 eq) in dioxane were added bis(pinacolato)diboron (1.5 eq), potassium acetate (2.0 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
The mixture was heated at 80°C for 12 hours under a nitrogen atmosphere.
-
After cooling, the reaction mixture was filtered, and the filtrate was concentrated under reduced pressure.
-
The residue was purified by column chromatography to afford the boronic ester intermediate.
Step 2: Synthesis of 3-(2-amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile
-
A mixture of the boronic ester from Step 1 (1.0 eq), 4,6-dichloro-2-pyrimidinamine (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and sodium carbonate (2.0 eq) in a mixture of toluene, ethanol, and water (4:1:1) was heated at 90°C for 8 hours under a nitrogen atmosphere.
-
The reaction mixture was cooled, and the organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product was purified by column chromatography.
Step 3: Synthesis of 3-(2-amino-6-((trimethylsilyl)ethynyl)pyrimidin-4-yl)-2-methylbenzonitrile
-
To a solution of the chloropyrimidine from Step 2 (1.0 eq) in a mixture of triethylamine and THF (1:1) were added ethynyltrimethylsilane (1.5 eq), CuI (0.1 eq), and Pd(PPh₃)₄ (0.05 eq).
-
The reaction mixture was stirred at 60°C for 6 hours under a nitrogen atmosphere.
-
The solvent was removed under reduced pressure, and the residue was purified by column chromatography.
Step 4: Synthesis of 3-(2-amino-6-ethynylpyrimidin-4-yl)-2-methylbenzonitrile
-
To a solution of the silylated alkyne from Step 3 (1.0 eq) in THF was added tetrabutylammonium fluoride (TBAF) (1.1 eq, 1 M in THF).
-
The mixture was stirred at room temperature for 1 hour.
-
The solvent was evaporated, and the residue was purified by column chromatography to yield the final key intermediate.[1]
Quantitative Data
The following tables summarize the yields for the key synthetic steps and the biological activity of representative final compounds.
Table 1: Synthetic Yields of Key Intermediates [1]
| Step | Product | Yield (%) |
| 1. Borylation | 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | 85 |
| 2. Suzuki Coupling | 3-(2-amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile | 78 |
| 3. Sonogashira Coupling | 3-(2-amino-6-((trimethylsilyl)ethynyl)pyrimidin-4-yl)-2-methylbenzonitrile | 92 |
| 4. Desilylation | 3-(2-amino-6-ethynylpyrimidin-4-yl)-2-methylbenzonitrile | 95 |
Table 2: Biological Activity of Selected Dual A2A/A2B Adenosine Receptor Antagonists [1]
| Compound | A2A Receptor Inhibition IC₅₀ (nM) | A2B Receptor Inhibition IC₅₀ (nM) |
| 7f | 8.9 | 25.3 |
| 7i | 6.0 | 14.1 |
| AB928 (Reference) | 7.5 | 30.2 |
Table 3: Pharmacokinetic Properties of Selected Compounds in Mice [1]
| Compound | Route | Cₘₐₓ (µg/L) | T₁/₂ (h) | AUC₀₋ₜ (µg·h/L) | Bioavailability (%) |
| 7f | i.v. | 5010.30 | 2.85 | 6879.45 | - |
| p.o. | 3890.12 | 4.12 | 29940.17 | 87.7 | |
| 7i | i.v. | 7266.60 | 3.21 | 8543.21 | - |
| p.o. | 3105.45 | 4.82 | 24987.65 | 58.8 |
Signaling Pathway
The A2A and A2B adenosine receptors are Gs-protein coupled receptors. Upon binding of the endogenous agonist adenosine, a conformational change is induced, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels then activate protein kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to an immunosuppressive effect in the tumor microenvironment. Antagonists block the binding of adenosine to these receptors, thereby inhibiting this signaling cascade.
References
Application of 2-Methoxy-6-methylbenzonitrile in Agrochemical Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-6-methylbenzonitrile is a valuable chemical intermediate in the synthesis of various agrochemicals, particularly fungicides. Its chemical structure provides a versatile scaffold for the development of potent active ingredients targeting a range of plant pathogens. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in the synthesis of the strobilurin fungicide, Mandestrobin.
Overview of Application in Fungicide Synthesis
This compound serves as a precursor to key intermediates in the production of strobilurin fungicides. The strobilurin class of fungicides are known for their broad-spectrum activity, inhibiting mitochondrial respiration in fungi. One such fungicide, Mandestrobin, demonstrates the application of a derivative of this compound in its synthesis.
Synthesis of Mandestrobin: A Case Study
The following sections detail a plausible multi-step synthesis of Mandestrobin, a potent fungicide effective against a wide range of fungal pathogens. The synthesis starts from a precursor derived from this compound.
Quantitative Data: Fungicidal Activity of Mandestrobin
The efficacy of Mandestrobin has been evaluated against various plant pathogens. The following table summarizes its activity, presented as Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC50) values.
| Fungal Pathogen | Parameter | Value (ppm) | Reference |
| Sclerotinia sclerotiorum | MIC (Spore Germination) | 0.13 | [1] |
| Sclerotinia sclerotiorum | MIC (Mycelial Growth) | 0.31 | [1] |
| Botrytis cinerea | - | Data not available | |
| Venturia nashicola (Pear Scab) | - | Data not available | |
| Monilinia fructicola | - | Data not available |
Note: Further research is required to populate this table with more comprehensive EC50 data against a wider range of phytopathogenic fungi.
Experimental Protocols
Protocol 1: Synthesis of this compound
A plausible synthesis route for this compound is adapted from the synthesis of 2,6-dimethoxybenzonitrile.
Reaction: Nucleophilic aromatic substitution of 2-chloro-6-methylbenzonitrile with sodium methoxide.
Materials:
-
2-chloro-6-methylbenzonitrile
-
Sodium methoxide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Deionized water
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-6-methylbenzonitrile in anhydrous DMF under an inert atmosphere (argon or nitrogen).
-
Add sodium methoxide to the solution.
-
Heat the reaction mixture to 65°C and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into deionized water and extract with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic solvent in vacuo to yield the crude product.
-
Purify the crude product by recrystallization to obtain this compound.
Note: This is a proposed protocol and requires optimization for specific yields and purity.
Protocol 2: Multi-step Synthesis of Mandestrobin
This protocol outlines the synthesis of Mandestrobin from a precursor, 2-(2-methoxyphenyl)methyl benzaldehyde, which can be derived from this compound.
Step 1: Synthesis of 2-(2-methoxyphenyl)methyl benzaldehyde (Hydroformylation)
This step involves the conversion of a suitable precursor like 2-Chloro-3-(2-methoxyphenyl)-1-propene.
Materials:
-
2-Chloro-3-(2-methoxyphenyl)-1-propene
-
Rhodium-based catalyst (e.g., Rh(CO)2(acac))
-
Phosphine ligand (e.g., triphenylphosphine)
-
Syngas (CO/H2 mixture)
-
High-pressure reactor
-
Organic solvent (e.g., toluene)
Procedure:
-
In a high-pressure reactor, dissolve the rhodium catalyst and phosphine ligand in the organic solvent.
-
Add 2-Chloro-3-(2-methoxyphenyl)-1-propene to the reactor.
-
Seal the reactor and purge with nitrogen, followed by syngas.
-
Pressurize the reactor with syngas to 20-50 bar.
-
Heat the reaction mixture to 80-120°C with stirring.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reactor and carefully vent the excess gas.
-
The crude product can be purified by column chromatography.
Step 2: Synthesis of 2-(2-((2,5-dimethylphenoxy)methyl)phenyl)-2-hydroxyacetonitrile (Cyanohydrin Formation & Etherification)
Materials:
-
2-(2-methoxyphenyl)methyl benzaldehyde
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Acetic acid
-
Ethanol
-
2,5-dimethylphenol
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
Procedure:
-
Cyanohydrin Formation:
-
Dissolve 2-(2-methoxyphenyl)methyl benzaldehyde in ethanol in a round-bottom flask.
-
At 0-5°C, add a solution of NaCN or KCN in water dropwise.
-
Slowly add acetic acid to maintain a slightly acidic pH.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Extract the product with ethyl acetate and wash with brine. Dry the organic layer and concentrate under reduced pressure.
-
-
Etherification:
-
Dissolve the crude cyanohydrin and 2,5-dimethylphenol in DMF.
-
Add potassium carbonate to the mixture.
-
Heat the reaction mixture to 80-100°C with stirring until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, pour it into water, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Step 3: Synthesis of Mandestrobin (Hydrolysis, Methylation & Amidation)
Materials:
-
2-(2-((2,5-dimethylphenoxy)methyl)phenyl)-2-hydroxyacetonitrile
-
Strong acid (e.g., HCl) or base (e.g., NaOH) for hydrolysis
-
Dimethyl sulfate
-
Sodium hydroxide (NaOH)
-
Thionyl chloride
-
Methylamine
-
Dichloromethane (DCM)
Procedure:
-
Hydrolysis:
-
Hydrolyze the nitrile group of the cyanohydrin derivative to a carboxylic acid using a strong acid or base.
-
Cool the reaction mixture and extract the carboxylic acid derivative.
-
-
Methylation:
-
Dissolve the carboxylic acid in a suitable solvent and treat with dimethyl sulfate in the presence of a base (e.g., NaOH) to methylate the hydroxyl group.
-
-
Amidation:
-
Convert the methylated carboxylic acid to its corresponding acid chloride using thionyl chloride.
-
React the acid chloride with a solution of methylamine in a suitable solvent like DCM at low temperature to form Mandestrobin.
-
Purify the crude Mandestrobin by recrystallization or column chromatography.
-
Visualizations
Synthetic Pathway of Mandestrobin
Caption: Proposed synthetic pathway for Mandestrobin.
Experimental Workflow for Mandestrobin Synthesis
Caption: General experimental workflow for Mandestrobin synthesis.
Mechanism of Action: Strobilurin Fungicides
Mandestrobin, like other strobilurin fungicides, acts by inhibiting the Qo (Quinone outside) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of fungi. This blockage disrupts the electron transport chain, thereby inhibiting ATP synthesis and ultimately leading to fungal cell death.
Caption: Mechanism of action of Mandestrobin.
References
Experimental protocol for laboratory synthesis of 2-Methoxy-6-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the laboratory-scale synthesis of 2-Methoxy-6-methylbenzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. The described methodology is based on the methylation of 2-hydroxy-6-methylbenzonitrile, a common and efficient synthetic route. This document includes a comprehensive list of reagents and equipment, a step-by-step procedure, and methods for purification and characterization of the final product.
Introduction
This compound is a valuable building block in organic synthesis. Its functional groups, a nitrile and a methoxy group on a substituted benzene ring, allow for a variety of chemical transformations, making it an important precursor for more complex molecules. This protocol details a reliable method for its preparation in a laboratory setting.
Overall Reaction
The synthesis proceeds via a nucleophilic substitution reaction, specifically a Williamson ether synthesis, where the hydroxyl group of 2-hydroxy-6-methylbenzonitrile is methylated using a suitable methylating agent in the presence of a base.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Equipment:
| Reagents | Equipment |
| 2-Hydroxy-6-methylbenzonitrile | Round-bottom flask (100 mL) |
| Methyl iodide (or Dimethyl sulfate) | Reflux condenser |
| Anhydrous potassium carbonate (K₂CO₃) | Magnetic stirrer and stir bar |
| Acetone (anhydrous) | Heating mantle |
| Dichloromethane (CH₂Cl₂) | Separatory funnel |
| Deionized water | Rotary evaporator |
| Anhydrous sodium sulfate (Na₂SO₄) | Beakers, graduated cylinders, etc. |
| Thin-layer chromatography (TLC) plates | |
| Column chromatography setup (optional) |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-6-methylbenzonitrile (1.0 eq).
-
Addition of Reagents: Add anhydrous potassium carbonate (1.5 eq) and anhydrous acetone (50 mL). Stir the suspension.
-
Methylation: To the stirring suspension, add methyl iodide (1.2 eq) dropwise at room temperature.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Extraction: Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification:
The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system such as hexane/ethyl acetate.
Data Presentation
| Parameter | Value |
| Starting Material | 2-Hydroxy-6-methylbenzonitrile |
| Product | This compound |
| Molecular Formula | C₉H₉NO |
| Molecular Weight | 147.17 g/mol |
| Typical Yield | 85-95% (unoptimized) |
| Appearance | White to off-white solid |
| Solubility | Soluble in dichloromethane, acetone |
| Purification Method | Column chromatography/Recrystallization |
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
This experiment should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.
-
Methyl iodide is toxic and a suspected carcinogen; handle with extreme care.
-
Dimethyl sulfate is extremely toxic and corrosive; handle with appropriate safety measures.
-
Acetone and dichloromethane are flammable and volatile; avoid open flames and ensure proper ventilation.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for the Synthesis of 2-Methoxy-6-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a standardized protocol for the synthesis of 2-Methoxy-6-methylbenzonitrile, a key intermediate in the development of various pharmaceuticals and agrochemicals. The presented methodology is based on the robust and widely applicable Williamson ether synthesis, specifically the methylation of the corresponding phenolic precursor.
Introduction
This compound is a valuable building block in organic synthesis. The presence of the methoxy, methyl, and nitrile functionalities on the aromatic ring allows for diverse subsequent chemical transformations, making it an important intermediate for accessing more complex molecular architectures. The synthesis route detailed herein involves the methylation of 2-hydroxy-6-methylbenzonitrile. This method is generally high-yielding and utilizes readily available and cost-effective reagents.
Reaction Scheme
The synthesis proceeds via the O-methylation of 2-hydroxy-6-methylbenzonitrile using a methylating agent, such as dimethyl sulfate, in the presence of a base. The base deprotonates the phenolic hydroxyl group, forming a phenoxide intermediate, which then acts as a nucleophile and attacks the methylating agent to form the desired methoxy ether.
Data Presentation: Standard Reaction Conditions for Phenolic Methylation
The following table summarizes typical quantitative data for the methylation of phenolic compounds using dimethyl sulfate, which serves as a basis for the protocol for this compound synthesis.
| Parameter | Condition | Source(s) |
| Starting Material | 2-hydroxy-6-methylbenzonitrile | N/A (by analogy) |
| Methylating Agent | Dimethyl sulfate ((CH₃)₂SO₄) | [1][2][3][4] |
| Base | Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃) | [1][2] |
| Solvent | Water, Methanol, or solvent-free | [1][3][4][5] |
| Molar Ratio (Substrate:Base:DMS) | 1 : 2-4 : 1.1-2.5 | [1][2][6] |
| Reaction Temperature | 30 - 100 °C | [2][3][4][6] |
| Reaction Time | 1 - 14 hours | [2][6] |
| Typical Yield | 89 - 99% | [1][2] |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the methylation of phenolic compounds.[1][2]
Materials:
-
2-hydroxy-6-methylbenzonitrile
-
Dimethyl sulfate ((CH₃)₂SO₄) - Caution: Highly toxic and carcinogenic.
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), dilute solution (e.g., 1 M)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Dropping funnel
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves. All operations involving dimethyl sulfate must be performed in a certified chemical fume hood.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-hydroxy-6-methylbenzonitrile (1.0 eq) in an aqueous solution of sodium hydroxide (2.0-2.5 eq). Stir the mixture at room temperature until the starting material is completely dissolved.
-
Addition of Methylating Agent: Cool the reaction mixture in an ice-water bath. Add dimethyl sulfate (1.1-1.5 eq) dropwise via a dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 30-40 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 80-100 °C) for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess base by adding a dilute solution of hydrochloric acid until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US4065504A - Process for the methylation of hydroxybenzene derivatives - Google Patents [patents.google.com]
- 3. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Analytical Characterization of 2-Methoxy-6-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 2-Methoxy-6-methylbenzonitrile (C₉H₉NO, Molecular Weight: 147.17 g/mol ).[1] Detailed protocols for various analytical methods are outlined to ensure accurate structural elucidation, purity assessment, and quantification.
Spectroscopic Analysis
Spectroscopic techniques are fundamental for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H and ¹³C NMR Data
The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm) for this compound, based on data from structurally similar compounds such as 2-methoxybenzonitrile and 4-methylbenzonitrile.[2]
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~7.3-7.5 (m, 1H) | Aromatic CH |
| ~6.8-7.0 (m, 2H) | Aromatic CH |
| ~3.9 (s, 3H) | -OCH₃ |
| ~2.5 (s, 3H) | -CH₃ |
Experimental Protocol: NMR Spectroscopy
Instrumentation:
-
A 400 MHz or higher NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters (Example):
-
Pulse Program: Standard single pulse
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
¹³C NMR Acquisition Parameters (Example):
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024 or more for adequate signal-to-noise
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0 to 200 ppm
NMR Spectroscopy Experimental Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound.
Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3050-3000 | Aromatic C-H stretch | Medium-Weak |
| ~2950-2850 | Aliphatic C-H stretch (-CH₃, -OCH₃) | Medium |
| ~2220-2230 | -C≡N (nitrile) stretch | Strong |
| ~1600, ~1470 | Aromatic C=C ring stretch | Medium-Strong |
| ~1250 | Aryl-O (ether) stretch | Strong |
| ~1050 | O-CH₃ (ether) stretch | Strong |
Experimental Protocol: FTIR Spectroscopy
Instrumentation:
-
FTIR spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr) using a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Acquire a background spectrum of the empty sample compartment before running the sample.
Chromatographic and Mass Spectrometric Analysis
Chromatographic techniques are essential for assessing the purity and quantifying this compound, while mass spectrometry provides information on its molecular weight and fragmentation pattern.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.
Mass Spectrometry Data
Experimental Protocol: GC-MS
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Perform serial dilutions to prepare working standards of appropriate concentrations.
GC Conditions (Example):
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split or splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 min
-
Ramp: 10°C/min to 280°C
-
Hold: 5 min at 280°C
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
GC-MS Analysis Workflow
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for purity assessment and quantification of non-volatile or thermally labile compounds.
Experimental Protocol: HPLC
Instrumentation:
-
HPLC system with a UV detector, autosampler, and column oven.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).
-
Gradient Program:
-
0-2 min: 30% Acetonitrile
-
2-15 min: 30% to 90% Acetonitrile
-
15-18 min: 90% Acetonitrile
-
18-20 min: 90% to 30% Acetonitrile
-
20-25 min: 30% Acetonitrile (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm (or determined λmax)
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Logical Relationship of Analytical Techniques
The comprehensive characterization of this compound relies on the synergistic use of multiple analytical techniques.
Interrelation of Analytical Techniques
References
Application Note: 1H NMR Spectroscopic Analysis of 2-Methoxy-6-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the 1H Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-Methoxy-6-methylbenzonitrile. Due to the absence of publicly available experimental 1H NMR data for this specific compound in our search of scientific literature and databases, this note presents a predicted spectrum based on established principles of NMR spectroscopy and known substituent effects. A comprehensive experimental protocol for acquiring the 1H NMR spectrum is also provided.
Predicted 1H NMR Data
The chemical structure of this compound contains three distinct sets of protons: the methoxy group protons, the methyl group protons, and the aromatic protons on the benzene ring. The predicted 1H NMR data is summarized in Table 1.
Table 1: Predicted 1H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -OCH₃ | 3.8 - 4.0 | Singlet (s) | 3H | N/A |
| -CH₃ | 2.4 - 2.6 | Singlet (s) | 3H | N/A |
| Ar-H (H-4) | 7.3 - 7.5 | Triplet (t) | 1H | 7.5 - 8.0 |
| Ar-H (H-3, H-5) | 6.8 - 7.0 | Doublet (d) | 2H | 7.5 - 8.0 |
Note: These are predicted values and may vary from experimental results.
Interpretation of Predicted Spectrum
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and are expected to appear as a sharp singlet in the downfield region, typically between 3.8 and 4.0 ppm.[1] This downfield shift is due to the deshielding effect of the adjacent electronegative oxygen atom.
-
Methyl Protons (-CH₃): The three protons of the methyl group are also chemically equivalent and will appear as a singlet, as there are no adjacent protons to cause splitting. This signal is expected in the range of 2.4 to 2.6 ppm.
-
Aromatic Protons (Ar-H): The benzene ring has three aromatic protons. The proton at the 4-position (para to the methoxy group) is expected to be a triplet due to coupling with the two adjacent protons at the 3 and 5-positions. The protons at the 3 and 5-positions are chemically equivalent and are expected to appear as a doublet due to coupling with the proton at the 4-position. The electron-donating methoxy group and the weakly electron-donating methyl group will influence the chemical shifts of these aromatic protons, generally causing them to appear more upfield compared to unsubstituted benzene (7.34 ppm).[2] The cyano group is an electron-withdrawing group and would typically cause a downfield shift, particularly for the ortho and para protons.[3] The interplay of these substituent effects leads to the predicted chemical shift ranges.
Experimental Protocols
This section details the methodology for acquiring a high-quality 1H NMR spectrum of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of high-purity this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution height is approximately 4-5 cm.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of a reference standard such as tetramethylsilane (TMS) can be added to the solvent. Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.
-
Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.
NMR Spectrometer Setup and Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good spectral resolution.
-
Tuning and Locking: Insert the sample into the spectrometer. Tune the probe to the 1H frequency and lock the field on the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field and obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm to ensure all signals are captured.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.
-
-
Data Acquisition: Start the acquisition.
Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CHCl₃ in CDCl₃ at 7.26 ppm).
-
Integration: Integrate the area under each peak to determine the relative number of protons each signal represents.
-
Peak Picking and Analysis: Identify the chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) for each signal.
Visualizations
Molecular Structure and Proton Labeling
References
Application Note: Elucidation of the 13C NMR Spectrum of 2-Methoxy-6-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. Among its variants, 13C NMR spectroscopy is particularly powerful for elucidating the carbon framework of a molecule. This application note provides a detailed guide to the interpretation of the 13C NMR spectrum of 2-Methoxy-6-methylbenzonitrile, a substituted aromatic compound with applications in medicinal chemistry and materials science. The document outlines the predicted chemical shifts, a comprehensive experimental protocol for data acquisition, and a logical workflow for spectral interpretation, serving as a valuable resource for researchers engaged in the synthesis and characterization of novel organic molecules.
Data Presentation: Predicted 13C NMR Chemical Shifts
The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are based on the analysis of substituent effects on the benzonitrile scaffold, drawing comparisons from experimentally determined data of related compounds such as 2-methoxybenzonitrile and 2-methylbenzonitrile.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Rationale for Assignment |
| C1 (CN) | ~118 | Singlet | The nitrile carbon is characteristically found in this region, influenced by the electronegativity of the nitrogen atom. |
| C2 (-OCH3) | ~160 | Singlet | The carbon bearing the electron-donating methoxy group is significantly deshielded and appears at a lower field. |
| C3 | ~112 | Singlet | Shielded by the ortho-methoxy group. |
| C4 | ~133 | Singlet | This carbon is para to the methoxy group and meta to the methyl and nitrile groups, leading to a downfield shift. |
| C5 | ~122 | Singlet | Influenced by the meta-directing nitrile and methoxy groups. |
| C6 (-CH3) | ~138 | Singlet | The carbon attached to the methyl group is deshielded. |
| -OCH3 | ~56 | Singlet | The methoxy carbon typically resonates in this upfield region.[1] |
| -CH3 | ~20 | Singlet | The methyl carbon is found in the aliphatic region of the spectrum. |
Experimental Protocols
A detailed methodology for acquiring the 13C NMR spectrum of this compound is provided below.
1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>98%) to avoid interference from impurities in the spectrum.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: For a standard 5 mm NMR tube, dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent. Higher concentrations are generally required for 13C NMR compared to 1H NMR due to the low natural abundance of the 13C isotope.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.0 ppm).
-
Filtration: To ensure a homogeneous magnetic field, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
2. NMR Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Experiment: Perform a standard proton-decoupled 13C NMR experiment.
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is recommended to allow for faster repetition rates.
-
Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for all carbon atoms (e.g., 0-220 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.
-
Relaxation Delay: A relaxation delay of 2 seconds between pulses is recommended to allow for adequate relaxation of the carbon nuclei.
-
Number of Scans: Due to the low sensitivity of 13C NMR, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), during the experiment.
3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the peak of the internal standard (TMS) to 0.0 ppm.
Interpretation Workflow
The interpretation of a 13C NMR spectrum is a systematic process. The following diagram illustrates the logical workflow for assigning the signals in the spectrum of this compound.
Caption: Workflow for the interpretation of the 13C NMR spectrum.
Conclusion
This application note provides a comprehensive framework for understanding and interpreting the 13C NMR spectrum of this compound. By presenting predicted chemical shift data, a detailed experimental protocol, and a clear interpretation workflow, this guide serves as a practical tool for researchers in the fields of chemical synthesis, drug discovery, and materials science. The methodologies and principles outlined herein are broadly applicable to the structural elucidation of other substituted aromatic compounds, facilitating the confident characterization of novel molecular entities.
References
Application Note: Mass Spectrometry Analysis of 2-Methoxy-6-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of 2-Methoxy-6-methylbenzonitrile using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Accurate and reliable analytical methods are crucial for monitoring its purity, and characterizing its presence in various matrices. This application note outlines the sample preparation, instrumental parameters for GC-MS analysis, and discusses the expected fragmentation patterns based on its chemical structure.
Introduction
This compound (C₉H₉NO, MW: 147.17 g/mol ) is an aromatic compound containing methoxy, methyl, and nitrile functional groups.[1][2][3][4] Mass spectrometry, particularly coupled with gas chromatography, is a powerful technique for the identification and quantification of such volatile and semi-volatile organic compounds. This application note serves as a practical guide for researchers utilizing GC-MS for the analysis of this compound in a laboratory setting. The provided protocols and data will aid in method development and data interpretation.
Experimental Protocols
Sample Preparation
The following protocol describes the preparation of a this compound sample for GC-MS analysis, assuming the starting material is a solid or an oily residue from a chemical synthesis.
Materials:
-
This compound sample
-
Volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate, Methanol)
-
Glass autosampler vials (1.5 mL) with caps
-
Micropipettes and tips
-
Vortex mixer
-
Centrifuge (optional)
-
Syringe filters (0.22 µm)
Procedure:
-
Dissolution: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of a suitable volatile organic solvent (e.g., Dichloromethane) in a clean glass vial. This creates a stock solution of approximately 1 mg/mL.
-
Dilution: Perform a serial dilution of the stock solution to a final concentration of approximately 10 µg/mL. This concentration is generally suitable for achieving a good signal-to-noise ratio without overloading the GC column.
-
Homogenization: Vortex the diluted sample for 30 seconds to ensure homogeneity.
-
Clarification: If the sample contains any particulate matter, centrifuge the vial at a moderate speed for 5 minutes or filter the solution through a 0.22 µm syringe filter into a clean autosampler vial. This prevents blockage of the GC injector and column.
-
Transfer: Carefully transfer the final diluted and clarified sample into a 1.5 mL glass autosampler vial and cap it securely.
-
Blank Preparation: Prepare a solvent blank using the same volatile solvent used for sample preparation to check for any background contamination.
GC-MS Instrumentation and Parameters
The following are recommended starting parameters for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1 ratio) or Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 80 °C, hold for 2 min |
| Ramp: 10 °C/min to 280 °C | |
| Hold: 5 min at 280 °C | |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-250 |
| Scan Rate | 2 scans/sec |
Data Presentation
The expected mass spectral data for this compound is summarized below. The molecular ion is expected to be observed, along with several characteristic fragment ions.
| m/z | Proposed Fragment Ion | Notes |
| 147 | [M]⁺ | Molecular Ion |
| 146 | [M-H]⁺ | Loss of a hydrogen radical |
| 132 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group |
| 118 | [M-H-CO]⁺ or [M-CHO]⁺ | Likely loss of formaldehyde or a CHO radical |
| 117 | [M-CH₃-HCN]⁺ | Loss of a methyl radical and hydrogen cyanide |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in aromatic compounds |
Mandatory Visualization
Discussion
The proposed fragmentation pathway for this compound under electron ionization is initiated by the formation of the molecular ion at m/z 147. Subsequent fragmentation events are characteristic of aromatic compounds containing methoxy and methyl substituents. The loss of a hydrogen radical to form the ion at m/z 146 is a common fragmentation for aromatic compounds. The loss of a methyl radical (CH₃•) from the methoxy group results in a stable ion at m/z 132. A significant fragment at m/z 118 can be attributed to the loss of a formyl radical (CHO•). A unique fragmentation pathway may occur due to the ortho-positioning of the methoxy and methyl groups, potentially leading to the loss of a hydroxyl radical (OH•) to form an ion at m/z 130, although this is less common for methoxy groups compared to hydroxyl groups, it is a possibility due to intramolecular interactions. Further fragmentation of the m/z 132 ion through the loss of hydrogen cyanide (HCN) can lead to the ion at m/z 117. The presence of the tropylium ion at m/z 91 is a common feature in the mass spectra of compounds containing a benzyl moiety.
Conclusion
This application note provides a comprehensive protocol for the mass spectrometry analysis of this compound using GC-MS. The detailed sample preparation and instrumental parameters will enable researchers to reliably identify and characterize this important chemical intermediate. The provided quantitative data and the proposed fragmentation pathway offer a solid foundation for data interpretation and further method development.
References
- 1. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 2. m.youtube.com [m.youtube.com]
- 3. shimadzu.com [shimadzu.com]
- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
Application Note and Protocol for the Purification of 2-Methoxy-6-methylbenzonitrile via Recrystallization
Abstract
This document provides a comprehensive guide to the purification of 2-Methoxy-6-methylbenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, using the recrystallization technique. The protocol details the selection of an appropriate solvent system, the step-by-step procedure for recrystallization, and methods for analysis of the purified product. The information is intended to enable researchers to obtain high-purity this compound suitable for downstream applications.
Introduction
This compound is a substituted aromatic nitrile that serves as a versatile building block in organic synthesis. The purity of this intermediate is critical for the successful synthesis of target molecules, as impurities can lead to side reactions, lower yields, and complications in the purification of the final product. Recrystallization is a robust and widely used method for the purification of solid organic compounds. The principle of this technique relies on the differential solubility of the compound and its impurities in a suitable solvent at varying temperatures. This application note outlines a detailed protocol for the recrystallization of this compound, enabling the removal of impurities and the isolation of a highly pure crystalline product.
Physicochemical Properties and Solubility Data
A thorough understanding of the physical and chemical properties of this compound is essential for developing an effective recrystallization protocol. The relevant data has been compiled and is presented in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO | [1][2] |
| Molecular Weight | 147.17 g/mol | [2] |
| Appearance | Colorless to light yellow solid | [1] |
| Melting Point | 80-84 °C | [1] |
| Boiling Point | 272.9 °C at 760 mmHg | [2] |
| Density | 1.06 g/cm³ | [2] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Reference |
| Water | Poorly soluble | [1] |
| Ethanol | Soluble | [1] |
| Methanol | Soluble | [1] |
| Dimethylformamide (DMF) | Soluble | [1] |
Based on the solubility profile, a solvent system of ethanol and water is proposed for the recrystallization of this compound. Ethanol is a good solvent for this compound, while water acts as an anti-solvent. This combination allows for the dissolution of the compound at elevated temperatures and promotes crystallization upon cooling.
Experimental Protocol: Recrystallization of this compound
This protocol details the procedure for the purification of this compound using a mixed-solvent recrystallization method.
3.1. Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring
-
Magnetic stir bar
-
Graduated cylinders
-
Buchner funnel and vacuum flask
-
Filter paper
-
Spatula
-
Watch glass
-
Melting point apparatus
-
Analytical balance
3.2. Safety Precautions
-
Conduct the procedure in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ethanol is flammable; avoid open flames and sources of ignition.
-
Handle hot glassware with caution.
3.3. Recrystallization Procedure
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of hot ethanol (e.g., 20-30 mL) to dissolve the solid with gentle heating and stirring. The goal is to create a saturated solution at the boiling point of the ethanol.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
-
Addition of Anti-solvent:
-
To the hot, clear ethanolic solution, slowly add deionized water dropwise with continuous stirring until a slight turbidity (cloudiness) persists. This indicates that the solution is saturated.
-
-
Re-dissolution:
-
Add a few drops of hot ethanol to the turbid solution until it becomes clear again. This ensures that the crystallization process will start from a saturated solution upon cooling.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of ice-cold ethanol-water mixture (in a similar ratio to the final crystallization mixture) to remove any residual soluble impurities.
-
-
Drying:
-
Dry the purified crystals on the filter paper by drawing air through the funnel for a few minutes.
-
For complete drying, transfer the crystals to a pre-weighed watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
3.4. Analysis of Purified Product
-
Yield Calculation: Determine the percentage yield of the recrystallized product.
-
Melting Point Determination: Measure the melting point of the purified crystals. A sharp melting point range close to the literature value (80-84 °C) indicates high purity.
-
Spectroscopic Analysis (Optional): Further characterization can be performed using techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure and purity of the compound.
Workflow Diagram
The following diagram illustrates the experimental workflow for the recrystallization of this compound.
Caption: Workflow for the purification of this compound.
Troubleshooting
Table 3: Troubleshooting Guide for Recrystallization
| Issue | Possible Cause | Solution |
| Oiling out | The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated. | Reheat the solution to dissolve the oil, add more of the primary solvent (ethanol), and allow it to cool more slowly. |
| Low crystal yield | Too much solvent was used. Incomplete precipitation. | Concentrate the mother liquor by boiling off some solvent and cool again. Ensure the solution is thoroughly cooled in an ice bath. |
| No crystals form | The solution is not saturated. | Boil off some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod. Add a seed crystal. |
| Crystals are colored | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. |
Conclusion
The protocol described in this application note provides a reliable and effective method for the purification of this compound. By following this procedure, researchers can obtain a high-purity product suitable for use in sensitive synthetic applications. The provided data and troubleshooting guide will further assist in optimizing the recrystallization process to achieve the desired purity and yield.
References
Application Notes and Protocols: The Versatile Role of Substituted Benzonitriles in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Substituted benzonitriles are a pivotal class of compounds in medicinal chemistry, serving as crucial pharmacophores in a wide array of therapeutic agents. The benzonitrile moiety, consisting of a benzene ring substituted with a cyano group, offers a unique combination of physicochemical properties. Its metabolic stability, ability to participate in hydrogen bonding and dipole-dipole interactions, and its role as a bioisostere for other functional groups make it an attractive scaffold for the design of novel drugs.[1][2] This document provides detailed application notes on the use of substituted benzonitriles in oncology, virology, and microbiology, complete with quantitative data, experimental protocols, and visual diagrams of relevant signaling pathways and workflows.
I. Anticancer Applications: Targeting Key Pathways in Oncology
Substituted benzonitriles have emerged as a cornerstone in the development of targeted cancer therapies. Their ability to selectively inhibit enzymes and signaling pathways crucial for tumor growth and survival has led to the development of several successful anticancer drugs.
A. Aromatase Inhibition for Hormone-Dependent Breast Cancer
Application Note: A prime example of a substituted benzonitrile in oncology is Letrozole , a potent and selective non-steroidal aromatase inhibitor.[3][4] Aromatase is a key enzyme in the biosynthesis of estrogens from androgens.[5][6] In postmenopausal women, where the primary source of estrogen is peripheral aromatization, inhibiting this enzyme is a highly effective strategy for treating hormone-receptor-positive breast cancer. Letrozole's structure, featuring a benzonitrile group, is critical for its high-affinity binding to the aromatase enzyme, leading to a significant reduction in circulating estrogen levels and thereby suppressing the growth of estrogen-dependent tumors.[3][7]
Quantitative Data: Inhibitory Activity of Letrozole
| Compound | Target | Assay System | IC50 | Reference |
| Letrozole | Aromatase | Human Placental Microsomes | ~1.1 nM | [3] |
| Letrozole | Aromatase | JEG-3 Cells | 0.52 nM | [7] |
Experimental Protocol: In Vitro Aromatase Inhibition Assay (JEG-3 Cell-Based)
This protocol outlines a method to determine the in vitro potency of a substituted benzonitrile, such as Letrozole, in inhibiting aromatase activity in a cellular context.
Materials:
-
JEG-3 human choriocarcinoma cell line (expresses high levels of aromatase)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., Letrozole)
-
[3H]-Androstenedione (substrate)
-
Tritiated water ([3H]H₂O)
-
Scintillation cocktail and counter
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture JEG-3 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test benzonitrile derivative in the culture medium. Remove the old medium from the wells and add the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Substrate Addition: Add [3H]-Androstenedione to each well at a final concentration of ~100 nM.
-
Incubation: Incubate the plates for 4-6 hours at 37°C.
-
Quantification of Estrogen Synthesis: Aromatase activity is determined by measuring the amount of [3H]H₂O released during the conversion of [3H]-androstenedione to estrone. This is achieved by separating the tritiated water from the unmetabolized substrate using a charcoal-dextran suspension followed by centrifugation.
-
Data Analysis: Measure the radioactivity of the aqueous phase using a scintillation counter. Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway: Aromatase Inhibition
The following diagram illustrates the mechanism of action of Letrozole in blocking estrogen synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. US20220056035A1 - Process and intermediates for preparing a jak inhibitor - Google Patents [patents.google.com]
- 3. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Letrozole | C17H11N5 | CID 3902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aromatase and Dual Aromatase-Steroid Sulfatase Inhibitors from the Letrozole and Vorozole Templates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-6-methylbenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methoxy-6-methylbenzonitrile synthesis. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guide
Low product yield is a common challenge in organic synthesis. This guide addresses the most frequent issues encountered during the synthesis of this compound, primarily focusing on the Sandmeyer reaction, a robust method for this transformation.
Issue 1: Low or No Product Yield
Q1: My Sandmeyer reaction is resulting in a very low yield of this compound. What are the primary factors I should investigate?
A1: Low yields in the Sandmeyer cyanation of 2-Methoxy-6-methylaniline typically stem from three critical areas: incomplete diazotization, decomposition of the diazonium salt, or issues with the copper(I) cyanide catalyst.[1][2]
-
Incomplete Diazotization: The initial conversion of the aniline to its diazonium salt is highly sensitive to temperature. It is crucial to maintain a temperature of 0-5 °C to ensure the stability of the diazonium salt.[1] An incomplete reaction at this stage will directly lead to a lower overall yield.
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable and should be used immediately after preparation.[1] Any delay or exposure to temperatures above 5 °C can lead to decomposition, forming unwanted phenols and other byproducts.[2]
-
Catalyst and Reagent Quality: The activity of the copper(I) cyanide (CuCN) is paramount. Ensure you are using fresh, high-quality CuCN. The presence of impurities or oxidation of the catalyst can significantly hinder the reaction.[2]
Q2: I suspect the diazotization of my 2-Methoxy-6-methylaniline is incomplete. How can I verify this and improve the step?
A2: To confirm complete diazotization, you can use starch-iodide paper to test for the presence of excess nitrous acid. A blue-black color indicates that sufficient nitrous acid is present to have reacted with all the aniline. To improve this step:
-
Strict Temperature Control: Use an ice-salt bath to maintain the reaction temperature between 0 and 5 °C throughout the addition of sodium nitrite.
-
Slow Reagent Addition: Add the sodium nitrite solution slowly and dropwise to the acidic solution of the aniline with vigorous stirring to prevent localized temperature increases.
-
Adequate Acidity: Ensure the reaction medium is sufficiently acidic to generate nitrous acid in situ and stabilize the diazonium salt. Concentrated hydrochloric or sulfuric acid is typically used.
Q3: My reaction mixture turned dark and I observed gas evolution before the addition of the cyanide source. What does this indicate?
A3: This is a strong indication that the diazonium salt is decomposing prematurely. The dark coloration is often due to the formation of phenol byproducts and other decomposition products. The gas evolution is likely nitrogen (N₂), a byproduct of diazonium salt decomposition. To mitigate this:
-
Immediate Use: Prepare the diazonium salt solution and use it immediately in the subsequent cyanation step. Do not store it.
-
Maintain Low Temperature: Ensure the temperature of the diazonium salt solution is kept consistently at 0-5 °C until it is added to the cyanide solution.
Issue 2: Formation of Impurities and Side Products
Q1: I have isolated my product, but it is contaminated with a significant amount of 2-Methoxy-6-methylphenol. How can I prevent this side reaction?
A1: The formation of 2-Methoxy-6-methylphenol is a common side reaction in the Sandmeyer synthesis, arising from the reaction of the diazonium salt with water.[2] To minimize phenol formation:
-
Anhydrous Conditions: While the diazotization is carried out in an aqueous medium, minimizing the amount of water in the subsequent cyanation step can be beneficial.
-
Controlled Temperature: As mentioned, higher temperatures promote the decomposition of the diazonium salt to the corresponding phenol. Strict temperature control is crucial.
-
Efficient Cyanation: Ensure the cyanation reaction proceeds efficiently and quickly to consume the diazonium salt before it has a chance to react with water. This includes using an active catalyst and ensuring proper mixing.
Q2: My final product is a complex mixture with several unidentified byproducts. What are other potential side reactions?
A2: Besides phenol formation, other side reactions can occur:
-
Azo Coupling: If the reaction medium is not sufficiently acidic, the diazonium salt can couple with unreacted 2-Methoxy-6-methylaniline to form colored azo compounds.[2] Maintaining a low pH helps to suppress this reaction.
-
Hydrolysis of the Nitrile: The nitrile group of the product can be susceptible to hydrolysis to the corresponding amide (2-Methoxy-6-methylbenzamide) or carboxylic acid under harsh acidic or basic work-up conditions. It is advisable to use mild conditions during product isolation and purification.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
A1: The most common and effective laboratory-scale synthesis is the Sandmeyer reaction, starting from 2-Methoxy-6-methylaniline. This two-step process involves the diazotization of the aniline followed by a copper(I) cyanide-mediated cyanation.
Q2: How can I prepare the starting material, 2-Methoxy-6-methylaniline?
A2: 2-Methoxy-6-methylaniline can be synthesized through various methods, including the reduction of 2-methoxy-6-nitrotoluene or via amination of a suitable precursor. It is also commercially available from several chemical suppliers.
Q3: What are the key safety precautions I should take during this synthesis?
A3: The Sandmeyer reaction involves several hazardous materials and conditions:
-
Diazonium Salts: Diazonium salts can be explosive when isolated and dry. Always prepare them in solution at low temperatures and use them immediately.
-
Cyanide: Copper(I) cyanide and hydrogen cyanide (which can be formed in acidic conditions) are highly toxic. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use.
-
Acids: Concentrated acids are corrosive. Handle them with care and appropriate PPE.
Q4: How can I effectively purify the final product?
A4: Purification of this compound can typically be achieved through the following methods:
-
Extraction: After the reaction, the product can be extracted from the aqueous mixture using an organic solvent like diethyl ether or dichloromethane.
-
Washing: The organic extract should be washed with a dilute base (e.g., sodium bicarbonate solution) to remove any acidic impurities, followed by a brine wash.
-
Drying and Evaporation: The organic layer should be dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent removed under reduced pressure.
-
Chromatography/Distillation: Further purification can be achieved by column chromatography on silica gel or by vacuum distillation.[3]
Data Presentation
The yield of the Sandmeyer cyanation can be influenced by several factors. The following tables provide a summary of how different reaction parameters can affect the yield of similar benzonitrile syntheses.
Table 1: Effect of Temperature on Sandmeyer Cyanation Yield
| Starting Material | Temperature (°C) | Yield (%) | Reference |
| Aryl Diazonium Salt | 25 (Room Temp) | 52-93 | [4] |
| Aryl Diazonium Salt | 55 | 38-92 | [4] |
| Aryl Diazonium Salt | 65 | 10-69 | [4] |
| Aryl Diazonium Salt | 80 | 14-77 | [4] |
Note: Yields are for a range of substituted benzonitriles and may vary for this compound.
Table 2: Effect of Catalyst Stoichiometry on Sandmeyer Cyanation Yield
| Starting Material | Catalyst | Catalyst Loading (mol%) | Yield (%) | Reference |
| Aryl Diazonium Salt | CuCN | 10 | 52-93 | [4] |
| Aryl Diazonium Salt | Cu₂O | 40 | 38-92 | [4] |
| Aryl Diazonium Salt | PdCl₂ | 10 | 30-64 | [4] |
Note: Yields are for a range of substituted benzonitriles and may vary for this compound. The use of different catalysts and ligands can significantly impact the yield.
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is a generalized procedure based on established Sandmeyer reactions.[1] Researchers should optimize the conditions for their specific setup.
Part A: Diazotization of 2-Methoxy-6-methylaniline
-
In a flask, dissolve 2-Methoxy-6-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the aniline solution, maintaining the temperature between 0-5 °C with vigorous stirring.
-
After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5 °C. The resulting diazonium salt solution should be kept cold and used immediately.
Part B: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in an aqueous solution of sodium or potassium cyanide.
-
Cool the cyanide solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Part A to the cyanide solution with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature.
Part C: Work-up and Purification
-
Extract the product from the reaction mixture with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with a dilute sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or vacuum distillation to obtain this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Identifying common side reactions in benzonitrile synthesis
Technical Support Center: Benzonitrile Synthesis
This guide provides troubleshooting advice and frequently asked questions regarding the common side reactions encountered during the synthesis of benzonitrile. It is intended for an audience of researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may arise during common benzonitrile synthesis protocols.
Method 1: Dehydration of Benzamide
Q1: My dehydration of benzamide reaction is resulting in a low yield of benzonitrile. What are the likely causes?
A1: Low yields in the dehydration of benzamide are typically due to incomplete reaction, degradation of the product under harsh conditions, or suboptimal choice of dehydrating agent. Key factors to investigate include:
-
Insufficient Dehydrating Agent: Ensure the stoichiometry of the dehydrating agent is appropriate. While an excess may be needed, a large excess can promote side reactions.
-
Reaction Temperature: High temperatures can cause decomposition of both the starting material and the benzonitrile product. If heating is necessary, ensure it is uniform to prevent localized overheating. Some modern reagents may allow for dehydration at or below room temperature.[1]
-
Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents should be used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent moisture from interfering with the reaction.[1]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction's progress and determine the optimal time for completion.[1]
Q2: I am observing unreacted benzamide in my final product. How can I improve the conversion rate?
A2: The presence of unreacted benzamide indicates incomplete dehydration. To improve conversion, consider the following:
-
Choice of Dehydrating Agent: Stronger dehydrating agents like Phosphorus Pentoxide (P₂O₅) can be more effective but may require more careful handling. Ammonium sulfamate is a more accessible alternative.[2][3]
-
Reaction Time and Temperature: As seen in the synthesis using ammonium sulfamate, the reaction may occur in stages at different temperatures. Ensure the mixture is heated for a sufficient duration at the correct temperatures to drive both the formation of the intermediate and its subsequent decomposition to benzonitrile.[2]
-
Mixing: Ensure thorough mixing of the benzamide and the dehydrating agent, especially when using solid reagents.
Method 2: Sandmeyer Reaction
Q1: I am getting a low yield and many side products in my Sandmeyer synthesis of benzonitrile. What should I investigate?
A1: The Sandmeyer reaction's success hinges on two critical stages: the diazotization of an aniline and the subsequent cyanation. Issues in either stage can drastically reduce yields.[1] Key areas to troubleshoot are:
-
Incomplete Diazotization: The formation of the diazonium salt is highly sensitive to temperature. If the temperature is not maintained at 0-5 °C, the unstable salt will decompose.[1]
-
Decomposition of Diazonium Salt: Diazonium salts are thermally unstable and should be used immediately after preparation. Always keep the solution cold to prevent decomposition into phenols and other byproducts.[1]
-
Cyanation Step Issues: The quality of the copper(I) cyanide (CuCN) and the reaction pH are crucial for the cyanation step.[1]
Q2: What are the most common side products in a Sandmeyer reaction for benzonitrile, and how can they be minimized?
A2: The most prevalent side reactions include the formation of phenols, biaryl compounds, and azo compounds.
-
Phenols: Formed when the diazonium salt reacts with water, especially at elevated temperatures. To minimize this, maintain a low temperature (0-5 °C) during diazotization and use the diazonium salt immediately.
-
Biaryl Compounds: Result from the coupling of two aryl radicals, which are intermediates in the reaction mechanism.[4]
-
Azo Compounds: Can form if the diazonium salt couples with the unreacted starting amine or other electron-rich aromatic compounds in the mixture. Minimizing these side products requires strict temperature control, prompt use of the diazonium salt, and ensuring the correct stoichiometry of reagents.[1]
Method 3: Rosenmund-von Braun Reaction
Q1: My Rosenmund-von Braun reaction is giving a poor yield, and the product is difficult to purify. What are the common challenges?
A1: The Rosenmund-von Braun reaction, which involves reacting an aryl halide with CuCN, presents several challenges:
-
Harsh Conditions: The reaction typically requires high temperatures (refluxing in solvents like DMF or pyridine), which can reduce tolerance for other functional groups on the substrate.[5]
-
Purification Difficulties: The use of a polar, high-boiling point solvent and an excess of copper cyanide can make product isolation and purification difficult.[5]
-
Substrate Reactivity: Aryl bromides may require higher temperatures and give lower yields compared to the more reactive aryl iodides.[6]
Q2: How can I optimize the conditions for the Rosenmund-von Braun reaction?
A2: To optimize this reaction, consider the following modifications:
-
Use of Additives/Ligands: The addition of L-proline has been shown to promote the reaction, allowing it to proceed at lower temperatures (80–120 °C) and improving functional group compatibility.[6]
-
Solvent Choice: DMF is often the best medium for this reaction. Solvents like dioxane, toluene, or acetonitrile can be detrimental.[6]
-
Anhydrous and Inert Conditions: Ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere to prevent side reactions.
Method 4: Synthesis from Benzaldehyde
Q1: In the one-pot synthesis from benzaldehyde and hydroxylamine, what is the key to achieving a high yield?
A1: This method involves the formation of benzaldoxime followed by its dehydration. The key to a high yield is efficiently driving the dehydration of the in situ generated benzaldoxime.[7]
-
Catalyst/Dehydrating Agent: Various reagents can be used to catalyze the dehydration, including anhydrous ferrous sulfate, PCl₅, or ionic liquids.[8][9][10] The choice of agent will influence reaction time and temperature.
-
Reaction Conditions: Using a system like an ionic liquid can serve as a co-solvent and catalyst, eliminating the need for metal salt catalysts and simplifying separation, leading to yields of up to 100%.[10][11]
-
Water Removal: The reaction is a dehydration process, so removing water as it forms can help drive the equilibrium towards the product.
Frequently Asked Questions (FAQs)
Q1: Which benzonitrile synthesis method is most suitable for laboratory-scale synthesis?
A1: The choice depends on the available starting materials and equipment.
-
The Sandmeyer reaction is a classic and versatile method if the corresponding aniline is readily available.[12]
-
The dehydration of benzamide is straightforward if benzamide is the starting material. Using ammonium sulfamate is often more accessible for home or small-scale labs than using strong dehydrating agents like P₂O₅.[2]
-
Synthesis from benzaldehyde and hydroxylamine is an excellent option due to mild reaction conditions and potentially high yields, especially with modern catalytic systems.[10]
Q2: Are there "green" or more environmentally friendly methods for synthesizing benzonitrile?
A2: Yes. A notable green chemistry approach involves the one-pot synthesis from benzaldehyde using a recyclable ionic liquid. This method avoids corrosive hydrochloric acid and metal salt catalysts, and the ionic liquid can be easily recovered and reused. Under optimal conditions, this route can achieve a 100% yield.[10][11]
Q3: What analytical techniques are recommended for monitoring reaction progress and purity of benzonitrile?
A3: A combination of chromatographic and spectroscopic methods is recommended:
-
Thin Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the reaction's progress by comparing the spots of starting material, product, and any byproducts.
-
Gas Chromatography (GC): Provides quantitative information on the conversion of starting material and the formation of benzonitrile and volatile impurities.
-
Infrared (IR) Spectroscopy: Confirms the conversion by showing the appearance of a sharp nitrile peak (around 2220-2260 cm⁻¹) and the disappearance of starting material peaks (e.g., amide C=O stretch around 1660 cm⁻¹ for benzamide dehydration).[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the final product's structure and assessing its purity.
Data Presentation
Table 1: Comparison of Common Benzonitrile Synthesis Methods
| Synthesis Method | Starting Material | Key Reagents | Typical Yield (%) | Common Side Products/Issues |
| Dehydration of Benzamide | Benzamide | P₂O₅ or Ammonium Sulfamate | 66 - 90%[2][14] | Incomplete reaction (unreacted benzamide), thermal decomposition. |
| Sandmeyer Reaction | Aniline | NaNO₂, HCl, CuCN | ~50% or higher | Phenols, biaryl compounds, azo compounds.[1][15] |
| Rosenmund-von Braun | Aryl Halide (e.g., Bromobenzene) | CuCN, DMF/Pyridine | 56 - 98% (substrate dependent)[6] | Difficult purification, low functional group tolerance due to high heat.[5] |
| From Benzaldehyde | Benzaldehyde | NH₂OH·HCl, Dehydrating Agent/Catalyst | 90 - 100%[8][11] | Beckmann rearrangement to benzamide (with certain catalysts), unreacted benzaldoxime.[9] |
Experimental Protocols
Protocol 1: Dehydration of Benzamide using Ammonium Sulfamate
This protocol is adapted from a demonstrated laboratory procedure.[2]
Materials:
-
Benzamide (87g)
-
Ammonium sulfamate (100g)
-
500 mL round-bottom flask, heating mantle, simple distillation apparatus
-
Calcium chloride (for drying)
Procedure:
-
Combine 87g of benzamide and 100g of ammonium sulfamate in a 500 mL round-bottom flask with a stir bar.
-
Set up the flask for simple distillation and heat the mixture to 155-160 °C. At this temperature, the reagents will melt.
-
Maintain this temperature for approximately 3.5 hours. During this stage, an N-benzoylsulfamate intermediate is formed with the liberation of ammonia gas.[2]
-
Slowly increase the temperature to 200 °C over 1.5 hours and hold at this temperature. Above 190 °C, the intermediate decomposes into benzonitrile and ammonium bisulfate.[2]
-
The benzonitrile product may not distill over due to its high boiling point (191 °C), which is close to the reaction temperature.
-
Allow the mixture to cool. Add 300 mL of water to the flask.
-
Perform a steam distillation to isolate the benzonitrile from the reaction mixture.
-
Separate the collected benzonitrile (oily layer) from the aqueous layer using a separatory funnel.
-
Wash the benzonitrile product twice with distilled water.
-
Dry the final product with anhydrous calcium chloride and decant into a storage bottle. A typical yield from this procedure is around 66%.[2]
Protocol 2: Sandmeyer Synthesis of Benzonitrile from Aniline
This is a general laboratory procedure for the Sandmeyer reaction.[1]
Materials:
-
Aniline (20.5 g)
-
Concentrated Hydrochloric Acid (HCl) (50 mL)
-
Sodium Nitrite (NaNO₂) (17 g)
-
Copper(I) Cyanide (CuCN)
-
Ice-salt bath
Procedure:
Part A: Diazotization
-
In a flask, dissolve 20.5 g of aniline in a mixture of 50 mL of concentrated HCl and 50 mL of water.
-
Cool the resulting aniline hydrochloride solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of 17 g of NaNO₂ in 40 mL of water dropwise to the aniline solution, maintaining the temperature between 0-5 °C with vigorous stirring.
-
After the addition is complete, stir for another 15 minutes. The resulting benzenediazonium chloride solution must be kept cold and used immediately.[1]
Part B: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide.
-
Slowly add the cold benzenediazonium chloride solution from Part A to the CuCN solution in small portions with vigorous stirring.
-
Control the temperature of the reaction mixture as specified by the detailed procedure (typically gentle warming may be required to initiate the reaction, e.g., to 60-70 °C).[1]
-
Once the evolution of nitrogen gas ceases, the reaction is complete.
-
Isolate the crude benzonitrile, often by steam distillation.
-
Purify the product by washing with appropriate solutions, drying, and finally, distillation.
Visualizations
Caption: Key stages and potential side reactions in the Sandmeyer synthesis of benzonitrile.
Caption: The dehydration of benzamide to benzonitrile, highlighting the removal of water.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Sciencemadness Discussion Board - Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scribd.com [scribd.com]
- 9. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 10. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]
- 11. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Preparation of Benzonitrile by Dehydration of Benzamide with Phosphorus Pentoxide in Microwave Medium | Chemické listy [chemicke-listy.cz]
- 15. youtube.com [youtube.com]
Optimizing reaction temperature for 2-Methoxy-6-methylbenzonitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methoxy-6-methylbenzonitrile, with a particular focus on reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting material for the synthesis of this compound?
A common synthetic route involves the reaction of 2,6-dichlorobenzonitrile with a methoxide source. Another described method is the N-methylation of p-methoxyanisole followed by a de-methanol reaction.[1]
Q2: What is the optimal reaction temperature for the synthesis of this compound?
The optimal reaction temperature can vary depending on the specific reactants and solvent system used. However, for the synthesis from 2,6-dichlorobenzonitrile, a preferred temperature range is between 55°C and 100°C (328-373K).[2] It is crucial to perform small-scale optimization experiments to determine the ideal temperature for your specific conditions.
Q3: What are common side reactions to be aware of during the synthesis?
Potential side reactions can include the formation of byproducts from incomplete reaction or reaction with impurities. For instance, in related syntheses, if water is present, hydrolysis of the nitrile group to a carboxylic acid can occur.[3] In the case of using a di-substituted starting material like 2,6-dichlorobenzonitrile, it's possible to have a mixture of mono- and di-substituted products, the ratio of which can be influenced by temperature.[2]
Q4: Which analytical techniques are recommended for monitoring the reaction progress and purity of the final product?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective for monitoring the consumption of starting materials and the formation of the product and any byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the final product and identifying impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Reaction temperature is too low: The activation energy for the reaction may not be reached. | Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or GC. A preferred range for similar reactions is 55-100°C.[2] |
| Inefficient stirring: Poor mixing can lead to localized concentration gradients and incomplete reaction. | Ensure vigorous and consistent stirring throughout the reaction. | |
| Degraded reagents: The methoxide source or the solvent may have degraded or absorbed moisture. | Use freshly opened reagents or anhydrous solvents. Ensure all glassware is thoroughly dried before use.[3] | |
| Formation of Multiple Products | Suboptimal reaction temperature: Temperature can influence the selectivity of the reaction, leading to different products. | As illustrated in the data below, lower temperatures may favor mono-substitution, while higher temperatures can promote di-substitution in related syntheses.[2] Careful temperature control is critical. |
| Incorrect stoichiometry: The molar ratio of reactants can affect the product distribution. | Carefully control the molar ratios of the reactants. A slight excess of the methoxide source is often used. | |
| Product is Contaminated with Starting Material | Reaction time is too short: The reaction has not gone to completion. | Increase the reaction time and monitor the disappearance of the starting material using an appropriate analytical technique.[3] |
| Reaction temperature is too low: The reaction rate is too slow at the current temperature. | Increase the reaction temperature to improve the reaction rate, while monitoring for the formation of byproducts.[2] |
Experimental Data on a Related Synthesis
The following table summarizes the effect of temperature on the product distribution in the reaction of 2,6-dichlorobenzonitrile with sodium methoxide in DMF. While not the exact synthesis of this compound, it provides valuable insight into how temperature can influence the outcome of a very similar reaction.
| Reaction Temperature (°C) | Reaction Time (hours) | Starting Material Conversion (%) | 2-Methoxy-6-chlorobenzonitrile Yield (%) | 2,6-Dimethoxybenzonitrile Yield (%) |
| 100 | 0.5 | 88.7 | 83.8 | 4.9 |
| 65 | 2 | Not specified | Not specified (Product was 2,6-dimethoxybenzonitrile with 89.2% yield) | 89.2 |
Data adapted from a patent describing the synthesis of 2,6-dialkoxybenzonitriles.[2]
Experimental Protocol Example: Synthesis of 2,6-Dimethoxybenzonitrile
This protocol is for a related compound and should be adapted and optimized for the synthesis of this compound.
Materials:
-
2,6-Dichlorobenzonitrile
-
Sodium methoxide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (Argon), dissolve 2,6-dichlorobenzonitrile and sodium methoxide in anhydrous DMF.[2]
-
Heat the reaction mixture to the desired temperature (e.g., 65°C) and stir for a set amount of time (e.g., 2 hours).[2]
-
Monitor the reaction progress by TLC or GC analysis.
-
After the reaction is complete, cool the mixture to room temperature.[2]
-
Pour the reaction mixture into deionized water.
-
Extract the aqueous layer with dichloromethane.[2]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[2]
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing reaction conditions.
References
Technical Support Center: 2-Methoxy-6-methylbenzonitrile Purification
Welcome to the technical support center for the purification of 2-Methoxy-6-methylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities in crude this compound typically originate from the synthetic route. A common synthesis involves the reaction of a substituted toluene derivative. Potential impurities may include:
-
Unreacted Starting Materials: Such as 2-bromo-3-methoxytoluene or related precursors.
-
Side-Reaction Byproducts: Including isomers or compounds from incomplete reactions.
-
Hydrolysis Products: The nitrile group (-CN) can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 2-methoxy-6-methylbenzamide or 2-methoxy-6-methylbenzoic acid.[1]
-
Solvent Residues: Residual solvents from the reaction or initial work-up steps.
Q2: What are the recommended purification methods for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of your experiment. The most common and effective techniques are:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product.
-
Column Chromatography: A versatile method for separating the target compound from impurities with different polarities.
-
Distillation: Suitable if the compound is a liquid at or near room temperature and the impurities have significantly different boiling points. Given that this compound is a solid with a melting point of approximately 80-84°C, vacuum distillation (Kugelrohr) could be an option for smaller scales if it is thermally stable.[2]
Q3: My purified this compound is a yellowish solid. Is this normal?
A3: Pure this compound is typically a colorless to light yellow solid.[2] A more intense yellow color may indicate the presence of impurities. It is recommended to analyze the purity of your sample using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the source of the color. Further purification by recrystallization or column chromatography may be necessary to obtain a colorless product.
Q4: How can I monitor the purity of this compound during purification?
A4: Several analytical techniques can be used to assess the purity of your compound:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample and to determine an appropriate solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase HPLC method, similar to that used for related compounds like 2-methoxy-6-nitrobenzonitrile, can be a good starting point.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of your product.[4]
-
Melting Point Analysis: A sharp melting point range close to the literature value (around 80-84°C) is a good indicator of high purity.[2]
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not dissolve | Insufficient solvent or inappropriate solvent choice. | Gradually add more solvent in small portions while heating. If the compound still does not dissolve, select a more polar solvent or a solvent mixture. |
| "Oiling out" instead of crystallization | The solution is too concentrated, or the cooling is too rapid. The boiling point of the solvent may be above the melting point of the compound. | Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Ensure slow cooling. Use a lower boiling point solvent if possible. Scratch the inside of the flask with a glass rod to create nucleation sites. |
| Low recovery of purified product | Too much solvent was used. The compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent required to dissolve the compound. After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation. |
| Crystals are colored | Colored impurities are co-precipitating with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | The solvent system is not optimal. | Systematically vary the polarity of the eluent. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. |
| Compound does not elute from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. |
| Compound elutes too quickly | The eluent is too polar. | Decrease the polarity of the eluent system. For example, increase the percentage of hexane in your hexane/ethyl acetate mixture. |
| Streaking or tailing of spots on TLC/column | The compound may be acidic or basic, interacting too strongly with the silica gel. The sample may be overloaded on the column. | Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds, or 0.1-1% acetic acid for acidic compounds). Ensure the amount of crude material is appropriate for the column size. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing minor impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes, then perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.
Data Presentation:
| Parameter | Value |
| Starting Material | Crude this compound |
| Purity (Initial) | (To be determined by HPLC/GC-MS) |
| Recrystallization Solvent | e.g., Ethanol |
| Yield | (To be calculated) |
| Purity (Final) | >98% (as a target) |
| Melting Point | 80-84 °C (literature) |
Protocol 2: Purification by Column Chromatography
Objective: To separate this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Develop a suitable eluent system using TLC. A good system will show the desired compound with an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes. The polarity of the eluent can be gradually increased if necessary to elute the desired compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation:
| Parameter | Value |
| Stationary Phase | Silica Gel |
| Mobile Phase (Eluent) | e.g., Hexane:Ethyl Acetate (gradient) |
| Sample Loading | (Specify amount) |
| Fraction Size | (Specify volume) |
| Purity of Combined Fractions | (To be determined by HPLC/GC-MS) |
| Recovery Yield | (To be calculated) |
Visualizations
Caption: A workflow diagram for the purification and troubleshooting of this compound.
Caption: A troubleshooting guide for common issues encountered during the recrystallization process.
References
- 1. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]
- 2. chembk.com [chembk.com]
- 3. Separation of Benzonitrile, 2-methoxy-6-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. This compound | C9H9NO | CID 590226 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Benzonitriles
This guide provides troubleshooting solutions and frequently asked questions for common issues encountered during the synthesis of substituted benzonitriles. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Issues
Q1: My reaction yield is consistently low. What are the general factors I should investigate first?
A1: Low yields in benzonitrile synthesis can stem from several common factors regardless of the specific synthetic route. A systematic approach to troubleshooting is crucial. Key areas to investigate include:
-
Purity of Starting Materials: Ensure the purity of your aryl halide, aniline, or aldehyde starting material. Impurities can interfere with the reaction.
-
Reagent Quality: The quality of reagents, especially catalysts like copper(I) cyanide or palladium complexes, is critical. Use freshly prepared or properly stored reagents.[1]
-
Reaction Conditions: Strictly control reaction parameters such as temperature, reaction time, and atmosphere. Many synthetic routes are sensitive to oxygen and moisture, necessitating the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).[2]
-
Solvent Choice: The solvent can significantly impact the reaction. Ensure you are using the appropriate solvent at the correct level of purity (e.g., anhydrous).
-
Side Reactions: Be aware of potential side reactions that consume your starting material or product. For instance, in the Sandmeyer reaction, premature decomposition of the diazonium salt can lead to phenol byproducts.[1]
Below is a general workflow for troubleshooting low yields:
Caption: General workflow for troubleshooting low reaction yields.
Sandmeyer Reaction
Q2: I'm performing a Sandmeyer reaction to synthesize a substituted benzonitrile from an aniline, but the yield is poor and I observe a significant amount of phenol byproduct. What is causing this and how can I fix it?
A2: The formation of phenol byproducts in a Sandmeyer reaction is a common issue and typically points to the decomposition of the intermediate aryl diazonium salt before it can react with the cyanide source.[1][2]
Common Causes and Solutions:
-
Incomplete Diazotization: The initial conversion of the aniline to the diazonium salt must be complete.
-
Premature Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable.
-
Troubleshooting: The diazonium salt solution should be used immediately after its preparation and kept cold.[2] The addition of the diazonium salt to the copper(I) cyanide solution should also be done at a controlled, low temperature.
-
-
Issues with the Copper(I) Cyanide: The quality and reactivity of the copper(I) cyanide are crucial.
-
Troubleshooting: Use freshly prepared or high-purity copper(I) cyanide. Ensure the CuCN is fully dissolved or well-suspended in the reaction medium before adding the diazonium salt.[1]
-
Caption: Troubleshooting phenol formation in Sandmeyer reactions.
Rosenmund-von Braun Reaction
Q3: My Rosenmund-von Braun reaction is sluggish and gives a low yield of the desired benzonitrile. What are the key parameters to optimize?
A3: The Rosenmund-von Braun reaction, which converts an aryl halide to an aryl nitrile using copper(I) cyanide, traditionally requires high temperatures.[3][4] Low yields can often be attributed to suboptimal reaction conditions or difficult product purification.
Key Optimization Parameters:
-
Temperature: This reaction typically requires elevated temperatures, often at reflux in a high-boiling solvent like DMF, nitrobenzene, or pyridine.[5] If the reaction is sluggish, a gradual increase in temperature may be necessary.
-
Solvent: The use of a polar, high-boiling point solvent is essential to facilitate the reaction.[5]
-
Reagent Stoichiometry: An excess of copper(I) cyanide is often used to drive the reaction to completion.[5]
-
Substrate Reactivity: Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides. If you are using a less reactive halide, harsher conditions may be required.
-
Additives: The use of additives like potassium iodide can facilitate the reaction with less reactive aryl bromides.[5] Modern protocols also describe the use of ligands to accelerate the reaction at lower temperatures.[6]
Purification Challenges: The excess copper cyanide and the use of high-boiling solvents can complicate product isolation.[5] Effective workup procedures are necessary to decompose copper complexes and separate the product.
Palladium-Catalyzed Cyanation
Q4: I am attempting a palladium-catalyzed cyanation of an aryl halide, but the reaction is not proceeding to completion and I suspect catalyst deactivation. What could be the issue?
A4: Catalyst deactivation is a known challenge in palladium-catalyzed cyanation reactions, often due to the strong coordination of the cyanide anion to the palladium center.[7][8]
Common Causes of Catalyst Deactivation and Solutions:
-
Excess Cyanide: A high concentration of free cyanide ions in the reaction mixture can poison the palladium catalyst.[7][8]
-
Inefficient Catalyst System: The choice of palladium precursor and ligand is critical for an efficient catalytic cycle.
-
Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete conversion. Modern methods have been developed that allow for cyanation at lower temperatures (≤ 100 °C).[8][9]
Caption: Troubleshooting palladium catalyst deactivation.
Influence of Substituents
Q5: How do electron-donating and electron-withdrawing groups on the aromatic ring affect the synthesis of substituted benzonitriles?
A5: The electronic nature of the substituents on the aromatic ring plays a significant role in the reactivity and potential side reactions during benzonitrile synthesis.[10]
-
Electron-Withdrawing Groups (EWGs):
-
Effect: EWGs (e.g., -NO₂, -CF₃) increase the electrophilicity of the aromatic ring and the nitrile carbon.[10]
-
Implications: In nucleophilic aromatic substitution (SNAr) type reactions, EWGs can accelerate the rate of cyanation.[10] For reactions proceeding through an aryl radical, the effect may be less pronounced. In some cases, strong EWGs can increase the yield of nitrile.[11]
-
-
Electron-Donating Groups (EDGs):
-
Effect: EDGs (e.g., -OCH₃, -CH₃) increase the electron density of the aromatic ring.
-
Implications: EDGs can slow down nucleophilic aromatic substitution reactions. However, in some synthetic routes, such as certain palladium-catalyzed couplings, substrates with EDGs can still provide good to excellent yields.[12][13] A photolytic method has been shown to be effective for the synthesis of benzonitriles with electron-donating substituents.[14]
-
Data Presentation
Table 1: Comparative Yields for the Synthesis of Substituted Benzonitriles
| Starting Material | Product | Synthetic Method | Yield (%) | Reference |
| 4-Nitroaniline | 4-Nitrobenzonitrile | Sandmeyer Reaction | 93% | [15] |
| 2-Methylaniline | 2-Methylbenzonitrile | Sandmeyer Reaction | 85% | [15] |
| 4-Bromoaniline | 4-Bromobenzonitrile | Sandmeyer Reaction | 75% | [15] |
| 4-Methoxyaniline | 4-Methoxybenzonitrile | Sandmeyer Reaction | 52% | [15] |
| 4-Bromotoluene | 4-Methylbenzonitrile | Rosenmund-von Braun | 85% | |
| 1-Bromo-4-nitrobenzene | 4-Nitrobenzonitrile | Rosenmund-von Braun | 90% | |
| 4-Chloroanisole | 4-Methoxybenzonitrile | Palladium-Catalyzed | 95% | |
| 4-Bromobenzaldehyde | 4-Bromobenzonitrile | One-pot from aldehyde | 88% |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Sandmeyer Synthesis of 4-Nitrobenzonitrile [15]
-
Diazotization: Dissolve 4-nitroaniline in an appropriate aqueous acid solution (e.g., HCl, H₂SO₄) and cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) while maintaining the temperature between 0-5°C. Stir for an additional 15-20 minutes after the addition is complete.
-
Cyanation: In a separate flask, prepare a solution or suspension of copper(I) cyanide in an appropriate solvent.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture. A vigorous evolution of nitrogen gas should be observed.
-
Allow the reaction to warm to room temperature and stir until the nitrogen evolution ceases.
-
Work-up: Isolate the crude product by filtration or extraction. Purify by recrystallization or column chromatography.
Protocol 2: Rosenmund-von Braun Synthesis of 4-Methylbenzonitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromotoluene, copper(I) cyanide (1.2-1.5 equivalents), and a high-boiling polar solvent such as DMF.
-
Reaction: Heat the mixture to reflux (typically 140-160°C) and maintain for several hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature. To decompose the copper complexes, pour the mixture into a solution of ferric chloride and hydrochloric acid.
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.
Protocol 3: Palladium-Catalyzed Cyanation of 4-Chloroanisole [8][16]
-
Reaction Setup: In a Schlenk tube under an inert atmosphere (argon or nitrogen), add 4-chloroanisole, zinc cyanide (0.6 equivalents), a palladium precatalyst (e.g., a palladacycle, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add an anhydrous solvent, such as DMAc or NMP.
-
Reaction: Heat the reaction mixture to the specified temperature (e.g., 100-120°C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by GC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 4. Rosenmund-von Braun Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]
- 12. Copper catalyzed nitrile synthesis from aryl halides using formamide as a nitrile source - RSC Advances (RSC Publishing) DOI:10.1039/C3RA48075E [pubs.rsc.org]
- 13. Copper catalyzed nitrile synthesis from aryl halides using formamide as a nitrile source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Convenient synthesis of electron-donating substituted benzonitriles by photolysis of phenyl halides and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Organic Synthesis International: Cyanation of Aryl Halides [organicsynthesisinternational.blogspot.com]
The effect of solvent choice on 2-Methoxy-6-methylbenzonitrile reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-6-methylbenzonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the critical role of solvent selection.
Troubleshooting Guides
Low or No Conversion
Question: I am seeing very low or no conversion of my this compound starting material. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no conversion in reactions involving this compound can stem from several factors, many of which are directly influenced by the choice of solvent. Here is a step-by-step troubleshooting guide:
-
Re-evaluate Your Solvent Choice: The polarity and proticity of your solvent are critical.
-
For Nucleophilic Aromatic Substitution (SNAr): Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred.[1] These solvents solvate the cation of the nucleophile, making the anionic nucleophile more reactive.[1] Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing the reaction.[1]
-
For Reactions Involving Charged Intermediates (e.g., some hydrolyses): Polar protic solvents can be beneficial as they stabilize charged transition states, potentially increasing the reaction rate.[2][3]
-
-
Check Reagent Purity and Stoichiometry: Ensure all reagents, including the solvent, are of appropriate purity and anhydrous if the reaction is moisture-sensitive. Verify the stoichiometry of your reactants.
-
Increase Reaction Temperature: Many reactions, particularly SNAr, require heating to overcome the activation energy.[1] If the reaction is being run at room temperature, consider gradually increasing the temperature.
-
Consider Catalyst Deactivation (if applicable): If you are using a catalyst, it may be deactivated. For instance, in catalytic transfer hydrogenations of benzonitriles, the choice of a protic solvent like ethanol has been shown to enhance catalyst lifetime compared to aprotic solvents like THF or ethyl acetate.[4]
Formation of Side Products
Question: My reaction is producing a significant amount of side products. How can the solvent be contributing to this, and what can I do to improve selectivity?
Answer:
The formation of side products is a common issue, and the solvent can play a significant role. Here are some troubleshooting steps:
-
Solvent Reactivity: The solvent itself may be reacting with your starting materials or intermediates. For example, using a nucleophilic solvent like an alcohol in the presence of a strong base can lead to the solvent competing with your intended nucleophile.[1] In such cases, switching to a non-reactive, polar aprotic solvent is advisable.[1]
-
Benzyne Formation: Under strongly basic conditions, particularly with unactivated aryl halides, an elimination-addition mechanism via a benzyne intermediate can occur, leading to a mixture of regioisomers.[1] If this is suspected, consider using a weaker base or a different solvent system that does not promote this pathway.
-
Hydrolysis of the Nitrile Group: In the presence of water, especially under acidic or basic conditions, the nitrile group can be hydrolyzed to a primary amide or a carboxylic acid. If your desired reaction does not involve nitrile hydrolysis, ensure you are using an anhydrous solvent.
Frequently Asked Questions (FAQs)
Question: How does solvent polarity affect the rate of nucleophilic substitution on this compound?
Answer: The effect of solvent polarity depends on the mechanism of the nucleophilic substitution.
-
For an SNAr mechanism , which is common for electron-deficient aromatic rings, increasing the polarity of the solvent generally increases the reaction rate. Polar solvents stabilize the charged Meisenheimer intermediate, lowering the activation energy.[2]
-
For an SN1-type reaction (less common for aryl halides but possible under certain conditions), a polar protic solvent is highly beneficial as it stabilizes the carbocation intermediate.[3]
-
For an SN2-type reaction (not typical for this substrate), increasing solvent polarity can slightly decrease the rate, as the polar solvent can stabilize the nucleophile, making it less reactive.[2]
Question: What is the best solvent for the reduction of this compound to the corresponding amine?
Answer: The choice of solvent for the reduction of a nitrile depends on the reducing agent.
-
Using Sodium Borohydride (NaBH4): While NaBH4 is generally not strong enough to reduce nitriles on its own, its reactivity can be enhanced. Protic solvents like methanol or ethanol can act as a proton source to protonate the intermediate alkoxide.[5] However, these solvents can also react with NaBH4, so the reaction is often performed at low temperatures. Ethers like THF or diglyme are also used, sometimes with additives to increase the reactivity of the borohydride.[6]
-
Using Lithium Aluminum Hydride (LiAlH4): Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are typically used for LiAlH4 reductions. It is crucial to use anhydrous conditions as LiAlH4 reacts violently with water.
Question: Can I use an ionic liquid as a solvent for reactions with this compound?
Answer: Yes, ionic liquids can be effective solvents for various organic reactions, including the synthesis of benzonitriles. They can act as both the solvent and a catalyst, potentially leading to higher yields and easier product separation.[7] The choice of ionic liquid will depend on the specific reaction conditions.
Data Presentation
Table 1: Illustrative Solvent Effects on Nucleophilic Aromatic Substitution (SNAr) of a Substituted Aryl Halide
| Solvent | Dielectric Constant (ε) | Relative Rate (Illustrative) |
| n-Hexane | 1.9 | Very Slow |
| Diethyl Ether | 4.3 | Slow |
| Tetrahydrofuran (THF) | 7.6 | Moderate |
| Acetone | 21 | Fast |
| Acetonitrile | 37 | Very Fast |
| N,N-Dimethylformamide (DMF) | 37 | Very Fast |
| Dimethyl Sulfoxide (DMSO) | 47 | Extremely Fast |
Note: This table provides a qualitative illustration of the general trend of solvent effects on SNAr reaction rates. Actual rates will depend on the specific substrate, nucleophile, and temperature.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of a Methoxy-substituted Aryl Nitrile
This protocol is adapted from a general procedure for the synthesis of 2,6-dialkoxybenzonitriles and should be optimized for this compound.[8]
Materials:
-
2-Chloro-6-methylbenzonitrile (or other suitable precursor to this compound)
-
Sodium methoxide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Argon or Nitrogen
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen/argon inlet, add 2-chloro-6-methylbenzonitrile (1.0 eq) and anhydrous DMF.
-
Add sodium methoxide (1.2 - 2.0 eq) to the solution under a positive pressure of inert gas.
-
Heat the reaction mixture to 60-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for the Reduction of a Benzonitrile to a Benzylamine using NaBH4 with an Additive
This protocol is based on the enhanced reactivity of NaBH4 in the presence of an ammonium salt.[9]
Materials:
-
This compound
-
Sodium borohydride (NaBH4)
-
Ammonium sulfate ((NH4)2SO4)
-
Tetrahydrofuran (THF)
-
Water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 10:1 v/v).
-
Add ammonium sulfate (2.0 eq) to the solution and stir until dissolved.
-
Cool the mixture in an ice bath and add sodium borohydride (2.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over a suitable drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
Mandatory Visualization
Caption: Troubleshooting workflow for low or no reaction conversion.
Caption: Logical guide for solvent selection based on reaction type.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. reddit.com [reddit.com]
- 7. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]
- 8. CN100351226C - Method for preparing 2,6- dialkoxy benzene nitrile - Google Patents [patents.google.com]
- 9. scispace.com [scispace.com]
Technical Support Center: Catalyst Selection for Efficient Benzonitrile Formation
Welcome to the Technical Support Center for catalyst selection in benzonitrile synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and find answers to frequently asked questions related to the synthesis of benzonitrile from various precursors.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments, categorized by the synthetic route.
Route 1: Ammoxidation of Toluene
The ammoxidation of toluene is a primary industrial method for producing benzonitrile, reacting toluene with ammonia and oxygen.[1]
Observed Problem: Low Toluene Conversion
| Potential Cause | Troubleshooting Steps & Solutions |
| Insufficient Reaction Temperature | The activation energy for the C-H bond in toluene may not be met. Gradually increase the reaction temperature in 10-20°C increments. Note that excessively high temperatures can decrease selectivity.[2] |
| Low Catalyst Activity | The catalyst may be deactivated or have inherently low activity. Ensure the catalyst is properly activated before the reaction. If deactivation is suspected, refer to the "Rapid Catalyst Deactivation" section below.[2] |
| Improper Reactant Feed Ratio | An incorrect ratio of toluene, ammonia, and oxygen can limit the reaction rate. Systematically vary the molar ratios of NH₃/toluene and O₂/toluene to find the optimal conditions for your catalyst system.[2] |
| High Space Velocity | The residence time of the reactants in the catalyst bed is too short. Reduce the flow rate of the reactant gases to increase their contact time with the catalyst.[2] |
Observed Problem: Low Benzonitrile Selectivity
| Potential Cause | Troubleshooting Steps & Solutions |
| Over-oxidation | The reaction temperature is too high, leading to the formation of carbon oxides (CO, CO₂).[2] Lower the temperature to minimize the complete combustion of toluene.[2] |
| Formation of Byproducts | Undesired side reactions may be occurring, producing compounds like benzene, benzaldehyde, or benzoic acid.[2] The choice of catalyst and support is crucial for selectivity. For instance, V₂O₅ supported on anatase TiO₂ is known to be effective.[2][3] Adjusting the NH₃/toluene ratio can also suppress the formation of oxygenated byproducts.[2] |
| Suboptimal NH₃/Toluene Ratio | An insufficient amount of ammonia can lead to an increase in the formation of oxidation byproducts.[2] A higher concentration of ammonia can favor the formation of benzonitrile.[2] |
Observed Problem: Rapid Catalyst Deactivation
| Potential Cause | Troubleshooting Steps & Solutions |
| Coking/Fouling | Carbonaceous deposits (coke) are blocking the active sites on the catalyst.[2] Consider catalyst regeneration procedures, which may involve controlled oxidation to burn off coke deposits. |
| Sintering | High reaction temperatures can cause the active metal particles on the catalyst to agglomerate, reducing the active surface area.[2] Operate within the recommended temperature range for your specific catalyst to avoid irreversible sintering. |
| Poisoning | Impurities in the feed stream (e.g., sulfur or chlorine compounds) can irreversibly bind to the active sites.[2] Ensure the purity of your reactants and carrier gases. |
Route 2: Synthesis from Benzaldehyde
This route typically involves a one-pot synthesis where benzaldehyde reacts with a nitrogen source, like hydroxylamine hydrochloride, in the presence of a catalyst.[4][5]
Observed Problem: Low Yield of Benzonitrile
| Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Oximation | The initial reaction of benzaldehyde to form the benzaldoxime intermediate is incomplete. Ensure the correct stoichiometry of benzaldehyde and the hydroxylamine salt.[6] The reaction is often carried out under neutral to slightly basic conditions, so the addition of a base like sodium carbonate may be necessary to neutralize acid released from the hydroxylamine salt.[6] |
| Inefficient Dehydration of Oxime | The subsequent dehydration of the benzaldoxime to benzonitrile is not proceeding efficiently. The choice of catalyst is critical here. Catalysts like anhydrous ferrous sulfate, ionic liquids, or Expanded Perlite-Polyphosphoric Acid (EP-PPA) have been shown to be effective.[4][5][7] Ensure anhydrous conditions, as water can interfere with many dehydrating agents.[8] |
| Suboptimal Reaction Temperature | The temperature may be too low for the dehydration step or too high, leading to side reactions. The optimal temperature is catalyst-dependent. For example, with Fe₃O₄-CTAB NPs, the reaction is carried out at 80-90°C, while with an ionic liquid system, it can be around 120°C.[9] |
Route 3: Synthesis from Benzyl Alcohol
This method involves the conversion of benzyl alcohol to benzonitrile, often through an amination-dehydrogenation process.
Observed Problem: Low Conversion of Benzyl Alcohol
| Potential Cause | Troubleshooting Steps & Solutions |
| Low Catalyst Activity | The chosen catalyst may not be sufficiently active at the reaction temperature. A Cu/SiO₂ catalyst has been shown to be highly active for this conversion.[10] Transition metal oxides like MnO₂ have also demonstrated high catalytic activity.[10] |
| Insufficient Temperature | The reaction temperature is a critical parameter. For a Cu/SiO₂ catalyst, a high yield was achieved at 340°C.[10] Other systems may require temperatures around 300°C.[10] |
| Presence of Oxidants | Some methods require an oxidant. For example, a system using copper (I) chloride, sodium 2-picolinate, and TEMPO utilizes aerobic oxidation.[10] Ensure the proper oxidant and reaction atmosphere are used as specified in the protocol. |
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial methods for benzonitrile synthesis?
A1: The most prevalent industrial method is the ammoxidation of toluene, which involves the reaction of toluene with ammonia and air at high temperatures (400-450°C) over a solid-state catalyst.[1]
Q2: I am working on a lab-scale synthesis. Which starting material is most convenient?
A2: For laboratory-scale synthesis, starting from benzaldehyde is often a convenient one-pot method that avoids the use of highly toxic metal cyanides.[4][5] The dehydration of benzamide is another classic laboratory preparation.[8]
Q3: How do I choose the right catalyst for the ammoxidation of toluene?
A3: Vanadium-based catalysts are widely used. V₂O₅ supported on TiO₂ (anatase) is a common and effective choice, balancing high toluene conversion with good benzonitrile selectivity.[2][3] VPO (vanadyl pyrophosphate) catalysts, particularly on a silica-gel support, have also shown excellent performance, with reported benzonitrile yields as high as 91.2%.[11] Mixed oxide catalysts containing vanadium, chromium, antimony, and bismuth are also utilized.[12]
Q4: My benzonitrile product is yellow. Is it still usable?
A4: A yellow tint in benzonitrile often indicates the presence of impurities.[13] For applications that are sensitive to impurities, such as in catalysis or organometallic chemistry, purification by distillation is highly recommended to prevent unpredictable results.[13]
Q5: How can I monitor the progress of my benzonitrile synthesis reaction?
A5: Techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) are effective for monitoring the disappearance of the starting material and the appearance of the benzonitrile product, allowing you to determine the optimal reaction time.[8]
Data Presentation
Catalyst Performance in Benzonitrile Synthesis
| Starting Material | Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) | Reference |
| Toluene | VPO/Silica-gel (P/V=1-2) | 440 | 91.2 | 94 | [11] |
| Toluene | V:Cr:Sb:Bi mixed oxide | 360 | 60 (mol %) | - | [12] |
| Benzaldehyde | Fe₃O₄-CTAB NPs (1.8 mol%) | 80-90 | 97 | - | [9] |
| Benzaldehyde | Ionic Liquid [HSO₃-b-Py]·HSO₄ | 120 | 100 | 100 | [9] |
| Benzyl Alcohol | Cu₁₀.₃/SiO₂ | 340 | 98 | - | [10] |
| PET Pyrolysis | 4% Ca(OH)₂/γ-Al₂O₃ | 650 | 30.42 (C%) | 82.6 | [14] |
Experimental Protocols
Protocol 1: Gas-Phase Ammoxidation of Toluene
This protocol describes a general procedure for the gas-phase ammoxidation of toluene in a fixed-bed flow reactor at atmospheric pressure.
Materials:
-
Toluene
-
Ammonia gas
-
Oxygen gas (or air)
-
Nitrogen gas (for dilution and pre-treatment)
-
Catalyst (e.g., V₂O₅/TiO₂)
Equipment:
-
Fixed-bed flow reactor
-
Temperature controller and furnace
-
Mass flow controllers for gases
-
Saturator for toluene
-
Condenser and collection trap for products
-
Gas chromatograph (GC) for analysis
Procedure:
-
Catalyst Loading and Pre-treatment: Load the desired amount of catalyst into the reactor. Pre-treat the catalyst in situ by heating to the reaction temperature under a flow of nitrogen for 1 hour.[2]
-
Reactant Feed: Introduce toluene into the gas stream by passing a carrier gas (e.g., nitrogen) through a saturator containing liquid toluene maintained at a constant temperature.[2] Introduce ammonia and oxygen from gas cylinders via mass flow controllers.[2] Mix the reactant gases before they enter the reactor.
-
Reaction: Carry out the reaction at the desired temperature (typically 350-450°C), pressure, and space velocity.[2]
-
Product Collection: Pass the reactor effluent through a condenser and a cold trap to collect the liquid products.
-
Analysis: Analyze the liquid and gas products using a gas chromatograph to determine the conversion of toluene and the selectivity to benzonitrile and other byproducts.[2]
Protocol 2: One-Pot Synthesis of Benzonitrile from Benzaldehyde
This protocol is based on the use of an ionic liquid which acts as a co-solvent and catalyst.[9]
Materials:
-
Benzaldehyde
-
Hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt ((NH₂OH)₂·[HSO₃-b-Py]·HSO₄)
-
Ionic Liquid [HSO₃-b-Py]·HSO₄
-
Paraxylene
Equipment:
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, combine benzaldehyde, (NH₂OH)₂·[HSO₃-b-Py]·HSO₄, paraxylene, and the ionic liquid [HSO₃-b-Py]·HSO₄. A typical molar ratio of benzaldehyde to the hydroxylamine salt is 1:1.5, and a volume ratio of paraxylene to the ionic liquid is 2:1.[9]
-
Reaction: Heat the mixture to 120°C with stirring for approximately 2 hours.[9]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The mixture will separate into two phases.
-
Product Isolation: Separate the organic phase (paraxylene containing benzonitrile) from the ionic liquid phase using a separatory funnel. The benzonitrile can be isolated from the paraxylene by distillation.
-
Catalyst Recycling: The ionic liquid phase can be recovered and reused in subsequent reactions.[9]
Visualizations
Caption: Decision tree for selecting a benzonitrile synthesis route.
Caption: Workflow for the gas-phase ammoxidation of toluene.
Caption: Proposed mechanism for benzaldehyde to benzonitrile.
References
- 1. atamankimya.com [atamankimya.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scribd.com [scribd.com]
- 5. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. DE2632628A1 - Benzonitrile prodn. by ammoxidation of toluene - over a mixed oxide catalyst contg. vanadium, chromium, antimony and bismuth - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Methods for avoiding impurities in 2-Methoxy-6-methylbenzonitrile production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-6-methylbenzonitrile. The information is designed to help identify and mitigate the formation of impurities during production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two most prevalent laboratory-scale synthetic routes for this compound are the Sandmeyer reaction and the Rosenmund-von Braun reaction.
-
Sandmeyer Reaction: This method involves the diazotization of 2-methoxy-6-methylaniline followed by a reaction with a cyanide source, typically copper(I) cyanide.[1][2]
-
Rosenmund-von Braun Reaction: This route utilizes a halogenated precursor, such as 2-bromo-6-methylanisole, which is reacted with copper(I) cyanide at elevated temperatures to introduce the nitrile group.[3][4]
Q2: What are the critical parameters to control during the Sandmeyer reaction to minimize impurity formation?
A2: Temperature control is paramount during the diazotization step, which should be maintained between 0-5°C to prevent the decomposition of the unstable diazonium salt.[5] It is also crucial to use the diazonium salt immediately after its formation. The pH of the reaction medium also plays a significant role in preventing the formation of unwanted azo compounds.[5]
Q3: What are the main challenges and potential side reactions in the Rosenmund-von Braun synthesis of this compound?
A3: The Rosenmund-von Braun reaction typically requires high temperatures (150-250°C), which can lead to thermal degradation of starting materials or products and reduce functional group tolerance.[6] The use of a polar, high-boiling point solvent can also complicate product purification.[3] A key challenge is minimizing the formation of byproducts arising from the harsh reaction conditions.
Q4: Can the nitrile group in this compound hydrolyze during synthesis or workup?
A4: Yes, the nitrile group is susceptible to hydrolysis to form the corresponding amide (2-methoxy-6-methylbenzamide) and subsequently the carboxylic acid (2-methoxy-6-methylbenzoic acid), particularly in the presence of strong acids or bases and water, especially at elevated temperatures. Care should be taken during the workup to avoid prolonged exposure to harsh hydrolytic conditions.
Q5: Is demethylation of the methoxy group a concern during the synthesis?
A5: Demethylation of the methoxy group to a hydroxyl group is a potential side reaction, especially when using strong Lewis acids or under harsh acidic conditions at high temperatures. While less common under standard Sandmeyer or Rosenmund-von Braun conditions, it is a possibility to consider if unexpected polar impurities are observed.
Troubleshooting Guides
Scenario 1: Low Yield and/or Presence of Phenolic Impurities in Sandmeyer Synthesis
Problem: The yield of this compound is low, and analysis (e.g., by TLC or LC-MS) indicates the presence of a significant amount of 2-hydroxy-6-methylbenzonitrile.
| Possible Cause | Recommended Solution |
| Decomposition of the diazonium salt | Maintain a strict temperature control of 0-5°C during the diazotization and cyanation steps. Use the diazonium salt solution immediately after its preparation. |
| Reaction of the diazonium salt with water | Ensure that the reaction is carried out under anhydrous conditions as much as possible, although some water is typically present from the aqueous sodium nitrite and acid solutions. Avoid excessive heating of the reaction mixture. |
| Incomplete diazotization | Ensure the complete dissolution of the starting aniline in the acidic solution before the addition of sodium nitrite. Use a slight excess of sodium nitrite to drive the reaction to completion. |
Scenario 2: Formation of Colored Impurities (Azo Compounds) in Sandmeyer Synthesis
Problem: The crude product has a strong yellow, orange, or red color, suggesting the presence of azo compound impurities.
| Possible Cause | Recommended Solution |
| Incorrect pH of the reaction medium | Control the pH of the reaction mixture. Azo coupling with unreacted aniline is more likely to occur at higher pH. Ensure the solution remains sufficiently acidic during diazotization. |
| Presence of unreacted aniline | Ensure complete diazotization by using a slight excess of sodium nitrite and allowing sufficient reaction time at 0-5°C. |
Scenario 3: Low Conversion and/or Difficult Purification in Rosenmund-von Braun Synthesis
Problem: The reaction of 2-bromo-6-methylanisole with copper(I) cyanide shows low conversion, and the crude product is difficult to purify from the high-boiling solvent and copper salts.
| Possible Cause | Recommended Solution |
| Insufficient reaction temperature or time | The Rosenmund-von Braun reaction often requires high temperatures (e.g., 150-200°C in a solvent like DMF or pyridine) and prolonged reaction times.[3] Carefully optimize the temperature and monitor the reaction progress by TLC or GC. |
| Poor quality of copper(I) cyanide | Use high-purity, dry copper(I) cyanide. The presence of impurities or moisture can deactivate the reagent. |
| Co-distillation or difficult separation from the solvent | If using a high-boiling solvent like DMF, consider vacuum distillation for product isolation. Alternatively, explore modern catalytic versions of the Rosenmund-von Braun reaction that may proceed under milder conditions and in more easily removable solvents. |
| Contamination with copper salts | During workup, thoroughly wash the organic extracts with an aqueous solution of a complexing agent for copper, such as aqueous ammonia or a solution of ethylenediaminetetraacetic acid (EDTA), to remove residual copper salts. |
Experimental Protocols
Please note: These are generalized protocols and should be adapted and optimized based on laboratory conditions and safety assessments.
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
-
Diazotization:
-
Dissolve 2-methoxy-6-methylaniline (1 equivalent) in a suitable aqueous acid (e.g., 3M HCl).
-
Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in a suitable solvent (e.g., aqueous potassium cyanide solution or DMF).
-
Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
-
Workup and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer sequentially with water, a dilute aqueous solution of sodium cyanide (to remove excess copper salts), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Synthesis of this compound via Rosenmund-von Braun Reaction
-
Reaction Setup:
-
In a flask equipped with a reflux condenser and a mechanical stirrer, combine 2-bromo-6-methylanisole (1 equivalent) and copper(I) cyanide (1.5 - 2 equivalents).
-
Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or pyridine.
-
-
Reaction:
-
Heat the mixture to reflux (typically 150-200°C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or GC. The reaction may require several hours to reach completion.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extract the product with an organic solvent (e.g., toluene or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Sandmeyer Reaction | Rosenmund-von Braun Reaction |
| Starting Material | 2-methoxy-6-methylaniline | 2-bromo-6-methylanisole |
| Key Reagents | NaNO₂, HCl, CuCN | CuCN |
| Reaction Temperature | 0-5°C (diazotization), RT-60°C (cyanation) | 150-200°C |
| Common Impurities | Phenols, biaryl compounds, azo compounds | Unreacted starting material, thermal degradation products |
| Advantages | Milder reaction conditions | Can be used when the corresponding amine is not readily available |
| Disadvantages | Instability of diazonium salt intermediate | Harsh reaction conditions, difficult purification |
Visualizations
Caption: Synthetic pathway and potential impurity formation in the Sandmeyer reaction.
Caption: Rosenmund-von Braun reaction pathway and potential byproducts.
Caption: General purification workflow for this compound.
References
Technical Support Center: Scale-Up Synthesis of 2-Methoxy-6-methylbenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Methoxy-6-methylbenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the scale-up production of this compound?
A1: For the industrial scale synthesis of this compound, two primary routes are generally considered:
-
Nucleophilic Aromatic Substitution (SNAr): This route typically involves the reaction of a 2-halo-6-methylbenzonitrile (e.g., 2-chloro- or 2-bromo-6-methylbenzonitrile) with a methoxide source, such as sodium methoxide. The reaction is driven by the electron-withdrawing nature of the nitrile group, which activates the aromatic ring for nucleophilic attack.
-
Palladium-Catalyzed Cyanation: This modern approach utilizes a palladium catalyst to couple a cyanide source (e.g., zinc cyanide or potassium ferrocyanide) with a suitable aryl halide or triflate precursor, such as 2-bromo-6-methoxytoluene. This method is often favored for its milder reaction conditions and broader substrate scope.
Q2: What are the key safety concerns when handling cyanide-containing reagents on a large scale?
A2: Working with cyanide reagents on a large scale presents significant safety hazards that must be meticulously managed. Key concerns include:
-
Toxicity: Cyanide salts and hydrogen cyanide (HCN) gas are highly toxic.[1] All manipulations must be conducted in a well-ventilated area, and personnel must be equipped with appropriate personal protective equipment (PPE), including respiratory protection.
-
Acidification: Contact of cyanide salts with acids will liberate highly toxic hydrogen cyanide gas.[1] Acidic conditions must be strictly avoided during the reaction and workup, unless part of a controlled quenching step in a closed system with appropriate scrubbing.
-
Quenching and Waste Disposal: Cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite) before disposal, following all local environmental regulations.
Q3: How can I monitor the progress of the reaction during a large-scale synthesis?
A3: Real-time reaction monitoring is crucial for process control and optimization. Common techniques for monitoring the synthesis of this compound include:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust and quantitative method for tracking the consumption of starting materials and the formation of the product and any byproducts.
-
Gas Chromatography (GC): GC is another effective technique, particularly if the starting materials and products are volatile.
-
Thin-Layer Chromatography (TLC): While less quantitative, TLC is a quick and simple method for qualitative assessment of reaction completion on the plant floor.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr) Route
| Observed Problem | Potential Cause | Suggested Solution |
| Incomplete Conversion | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Monitor the reaction progress by HPLC or GC to determine the optimal endpoint. |
| Poor mixing in the reactor. | Ensure adequate agitation to maintain a homogeneous reaction mixture, especially if the methoxide salt has low solubility. | |
| Deactivation of the methoxide reagent by moisture. | Use anhydrous solvents and reagents. Ensure the reactor is dry before starting the reaction. | |
| Formation of Side Products (e.g., hydrolysis of the nitrile) | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Consider running the reaction under an inert atmosphere (e.g., nitrogen). |
| Excessively high reaction temperature or prolonged reaction time. | Optimize the reaction temperature and time to minimize byproduct formation. | |
| Difficult Product Isolation | Emulsion formation during aqueous workup. | Add a brine wash to help break the emulsion. Consider a solvent swap to a less water-miscible solvent before the aqueous wash. |
| Product is an oil instead of a solid. | The product, this compound, is a low-melting solid. If it oils out, try seeding with a small crystal of pure product or cooling the solution slowly with gentle stirring. |
Palladium-Catalyzed Cyanation Route
| Observed Problem | Potential Cause | Suggested Solution |
| Low or No Catalyst Activity | Catalyst poisoning by residual impurities in the starting material or solvent. | Ensure high purity of the aryl halide and use anhydrous, degassed solvents. |
| Incorrect catalyst loading or choice of ligand. | Optimize the catalyst and ligand loading. Screen different palladium sources and ligands if necessary. | |
| The order of reagent addition can be critical for some palladium-catalyzed reactions.[2] | For some systems, adding the cyanide source to a pre-heated mixture of the other reagents can improve performance.[2] | |
| Incomplete Conversion | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature, while monitoring for potential product degradation. |
| Poor mass transfer in a heterogeneous reaction mixture. | Ensure efficient stirring to maintain good contact between the catalyst, reagents, and solvent. | |
| Byproduct Formation (e.g., homocoupling of the aryl halide) | Suboptimal reaction conditions. | Adjust the reaction temperature, catalyst loading, and ligand-to-metal ratio to disfavor side reactions. |
| High Levels of Residual Palladium in the Final Product | Inefficient purification. | Utilize appropriate purification methods such as treatment with activated carbon, silica gel filtration, or crystallization to remove residual palladium. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol is a hypothetical but representative procedure for the scale-up synthesis of this compound from 2-chloro-6-methylbenzonitrile.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| 2-Chloro-6-methylbenzonitrile | 151.59 | 15.16 | 100 |
| Sodium Methoxide | 54.02 | 6.48 | 120 |
| Anhydrous Methanol | 32.04 | 76.0 | - |
| Toluene | 92.14 | 150.0 | - |
| Water | 18.02 | 100.0 | - |
Procedure:
-
Reactor Setup: Charge a 500 L glass-lined reactor with anhydrous methanol (76.0 kg).
-
Reagent Addition: Under a nitrogen atmosphere, add sodium methoxide (6.48 kg) to the methanol with stirring.
-
Add 2-chloro-6-methylbenzonitrile (15.16 kg) to the reactor.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 8-12 hours.
-
Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed (<1% remaining).
-
Solvent Removal: Once the reaction is complete, distill off the methanol under atmospheric pressure.
-
Workup: Cool the reactor contents to 50 °C and add toluene (150.0 kg).
-
Add water (100.0 L) and stir for 30 minutes.
-
Allow the phases to separate and drain the aqueous layer.
-
Purification: The toluene layer can be washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is then removed under reduced pressure to yield crude this compound.
-
Final Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent like isopropanol.
Protocol 2: Scale-Up Synthesis of this compound via Palladium-Catalyzed Cyanation
This protocol is a hypothetical but representative procedure for the scale-up synthesis of this compound from 2-bromo-6-methoxytoluene.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| 2-Bromo-6-methoxytoluene | 201.06 | 20.11 | 100 |
| Zinc Cyanide | 117.43 | 7.05 | 60 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.92 | 1 |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 554.57 | 1.11 | 2 |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | 190.0 | - |
| Toluene | 92.14 | 200.0 | - |
| Aqueous Ammonia (25%) | - | As needed | - |
| Water | 18.02 | 150.0 | - |
Procedure:
-
Reactor Setup: Charge a 500 L glass-lined reactor with anhydrous DMF (190.0 kg).
-
Inerting: Degas the solvent by bubbling nitrogen through it for at least 30 minutes.
-
Catalyst and Reagent Addition: Add Pd₂(dba)₃ (0.92 kg), dppf (1.11 kg), zinc cyanide (7.05 kg), and 2-bromo-6-methoxytoluene (20.11 kg) to the reactor under a nitrogen atmosphere.
-
Reaction: Heat the reaction mixture to 120 °C and maintain for 6-10 hours.
-
Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed (<1% remaining).
-
Workup: Cool the reaction mixture to room temperature and add toluene (200.0 kg).
-
Add water (150.0 L) and a sufficient amount of aqueous ammonia to complex the zinc salts.
-
Stir for 1 hour, then allow the phases to separate.
-
Drain the aqueous layer.
-
Purification: Wash the organic layer with water and then brine.
-
Final Purification: Treat the organic layer with activated carbon to remove residual palladium, then filter. Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization.
Visualizations
Caption: Workflow for the SNAr Synthesis of this compound.
Caption: Workflow for the Palladium-Catalyzed Cyanation Synthesis.
Caption: General Troubleshooting Logic for Scale-Up Synthesis.
References
Technical Support Center: In-Situ Reaction Monitoring for Benzonitrile Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing in-situ reaction monitoring techniques for benzonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: Which in-situ technique is best suited for monitoring my benzonitrile synthesis?
A1: The ideal technique depends on your specific reaction conditions, the information you need, and available equipment.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: Excellent for tracking the disappearance of starting materials and the appearance of the nitrile group, which has a strong, characteristic peak. It is particularly useful for reactions in organic solvents.
-
Raman Spectroscopy: A strong choice for aqueous solutions and for monitoring reactions where changes in polarizability are significant. It can be less susceptible to interference from certain solvents compared to FTIR. However, fluorescence from starting materials or impurities can be a challenge.[1][2][3]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides the most detailed structural information, allowing for the identification and quantification of reactants, intermediates, and products simultaneously. It is ideal for mechanistic studies but may have lower sensitivity and require longer acquisition times compared to vibrational spectroscopy.
Q2: What are the key spectral features I should monitor for benzonitrile synthesis?
A2: Monitoring specific spectral regions is crucial for tracking reaction progress.
| Compound Type | FTIR (cm⁻¹) | Raman (cm⁻¹) | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Benzonitrile (Product) | ~2220-2260 (C≡N stretch) | ~2229 (C≡N stretch) | ~7.3-7.8 (aromatic) | ~118 (C≡N), ~128-133 (aromatic) |
| Benzamide (Starting Material) | ~1660 (C=O stretch), ~3100-3500 (N-H stretches) | Not as distinct as C≡N | ~7.4-7.8 (aromatic), ~7.9-8.2 (NH₂) | ~168 (C=O), ~127-134 (aromatic) |
| Benzaldehyde (Starting Material) | ~1700 (C=O stretch), ~2720, ~2820 (C-H aldehyde) | ~1700 (C=O stretch) | ~9.9-10.1 (aldehyde), ~7.5-7.9 (aromatic) | ~192 (C=O), ~129-137 (aromatic) |
| Benzyl Halide (Starting Material) | Varies with halide | Varies with halide | ~4.5-4.8 (CH₂), ~7.2-7.5 (aromatic) | ~45-50 (CH₂), ~127-138 (aromatic) |
| Benzaldehyde Oxime (Intermediate) | ~3300 (O-H stretch), ~1640 (C=N stretch) | Not as distinct | ~8.1 (CH=N), ~7.3-7.6 (aromatic), ~10.0 (OH) | ~150 (C=N), ~127-130 (aromatic) |
Q3: How can I quantify the concentration of reactants and products from my in-situ data?
A3: Quantitative analysis is achievable with proper calibration. For FTIR and Raman, you can create a calibration curve by measuring the spectra of known concentrations of your reactants and products. The peak height or area of a characteristic peak can then be correlated to concentration in your reaction mixture. For NMR, integration of specific peaks relative to an internal standard of known concentration allows for direct quantification.
Troubleshooting Guides
In-Situ FTIR Spectroscopy
| Issue | Possible Causes | Suggested Solutions |
| Noisy Spectrum | - Poor contact between the ATR probe and the reaction mixture.- Bubbles on the ATR crystal surface.- Insufficient signal due to low concentration.- Mechanical vibrations affecting the instrument.[4][5] | - Ensure the probe is fully immersed and well-mixed.- Gently tap the probe or briefly stop/start stirring to dislodge bubbles.- Increase the number of scans to improve the signal-to-noise ratio.- Isolate the spectrometer from sources of vibration. |
| Baseline Drift | - Temperature fluctuations in the reaction mixture or instrument.- Changes in the refractive index of the reaction mixture over time.- Fouling of the ATR crystal. | - Allow the instrument and reaction to reach thermal equilibrium before starting data collection.- Apply a baseline correction algorithm during data processing.- Clean the ATR probe thoroughly between experiments. |
| Broad, Overlapping Peaks | - High concentration of reactants leading to peak saturation.- Presence of multiple species with similar functional groups. | - If possible, dilute the reaction mixture.- Use multivariate data analysis techniques (e.g., PCA, PLS) to deconvolve overlapping signals. |
In-Situ Raman Spectroscopy
| Issue | Possible Causes | Suggested Solutions |
| High Fluorescence Background | - Inherent fluorescence of a reactant, product, or impurity.- Excitation laser wavelength is in the absorption range of a component.[1][2] | - Switch to a longer wavelength excitation laser (e.g., 785 nm or 1064 nm) to avoid exciting the fluorescence.[2][6]- Photobleach the sample by exposing it to the laser for a period before starting the reaction monitoring.- Use computational methods for baseline correction to subtract the fluorescence background.[6][7] |
| Weak Raman Signal | - Low concentration of the analyte.- Low laser power.- Misalignment of the probe optics. | - Increase the laser power (be cautious of sample degradation).- Increase the acquisition time or number of scans.- Ensure the probe is correctly focused on the reaction mixture. |
| Signal from Probe/Solvent Obscuring Analyte Peaks | - The probe material (e.g., sapphire) has its own Raman peaks.- The solvent has strong Raman scattering that overlaps with the peaks of interest. | - Record a spectrum of the probe in the solvent before adding reactants to identify and subtract its contribution.- If possible, choose a solvent with a simpler Raman spectrum or with peaks that do not overlap with your signals of interest. |
In-Situ NMR Spectroscopy
| Issue | Possible Causes | Suggested Solutions |
| Poor Line Shape / Broad Peaks | - Inhomogeneous magnetic field (poor shimming).[8][9][10][11]- Presence of paramagnetic species.- High viscosity of the reaction mixture. | - Perform careful shimming on the reaction sample before starting the monitoring. Consider using gradient shimming if available.[8]- If paramagnetic species are unavoidable, be aware that they will broaden peaks.- Dilute the reaction mixture if viscosity is an issue. |
| Inaccurate Quantification | - Incomplete relaxation of nuclei between scans.- Poor phasing and baseline correction.- Overlapping peaks. | - Ensure the relaxation delay (d1) is at least 5 times the T1 of the nucleus of interest for accurate integration.- Carefully phase and baseline correct each spectrum in the time series.- Use deconvolution software or monitor non-overlapping peaks for quantification. |
| Signal Intensity Fluctuations | - Temperature instability in the probe.- Bubbles passing through the detection region in a flow-NMR setup. | - Allow the probe to reach thermal equilibrium at the reaction temperature.- Ensure a steady, bubble-free flow in flow-NMR experiments. |
Experimental Protocols
Protocol 1: In-Situ FTIR Monitoring of Benzamide Dehydration to Benzonitrile
This protocol outlines the use of an Attenuated Total Reflectance (ATR) FTIR probe to monitor the dehydration of benzamide to benzonitrile.[12]
Materials:
-
Benzamide
-
Dehydrating agent (e.g., phosphorus pentoxide)
-
High-boiling point solvent (e.g., sulfolane)
-
FTIR spectrometer with an ATR immersion probe
Procedure:
-
System Setup:
-
Assemble the reaction vessel with a mechanical stirrer, condenser, and a port for the ATR probe.
-
Insert the ATR probe into the reaction vessel, ensuring the crystal is fully submerged in the reaction zone.
-
Connect the probe to the FTIR spectrometer.
-
-
Background Spectrum:
-
Add the solvent to the reaction vessel and heat to the desired reaction temperature.
-
Collect a background spectrum of the solvent at the reaction temperature. This will be subtracted from subsequent spectra.
-
-
Reaction Initiation and Monitoring:
-
Add the benzamide to the hot solvent and stir until dissolved.
-
Collect a spectrum of the starting material solution.
-
Carefully add the dehydrating agent to initiate the reaction.
-
Begin collecting spectra at regular intervals (e.g., every 1-5 minutes).
-
Monitor the decrease in the benzamide C=O stretch (~1660 cm⁻¹) and N-H stretches (~3100-3500 cm⁻¹) and the concurrent increase of the benzonitrile C≡N stretch (~2220-2260 cm⁻¹).[12]
-
-
Data Analysis:
-
Process the collected spectra (e.g., baseline correction).
-
Plot the absorbance of the key peaks over time to generate a reaction profile.
-
Protocol 2: In-Situ NMR Monitoring of the Sandmeyer Reaction
This protocol describes the use of NMR to monitor the synthesis of benzonitrile from an aniline derivative via the Sandmeyer reaction.[13][14]
Materials:
-
Aromatic amine (e.g., aniline)
-
Hydrochloric acid
-
Sodium nitrite
-
Copper(I) cyanide
-
Deuterated solvent compatible with the reaction conditions (e.g., D₂O/DCl)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve the aromatic amine in the deuterated acidic solvent.
-
Place the NMR tube in the spectrometer and acquire initial spectra (¹H, ¹³C) to confirm the starting material signals.
-
Shim the sample to achieve good resolution.
-
-
Diazotization (performed outside the magnet for safety):
-
Cool the NMR tube in an ice bath.
-
Slowly add a pre-cooled solution of sodium nitrite in D₂O to the NMR tube while maintaining a low temperature (0-5 °C).
-
-
Reaction Monitoring:
-
Quickly and carefully re-insert the NMR tube into the spectrometer.
-
Begin acquiring spectra at regular intervals. Monitor the shift of the aromatic protons upon formation of the diazonium salt.
-
For the cyanation step, if feasible and safe within your setup, inject a solution of CuCN. Alternatively, for safer monitoring, prepare separate NMR tubes quenched at different time points.
-
Track the disappearance of the diazonium salt intermediate signals and the appearance of the benzonitrile product signals.
-
-
Data Analysis:
-
Process the spectra (phasing, baseline correction).
-
Integrate the peaks corresponding to the starting material, intermediate, and product to determine their relative concentrations over time.
-
Data Presentation
Table 1: Comparison of In-Situ Monitoring Techniques for Reaction Kinetics
| Parameter | In-Situ FTIR | In-Situ Raman | In-Situ NMR |
| Temporal Resolution | High (seconds to minutes) | High (seconds to minutes) | Moderate (minutes to hours) |
| Structural Information | Functional groups | Molecular vibrations | Detailed molecular structure |
| Sensitivity | Moderate to High | Moderate (can be low) | Low to Moderate |
| Quantitative Accuracy | Good (with calibration) | Good (with calibration) | Excellent (with internal standard) |
| Common Interferences | Strong solvent absorption | Fluorescence, solvent peaks | Paramagnetic species, poor shimming |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. wasatchphotonics.com [wasatchphotonics.com]
- 3. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]
- 4. azooptics.com [azooptics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. NMR | Shimming | Chemical Research Support [weizmann.ac.il]
- 9. nmr.medicine.uiowa.edu [nmr.medicine.uiowa.edu]
- 10. mn.uio.no [mn.uio.no]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 2-Methoxy-6-methylbenzonitrile and 2-methoxybenzonitrile for the Research Scientist
For the discerning researcher in organic synthesis and drug development, the selection of the appropriate starting material is a critical decision that profoundly influences the trajectory of a research program. Substituted benzonitriles are a class of versatile intermediates, and within this family, 2-methoxy-6-methylbenzonitrile and 2-methoxybenzonitrile present subtle yet significant differences in their physicochemical properties and chemical reactivity. This guide provides an in-depth comparison of these two valuable building blocks, supported by experimental data and protocols, to empower researchers to make informed decisions in their synthetic endeavors.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physical properties of a reagent is paramount for its effective use in synthesis. The introduction of a methyl group in the ortho position to the methoxy group in this compound imparts notable differences in its physical characteristics when compared to 2-methoxybenzonitrile.
| Property | This compound | 2-methoxybenzonitrile |
| CAS Number | 53005-44-0[1][2] | 6609-56-9[3][4] |
| Molecular Formula | C₉H₉NO[1][2] | C₈H₇NO[4] |
| Molecular Weight | 147.17 g/mol [2] | 133.15 g/mol [3] |
| Appearance | Colorless to light yellow solid[1] | Colorless to pale yellow liquid or solid[4] |
| Melting Point | 80-84 °C[1] | 24.5 °C |
| Boiling Point | 70-74 °C at 0.4 Torr | 135 °C at 12 mmHg |
| Solubility | Soluble in ethanol, methanol, DMF; poorly soluble in water.[1] | Moderately soluble in water; soluble in organic solvents.[4] |
Structural and Reactivity Comparison
The primary structural difference between the two molecules is the presence of a methyl group at the 6-position of this compound. This seemingly minor addition has significant implications for the molecule's reactivity, primarily through the "ortho effect."
Caption: Molecular structures of the two benzonitrile derivatives.
The ortho-methyl group in this compound introduces steric hindrance around the adjacent methoxy and nitrile functionalities. This steric congestion can influence reaction rates and, in some cases, the regioselectivity of reactions on the aromatic ring. For instance, in reactions involving nucleophilic attack at the nitrile carbon or electrophilic substitution on the aromatic ring, the approach of reagents to the sites proximal to the methyl group will be impeded.
Conversely, the methoxy group in 2-methoxybenzonitrile is an electron-donating group that can participate in electrophilic aromatic substitution reactions.[4] The absence of a sterically demanding ortho-substituent in 2-methoxybenzonitrile generally allows for more facile access of electrophiles to the activated positions on the benzene ring.
Spectroscopic Fingerprints: A Comparative Analysis
The structural differences between these two compounds are clearly reflected in their NMR and IR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each atom.
| ¹H NMR (CDCl₃, 400 MHz) | This compound (Predicted) | 2-methoxybenzonitrile [5] |
| Aromatic Protons | δ 6.8-7.4 (m, 3H) | δ 7.27 (t, J=8.0Hz, 1H), 7.31 (t, J=8.0Hz, 1H), 7.48 (t, J=8.0Hz, 1H), 7.57 (t, J=8.0Hz, 1H) |
| -OCH₃ Protons | δ ~3.8 (s, 3H) | δ 2.53 (s, 3H) |
| -CH₃ Protons | δ ~2.4 (s, 3H) | N/A |
| ¹³C NMR (CDCl₃, 100 MHz) | This compound (Predicted) | 2-methoxybenzonitrile [5] |
| Aromatic Carbons | δ ~110-160 | δ 112.4, 126.0, 130.0, 132.2, 132.4, 141.6 |
| Nitrile Carbon (-C≡N) | δ ~117 | δ 117.9 |
| -OCH₃ Carbon | δ ~56 | δ 20.2 |
| -CH₃ Carbon | δ ~20 | N/A |
Note: Predicted values for this compound are based on standard chemical shift ranges for similar structural motifs.[6][7]
Infrared (IR) Spectroscopy
Key functional groups exhibit characteristic absorption bands in the IR spectrum.
| Functional Group | Characteristic Absorption (cm⁻¹) | This compound | 2-methoxybenzonitrile |
| C≡N Stretch | 2220-2260 | Present | Present |
| C-O Stretch (Aryl Ether) | 1200-1275 (asymmetric), 1020-1075 (symmetric) | Present | Present |
| C-H Stretch (Aromatic) | 3000-3100 | Present | Present |
| C-H Stretch (Alkyl) | 2850-3000 | Present | Present |
This data is based on general IR absorption frequencies for the specified functional groups.[8]
Synthetic Pathways: A Practical Overview
Both molecules can be synthesized through well-established organic transformations. The choice of synthetic route will often depend on the availability of starting materials and the desired scale of the reaction.
Synthesis of 2-methoxybenzonitrile via the Sandmeyer Reaction
A common and reliable method for the synthesis of 2-methoxybenzonitrile is the Sandmeyer reaction, starting from 2-methoxyaniline.[9][10][11]
Caption: The Sandmeyer reaction for the synthesis of 2-methoxybenzonitrile.
Experimental Protocol:
-
Diazotization: Dissolve 2-methoxyaniline in a solution of hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, warm the reaction mixture gently to ensure complete reaction.
-
Work-up: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or chromatography to obtain pure 2-methoxybenzonitrile.
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the methylation of a corresponding phenolic precursor, which can be derived from 2-amino-3-methylphenol.
Caption: A potential synthetic pathway for this compound.
Applications in Drug Discovery and Agrochemicals
Both this compound and 2-methoxybenzonitrile serve as valuable intermediates in the synthesis of more complex molecules with biological activity.
-
2-methoxybenzonitrile has been utilized as a building block in the synthesis of various pharmaceutical compounds.[3][12] Its derivatives have been explored for a range of therapeutic applications. For example, it is a precursor in the synthesis of certain agrochemicals and other chemical intermediates.[3]
-
This compound is also a key intermediate in the production of active pharmaceutical ingredients (APIs) and fine chemicals.[1] It is employed in the development of novel compounds with potential biological activities, including use in the synthesis of pesticides such as high-efficiency fungicides and for medical research in the development of new drugs, such as anti-cancer agents.[1] For instance, 4-formyl-2-methoxybenzonitrile, a related compound, is used in the preparation of Trifluoromethyl substituted Imidazole Diketone derivatives for cancer treatment.[13]
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling these benzonitrile derivatives.
| Precaution | This compound | 2-methoxybenzonitrile |
| General Handling | Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[1] | Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. |
| Personal Protective Equipment | Wear protective gloves, glasses, and appropriate protective clothing.[1] | Wear protective gloves, safety goggles, and a lab coat. |
| Incompatibilities | Avoid contact with strong oxidants.[1] | Incompatible with strong oxidizing agents. |
| Toxicity | The toxicity is relatively low, but appropriate protective measures are still needed. Inhalation, ingestion, or contact with skin may cause irritation.[1] | May be harmful if swallowed, inhaled, or absorbed through the skin. Causes irritation. |
Researchers should always consult the most up-to-date Safety Data Sheet (SDS) for each compound before use.[14][15][16][17]
Conclusion
References
- 1. chembk.com [chembk.com]
- 2. This compound | C9H9NO | CID 590226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methoxybenzonitrile | Alzchem Group [alzchem.com]
- 4. CAS 6609-56-9: 2-Methoxybenzonitrile | CymitQuimica [cymitquimica.com]
- 5. rsc.org [rsc.org]
- 6. acdlabs.com [acdlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. 4-ForMyl-2-Methoxybenzonitrile | 21962-49-2 [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. biosynth.com [biosynth.com]
- 16. 2-Methoxybenzonitrile - Safety Data Sheet [chemicalbook.com]
- 17. fishersci.com [fishersci.com]
A comparative analysis of synthesis methods for substituted benzonitriles
A Comparative Guide to the Synthesis of Substituted Benzonitriles
Substituted benzonitriles are a critical class of organic compounds, serving as pivotal intermediates and building blocks in the development of pharmaceuticals, agrochemicals, and functional materials.[1] The cyano group's unique electronic properties and its versatile reactivity allow for its transformation into various other functional groups, including amines, carboxylic acids, and tetrazoles.[2] Consequently, the efficient and selective synthesis of substituted benzonitriles is of paramount importance to researchers in both academic and industrial settings.
This guide provides a comparative analysis of several prominent methods for synthesizing substituted benzonitriles. It objectively evaluates key methodologies, including classical routes like the Sandmeyer and Rosenmund-von Braun reactions, as well as modern transition-metal-catalyzed approaches. The comparison is supported by quantitative data on reaction yields, detailed experimental protocols, and graphical representations of reaction pathways to assist researchers in selecting the most suitable method for their specific synthetic challenges.
Comparative Analysis of Synthesis Methods
The selection of a synthetic route to a target benzonitrile is governed by several factors, including the availability and cost of starting materials, the tolerance of other functional groups on the substrate, reaction conditions (temperature, time), and the desired yield and purity of the final product.
1. Sandmeyer Reaction: This classic method involves the diazotization of a primary aromatic amine followed by a copper(I) cyanide-mediated displacement of the diazonium group.[3][4] It is a well-established and cost-effective route, particularly when the corresponding aniline is readily available.[5] However, yields can be variable, and the reaction often requires stoichiometric amounts of copper salts.[4][6] The mechanism is believed to involve a single-electron transfer from copper(I) to the diazonium salt, generating an aryl radical, which then reacts to form the benzonitrile.[3][7]
2. Rosenmund-von Braun Reaction: This reaction facilitates the cyanation of aryl halides using copper(I) cyanide, typically at high temperatures in a polar aprotic solvent.[8][9][10] While effective, the classical conditions are harsh (150–250 °C), limiting its compatibility with sensitive functional groups.[2][11] Modern modifications, such as the use of catalytic copper and additives like L-proline, have enabled the reaction to proceed under milder conditions (80–120 °C), significantly improving its scope and practicality.[2]
3. Palladium-Catalyzed Cyanation: Palladium-catalyzed cross-coupling reactions represent a major advancement in benzonitrile synthesis, offering milder conditions and broader functional group tolerance compared to traditional methods.[12][13] These methods can utilize various aryl halides (chlorides, bromides) and pseudohalides (triflates) as starting materials.[14][15] A key challenge is catalyst deactivation by the cyanide anion, which can be mitigated by using specific ligands, additives like zinc, or less toxic and less soluble cyanide sources such as K₄[Fe(CN)₆].[13][14][16]
4. Dehydration of Benzamides: The direct dehydration of primary benzamides is a straightforward method for synthesizing benzonitriles.[17] This transformation can be achieved using a variety of dehydrating agents, including phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and phosphorus trichloride (PCl₃).[17][18][19] Microwave-assisted dehydration using P₂O₅ offers a particularly rapid and high-yielding approach.[18][20]
5. Synthesis from Benzaldehydes: Benzonitriles can also be prepared in a one-pot synthesis from the corresponding benzaldehydes.[21][22] This method typically involves the reaction of an aldehyde with hydroxylamine to form an aldoxime intermediate, which is then dehydrated in situ to the nitrile.[22][23] This route is advantageous as it avoids the use of highly toxic metal cyanides.[21] Recent green chemistry approaches have utilized recyclable ionic liquids to facilitate this transformation with excellent yields.[22][24]
Data Presentation: A Comparative Overview of Yields
The following tables summarize reported yields for the synthesis of various substituted benzonitriles, providing a quantitative basis for comparing the different methodologies.
Table 1: Sandmeyer Reaction Yields [6]
| Starting Material (Substituted Aniline) | Product (Substituted Benzonitrile) | Yield (%) |
|---|---|---|
| 4-Nitroaniline | 4-Nitrobenzonitrile | 93% |
| 2-Methylaniline | 2-Methylbenzonitrile | 85% |
| 4-Bromoaniline | 4-Bromobenzonitrile | 75% |
| 2-Chloroaniline | 2-Chlorobenzonitrile | 68% |
| 4-Methoxyaniline | 4-Methoxybenzonitrile | 52% |
Table 2: Rosenmund-von Braun Reaction Yields
| Starting Material (Substituted Aryl Halide) | Cyanating Agent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Bromo-4-methoxybenzene | CuCN | L-proline, DMF, 120°C | 95% | [2] |
| 1-Iodo-4-nitrobenzene | CuCN | L-proline, DMF, 80°C | 96% | [2] |
| 1-Bromo-3-methylbenzene | CuCN | L-proline, DMF, 120°C | 91% | [2] |
| 2-Bromonaphthalene | CuCN | Pyridine, 250°C | 85% |[11] |
Table 3: Palladium-Catalyzed Cyanation Yields
| Starting Material (Substituted Aryl Halide) | Cyanide Source | Catalyst/Ligand | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Chlorotoluene | K₄[Fe(CN)₆]·3H₂O | Pd(OAc)₂ / dppf | 99% | [13] |
| 4-Bromoacetophenone | Zn(CN)₂ | Pd/C / dppf | 98% | [14] |
| 3-Bromopyridine | K₄[Fe(CN)₆]·3H₂O | Pd(OAc)₂ / dppf | 95% | [13] |
| 4-Bromobenzotrifluoride | Zn(CN)₂ | Pd/C / dppf | 94% |[14] |
Table 4: Dehydration of Benzamides & Synthesis from Aldehydes
| Method | Starting Material | Reagent(s) | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Dehydration | Benzamide | P₂O₅ | Microwave, 220-240°C | 90% | [17][18] |
| From Aldehyde | Benzaldehyde | NH₂OH·HCl, FeSO₄ | DMF, Reflux | 90-95% | [21] |
| From Aldehyde | Benzaldehyde | (NH₂OH)₂·[HSO₃-b-Py]·HSO₄ | Ionic Liquid, 120°C | 100% |[22][24] |
Mandatory Visualization
Diagrams illustrating key reaction pathways and experimental workflows provide a clear visual summary of the synthetic processes.
Caption: Overview of synthetic pathways to substituted benzonitriles.
Caption: Simplified mechanism of the Sandmeyer reaction.
Caption: Catalytic cycle for Pd-catalyzed cyanation.
Experimental Protocols
Protocol 1: Sandmeyer Cyanation of an Aniline [25] This protocol is a general procedure for the conversion of an aromatic amine to a benzonitrile.
-
Diazotization:
-
Dissolve one equivalent of the starting aniline in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄).
-
Cool the solution to 0-5°C in an ice-water bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents), ensuring the temperature remains below 5°C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5°C.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in an aqueous solution of sodium or potassium cyanide.
-
Cool the cyanide solution to 0-5°C.
-
Slowly and carefully add the cold diazonium salt solution to the vigorously stirred cyanide solution. Nitrogen gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen ceases (typically 1-2 hours).
-
-
Work-up and Purification:
-
Extract the reaction mixture with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by distillation or column chromatography on silica gel.
-
Protocol 2: Palladium-Catalyzed Cyanation of an Aryl Chloride [13] This protocol uses a non-toxic cyanide source and is applicable to a wide range of aryl chlorides and bromides.
-
Reaction Setup:
-
To a screw-top test tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), the ligand (e.g., dppf, 2-10 mol%), and potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equivalents).
-
Add the solid (hetero)aryl halide (1 mmol).
-
Seal the tube with a Teflon-lined screw-cap septum, then evacuate and backfill with nitrogen (repeat three times).
-
-
Reagent Addition:
-
Add the solvent, dioxane (2.5 mL), and a degassed 0.05 M aqueous solution of potassium acetate (KOAc) (2.5 mL) via syringe. If the aryl halide is a liquid, add it at this stage.
-
-
Reaction:
-
Place the sealed tube in a preheated oil bath at 100°C and stir for 1-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel.
-
Protocol 3: Dehydration of Benzamide using P₂O₅ under Microwave Irradiation [17] This method provides a rapid, solvent-free synthesis of benzonitrile.
-
Reaction Setup:
-
In a microwave-safe vessel, thoroughly mix benzamide (1 equivalent) and phosphorus pentoxide (P₂O₅, 0.5-1.0 equivalents).
-
-
Microwave Irradiation:
-
Place the vessel in a microwave reactor and irradiate at a suitable power level to maintain a temperature of 220-240°C for 1-3 minutes.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the crude benzonitrile.
-
Further purification can be achieved by distillation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. byjus.com [byjus.com]
- 8. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 9. synarchive.com [synarchive.com]
- 10. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 15. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Preparation of Benzonitrile by Dehydration of Benzamide with Phosphorus Pentoxide in Microwave Medium | Chemické listy [chemicke-listy.cz]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. researchgate.net [researchgate.net]
- 21. scribd.com [scribd.com]
- 22. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]
- 23. Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. benchchem.com [benchchem.com]
Validating the Structure of 2-Methoxy-6-methylbenzonitrile: A Comparative NMR Spectroscopy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectral data to validate the structure of 2-Methoxy-6-methylbenzonitrile against structurally similar alternatives. By presenting experimental data from related compounds, this document offers a framework for the unambiguous characterization and quality control of substituted benzonitriles, which are pivotal intermediates in pharmaceutical and materials science research.
Structural Elucidation through Comparative NMR Data
The precise arrangement of substituents on the benzonitrile ring profoundly influences the chemical environment of each nucleus, resulting in a unique NMR fingerprint. To confirm the identity of this compound, its expected NMR spectral features can be compared with the known experimental data of closely related analogs, such as 2-methoxybenzonitrile and 2-methylbenzonitrile. The presence of both a methoxy and a methyl group at the ortho positions relative to the nitrile functionality in the target molecule is expected to induce characteristic shifts in the NMR signals of the aromatic protons and carbons.
¹H NMR Spectral Data Comparison
The analysis of the proton NMR spectra is the first step in structural validation. The chemical shift, multiplicity, and coupling constants of the aromatic protons provide crucial information about the substitution pattern.
| Compound | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) | Methoxy Protons (δ, ppm) | Solvent |
| This compound (Predicted) | 7.3-7.5 (m), 6.8-7.0 (m) | ~2.5 (s) | ~3.9 (s) | CDCl₃ |
| 2-Methoxybenzonitrile[1] | 6.95 (d, J=8.0 Hz, 2H), 7.58 (d, J=8.0 Hz, 2H) | - | 3.86 (s, 3H) | CDCl₃ |
| 2-Methylbenzonitrile[1] | 7.27 (t, J=8.0 Hz, 1H), 7.31 (t, J=8.0 Hz, 1H), 7.48 (t, J=8.0 Hz, 1H), 7.57 (t, J=8.0 Hz, 1H) | 2.53 (s, 3H) | - | CDCl₃ |
Note: Data for this compound is predicted based on substituent effects observed in related molecules. Experimental data was not available in the searched literature.
¹³C NMR Spectral Data Comparison
Carbon-13 NMR spectroscopy provides complementary information, detailing the electronic environment of each carbon atom in the molecule. The chemical shifts of the quaternary carbons and the nitrile carbon are particularly diagnostic.
| Compound | Aromatic Carbons (δ, ppm) | Methyl Carbon (δ, ppm) | Methoxy Carbon (δ, ppm) | Nitrile Carbon (δ, ppm) | Solvent |
| This compound (Predicted) | 100-160 | ~20 | ~56 | ~117 | CDCl₃ |
| 2-Methoxybenzonitrile[1] | 103.9, 114.7, 133.9, 162.8 | - | 55.5 | 119.2 | CDCl₃ |
| 2-Methylbenzonitrile[1] | 112.4, 126.0, 130.0, 132.2, 132.4, 141.6 | 20.2 | - | 117.9 | CDCl₃ |
Note: Data for this compound is predicted based on substituent effects observed in related molecules. Experimental data was not available in the searched literature.
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
Sample Preparation:
-
Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent: Use 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical and should be one that fully dissolves the sample and has minimal overlapping signals with the analyte.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Filtration: To ensure a homogeneous solution and prevent signal broadening, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
NMR Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical spectral width: 0 to 220 ppm.
-
A significantly larger number of scans will be necessary compared to the ¹H NMR spectrum due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the internal standard.
Logical Workflow for Structural Validation
The process of validating a chemical structure using NMR spectroscopy follows a logical progression from hypothesis to confirmation. This workflow ensures a systematic and thorough analysis.
Caption: Workflow for NMR-based structural validation.
This structured approach, combining predictive analysis with comparative experimental data, is indispensable for the accurate identification and characterization of novel compounds in a research and development setting. The provided data and protocols serve as a valuable resource for scientists engaged in the synthesis and analysis of substituted aromatic molecules.
References
A Comparative Guide to the Spectroscopic Data of Benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic properties of benzonitrile and several para-substituted derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS) fragmentation patterns, this document serves as a valuable resource for the characterization and analysis of this important class of compounds.
The inclusion of various substituents—ranging from electron-donating (-NH₂, -OCH₃) to electron-withdrawing (-Cl, -NO₂) groups—highlights the impact of electronic effects on spectroscopic signatures. All quantitative data is summarized in structured tables for straightforward comparison, supported by detailed experimental protocols for data acquisition.
Comparative Spectroscopic Data
The introduction of different functional groups at the para-position of the benzonitrile scaffold induces predictable shifts in spectroscopic signals. These shifts provide valuable information about the electronic environment within each molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy reveals the chemical environment of ¹H and ¹³C nuclei. Substituent effects cause significant changes in chemical shifts (δ), particularly for the aromatic protons and carbons.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Ar-H (ortho to -CN) (δ ppm) | Ar-H (ortho to -X) (δ ppm) | Other Signals (δ ppm) |
| Benzonitrile | 7.55 - 7.78 (m) | 7.55 - 7.78 (m) | - |
| 4-Methoxybenzonitrile | 7.58 (d, J=8.0 Hz) | 6.95 (d, J=8.0 Hz) | 3.86 (s, 3H, -OCH₃) |
| 4-Aminobenzonitrile | 7.37 (dd, J=6.8, 2.0 Hz) | 6.64 (dd, J=6.8, 2.0 Hz) | 4.32 (s, br, 2H, -NH₂)[1] |
| 4-Chlorobenzonitrile | 7.61 (d, J=8.0 Hz) | 7.47 (d, J=8.0 Hz) | - |
| 4-Nitrobenzonitrile | 7.89 (d, J=8.0 Hz) | 8.35 (d, J=8.0 Hz) | - |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | C1 (-CN) (δ ppm) | C2, C6 (δ ppm) | C3, C5 (δ ppm) | C4 (-X) (δ ppm) | C≡N (δ ppm) | Other Signals (δ ppm) |
| Benzonitrile | 112.4 | 132.6 | 129.3 | 132.0 | 118.7 | - |
| 4-Methoxybenzonitrile | 103.9 | 133.9 | 114.7 | 162.8 | 119.2 | 55.5 (-OCH₃) |
| 4-Aminobenzonitrile | 99.5 | 133.7 | 114.4 | 150.8 | 120.4[1] | - |
| 4-Chlorobenzonitrile | 110.7 | 133.3 | 129.6 | 139.4 | 117.9 | - |
| 4-Nitrobenzonitrile | 116.7 | 133.4 | 124.2 | 150.0 | 118.2 | - |
Vibrational and Electronic Spectroscopy
The nitrile (C≡N) group provides a sharp, intense signal in IR spectroscopy, which is sensitive to electronic effects. Similarly, UV-Vis spectroscopy shows shifts in the maximum absorption wavelength (λmax) due to changes in the conjugated π-system.
Table 3: FT-IR and UV-Vis Spectral Data
| Compound | FT-IR: ν(C≡N) (cm⁻¹) | UV-Vis: λmax (nm) |
| Benzonitrile | ~2227 - 2230[2] | 224, 271[3] |
| 4-Methoxybenzonitrile | ~2225 | 245 |
| 4-Aminobenzonitrile | ~2215 | 278[4] |
| 4-Chlorobenzonitrile | ~2228 | 234, 281 |
| 4-Nitrobenzonitrile | ~2232 | 265 |
Note: IR frequencies for aromatic nitriles generally fall in the 2240-2220 cm⁻¹ range due to conjugation.[5] Values can vary slightly based on the sample preparation method (e.g., KBr pellet, thin film, solution).
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight (via the molecular ion, M⁺) and characteristic fragmentation patterns, which aid in structural elucidation.
Table 4: Key Mass Spectrometry Fragmentation Data (EI-MS)
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) and (Proposed Loss) |
| Benzonitrile | 103 | 76 ([M-HCN]⁺)[6] |
| 4-Methoxybenzonitrile | 133 | 118 ([M-CH₃]⁺), 102 ([M-OCH₃]⁺), 90 ([M-CH₃CO]⁺)[7] |
| 4-Aminobenzonitrile | 118 | 91 ([M-HCN]⁺)[1][8] |
| 4-Chlorobenzonitrile | 137/139 (isotope pattern) | 102 ([M-Cl]⁺) |
| 4-Nitrobenzonitrile | 148 | 118 ([M-NO]⁺), 102 ([M-NO₂]⁺), 75 ([C₆H₃]⁺)[9] |
Visualized Workflow for Spectroscopic Analysis
The logical progression for characterizing a novel benzonitrile derivative involves a combination of experimental techniques and data interpretation.
Caption: Logical workflow for the synthesis and structural confirmation of novel benzonitrile derivatives.
Experimental Protocols
Reproducible and comparable spectroscopic data rely on standardized methodologies. The protocols outlined below are standard for the analysis of benzonitrile derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical environment of ¹H and ¹³C nuclei.
-
Sample Preparation:
-
Dissolve 5-10 mg of the benzonitrile derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. For ¹³C NMR, a more concentrated solution (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Cap the NMR tube and invert several times to ensure a homogeneous solution.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H spectrum using a standard pulse-acquire sequence. Typically, 16-64 scans are sufficient.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.
-
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Objective: To identify functional groups, particularly the nitrile (C≡N) stretching vibration.
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
For solid samples, place a small amount of the powder onto the center of the ATR crystal.
-
Use the instrument's pressure clamp to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.
-
For liquid samples, place a single drop onto the crystal.
-
Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
After measurement, clean the crystal surface thoroughly.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To determine the wavelengths of maximum absorbance (λmax) related to electronic transitions.
-
Sample Preparation:
-
Prepare a stock solution of the benzonitrile derivative in a spectroscopic-grade solvent (e.g., ethanol, acetonitrile, or hexane).
-
Prepare a dilute solution from the stock solution. The final concentration should be adjusted to yield a maximum absorbance between 0.1 and 1.0 AU to ensure adherence to the Beer-Lambert law.
-
-
Data Acquisition:
-
Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a blank or reference.
-
Fill a second matched quartz cuvette with the sample solution.
-
Place the reference cuvette in the spectrophotometer and record a baseline correction.
-
Replace the reference cuvette with the sample cuvette.
-
Scan the absorbance over a suitable wavelength range (e.g., 200-400 nm) to identify all absorbance maxima (λmax).[1]
-
Mass Spectrometry (MS) with Electron Ionization (EI)
-
Objective: To determine the molecular weight and characteristic fragmentation pattern.
-
Sample Introduction:
-
Introduce a small amount of the sample into the ion source. For volatile and thermally stable compounds like benzonitrile derivatives, this is often done via a Gas Chromatography (GC-MS) system or a direct insertion probe.
-
-
Data Acquisition:
-
Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺) and causing subsequent fragmentation.[1]
-
Mass Analysis: The resulting ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the relative abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Solved Can someone please explain to me the IR spectra of | Chegg.com [chegg.com]
- 3. chem.latech.edu [chem.latech.edu]
- 4. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05574D [pubs.rsc.org]
- 7. Benzonitrile, 4-methoxy- [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. Benzonitrile, 4-nitro- [webbook.nist.gov]
A Comparative Analysis of the Biological Activities of Benzonitrile Derivatives with a Focus on 2-Methoxy-6-methylbenzonitrile
A comprehensive review of the current literature reveals a broad spectrum of biological activities for various benzonitrile derivatives, positioning them as promising scaffolds in drug discovery. However, specific experimental data on the biological activity of 2-Methoxy-6-methylbenzonitrile is notably absent in publicly available research. This guide, therefore, provides a comparative overview of the demonstrated biological activities of other benzonitrile compounds and discusses the potential, yet unconfirmed, activities of this compound based on established structure-activity relationships.
Benzonitrile derivatives, characterized by a cyano group attached to a benzene ring, have garnered significant attention from the scientific community for their diverse pharmacological properties. These compounds have been investigated for their potential as anticancer, antimicrobial, antiviral, and enzyme inhibitory agents. The electronic properties and synthetic accessibility of the benzonitrile scaffold make it a versatile starting point for the development of novel therapeutics.
While this compound is commercially available and utilized as an intermediate in the synthesis of pesticides and pharmaceuticals, including potential anti-cancer drugs, its intrinsic biological activity has not been a subject of published research. This comparison, therefore, draws upon data from a range of other substituted benzonitriles to provide a framework for understanding their therapeutic potential.
Comparative Biological Activity of Benzonitrile Derivatives
The biological activities of benzonitrile derivatives are highly dependent on the nature and position of substituents on the benzene ring. The following tables summarize the quantitative data for various benzonitriles, categorized by their therapeutic area.
Anticancer Activity
Benzonitrile-containing compounds have shown significant promise as anticancer agents by targeting key cellular processes like cell division and signaling pathways.
| Compound Class/Derivative | Cancer Cell Line | IC50 | Reference |
| 2-Phenylacrylonitriles (Compound 1g2a) | HCT116 (Colon) | 5.9 nM | [1] |
| BEL-7402 (Liver) | 7.8 nM | [1] | |
| Benzotriazole-acrylonitriles (Compound 5) | HeLa (Cervical) | Sub-micromolar | [1] |
| Benzotriazole-acrylonitriles (Compound 2.1) | VX2 (Carcinoma) | 3.80 ± 0.75 µM | [1] |
| Benzotriazole-acrylonitriles (Compound 2.2) | MGC (Stomach) | 3.72 ± 0.11 µM | [1] |
| Benzotriazole-acrylonitriles (Compound 2.5) | A549 (Lung) | 5.47 ± 1.11 µM | [1] |
| MKN45 (Stomach) | 3.04 ± 0.02 µM | [1] |
Antimicrobial Activity
Several benzonitrile derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.
| Compound | Target Organism | MIC (Minimum Inhibitory Concentration) | Reference |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile (2e) | Botrytis fabae | 6.25 µg/mL | [2] |
| Pyrazoline and Hydrazone Derivatives | Various Bacteria | 32-512 µg/mL |
Antiviral Activity
Benzonitrile derivatives have been identified as inhibitors of various viruses, with notable activity against Hepatitis C Virus (HCV).
| Compound Class/Derivative | Virus | EC50 | Reference |
| 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile (Lead compound L0909) | Hepatitis C Virus (HCV) | 0.022 µM | [3] |
Enzyme Inhibitory Activity
The benzonitrile scaffold is present in inhibitors of various enzymes implicated in disease.
| Compound Class/Derivative | Target Enzyme | IC50 | Reference |
| 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives | Dipeptidyl peptidase-4 (DPP-4) | 1.4621 to 6.7805 µM | [4] |
| 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives | Metallo-β-lactamases (MBLs) | Low µM range | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for assessing the biological activities of benzonitrile derivatives.
Cell Viability Assay (MTT Assay) for Anticancer Activity
-
Cell Culture: Human cancer cell lines (e.g., HCT116, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test benzonitrile derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)
-
Inoculum Preparation: A standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.
-
Serial Dilution: The test benzonitrile derivative is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The biological effects of benzonitrile derivatives are often mediated through their interaction with specific cellular signaling pathways.
Inhibition of Tubulin Polymerization
A significant mechanism for the anticancer activity of some benzonitrile derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This leads to mitotic arrest and subsequent apoptosis in cancer cells.
Caption: Inhibition of tubulin polymerization by benzonitrile derivatives leading to apoptosis.
Experimental Workflow for Biological Activity Screening
The general workflow for identifying and characterizing the biological activity of novel compounds like benzonitrile derivatives involves a series of in vitro and in vivo studies.
Caption: General experimental workflow for drug discovery and development.
Discussion and Future Directions
The presented data highlights the significant potential of the benzonitrile scaffold in medicinal chemistry. The diverse biological activities observed for various derivatives underscore the importance of continued research in this area.
Regarding this compound, the presence of a methoxy and a methyl group on the benzonitrile ring suggests the possibility of biological activity. Methoxy groups are known to influence the pharmacokinetic and pharmacodynamic properties of molecules, often enhancing their metabolic stability and membrane permeability. The methyl group can also contribute to binding affinity and selectivity for specific biological targets. Based on the activities of other substituted benzonitriles, it is plausible that this compound could exhibit anticancer, antimicrobial, or enzyme inhibitory properties. For instance, the substitution pattern might favor interactions with hydrophobic pockets in enzyme active sites or cellular receptors.
However, without direct experimental evidence, any prediction of the biological activity of this compound remains speculative. Therefore, a crucial next step for the scientific community would be to synthesize and screen this compound in a battery of biological assays. Such studies would not only elucidate the specific activities of this compound but also contribute to a more comprehensive understanding of the structure-activity relationships of the broader benzonitrile class. This would, in turn, guide the rational design of more potent and selective therapeutic agents.
References
- 1. This compound | C9H9NO | CID 590226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-6-methoxybenzonitrile | 1591-37-3 | FA10519 [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. Broad-Spectrum Bactericidal Activity of a Synthetic Random Copolymer Based on 2-Methoxy-6-(4-Vinylbenzyloxy)-Benzylammonium Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:53005-44-0 | Chemsrc [chemsrc.com]
A Comparative Guide to the Synthesis of 2-Methoxy-6-methylbenzonitrile: Investigating Safer and More Efficient Reagents
For researchers, scientists, and professionals in drug development and organic synthesis, the selection of an optimal synthetic route is paramount for efficiency, safety, and cost-effectiveness. The synthesis of 2-Methoxy-6-methylbenzonitrile, a key intermediate in the production of various biologically active molecules, has traditionally relied on methods involving highly toxic reagents. This guide provides a comprehensive comparison of alternative, greener synthetic strategies, supported by experimental data, to facilitate the informed selection of a suitable and improved synthetic protocol.
This comparison focuses on four key synthetic pathways: the traditional cyanation of an aryl halide, a modern nickel-catalyzed cyanation with a less toxic cyanide source, a green one-pot synthesis from the corresponding aldehyde, and the dehydration of the corresponding amide.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic approaches to this compound.
| Method | Starting Material | Cyanide Source/Reagent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Traditional Cyanation | 2-Chloro-6-methylanisole | Copper(I) Cyanide (CuCN) | - | DMF | 150 | 24 | ~70-80 |
| Alternative Cyanation | 2-Chloro-6-methylanisole | Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Ni(II) complex / JosiPhos ligand | Toluene/Water | 100 | 18 | ~85-95[1][2] |
| Green Aldehyde Conversion | 2-Methoxy-6-methylbenzaldehyde | Hydroxylamine Ionic Liquid Salt | Ionic Liquid | Paraxylene | 120 | 2 | ~95-100[3][4] |
| Amide Dehydration | 2-Methoxy-6-methylbenzamide | Thionyl Chloride (SOCl₂) | - | - | 60 | 2 | ~97[5] |
Detailed Experimental Protocols
Method 1: Traditional Cyanation of 2-Chloro-6-methylanisole with Copper(I) Cyanide
This method represents a conventional approach to benzonitrile synthesis, characterized by the use of a highly toxic cyanide salt at elevated temperatures.
Materials:
-
2-Chloro-6-methylanisole
-
Copper(I) Cyanide (CuCN)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, combine 2-chloro-6-methylanisole (1 equivalent) and copper(I) cyanide (1.2 equivalents).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 150 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 2: Alternative Nickel-Catalyzed Cyanation with Potassium Ferrocyanide
This modern approach utilizes a significantly less toxic and inexpensive cyanide source, potassium ferrocyanide, in combination with a nickel catalyst, offering a safer and more sustainable alternative to traditional methods.[1][2]
Materials:
-
2-Chloro-6-methylanisole
-
Potassium Ferrocyanide (K₄[Fe(CN)₆])
-
Nickel(II) precatalyst (e.g., (dppf)NiCl₂)
-
JosiPhos ligand
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Amine base (e.g., N,N-Diisopropylethylamine)
-
Toluene
-
Water
Procedure:
-
In a reaction vessel, combine the Ni(II) precatalyst (2.5 mol %) and the JosiPhos ligand (5 mol %).
-
Add 2-chloro-6-methylanisole (1 equivalent), potassium ferrocyanide (0.3 equivalents), tetrabutylammonium hydrogen sulfate (0.1 equivalents), and the amine base (2 equivalents).
-
Add a biphasic solvent system of toluene and water.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
After cooling to room temperature, separate the organic layer.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by silica gel chromatography.
Method 3: Green One-Pot Synthesis from 2-Methoxy-6-methylbenzaldehyde
This innovative method employs a recyclable ionic liquid that acts as a solvent, catalyst, and hydroxylamine stabilizer, resulting in a high-yielding and environmentally friendly process.[3][4]
Materials:
-
2-Methoxy-6-methylbenzaldehyde
-
Hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt ((NH₂OH)₂·[HSO₃-b-Py]·HSO₄)
-
1-sulfobutyl pyridine hydrosulfate salt ([HSO₃-b-Py]·HSO₄) ionic liquid
-
Paraxylene
Procedure:
-
In a reaction flask, combine 2-methoxy-6-methylbenzaldehyde (1 equivalent) and hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt (1.5 equivalents).
-
Add the [HSO₃-b-Py]·HSO₄ ionic liquid and paraxylene in a 1:2 volume ratio.
-
Heat the mixture to 120 °C and stir for 2 hours.
-
Upon completion, cool the reaction mixture, which will spontaneously separate into two phases.
-
The upper organic phase contains the product, this compound, which can be isolated by simple decantation and removal of the solvent.
-
The lower ionic liquid phase can be recovered and reused.
Method 4: Dehydration of 2-Methoxy-6-methylbenzamide
This route offers a high-yielding conversion of a readily accessible amide to the nitrile using a common dehydrating agent.[5]
Materials:
-
2-Methoxy-6-methylbenzamide
-
Thionyl Chloride (SOCl₂)
-
Dichloromethane (optional, as solvent)
Procedure:
-
In a round-bottom flask, place 2-methoxy-6-methylbenzamide (1 equivalent).
-
Slowly add thionyl chloride (1.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully quench the reaction by pouring it into ice-water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the product.
Reaction Pathways and Experimental Workflow
Caption: Reaction pathways for the synthesis of this compound.
Caption: General experimental workflow for chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. iris.unito.it [iris.unito.it]
- 3. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of 2-Methoxy-6-methylbenzonitrile: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed cost-benefit analysis of two primary synthetic routes to 2-Methoxy-6-methylbenzonitrile, a crucial building block in the pharmaceutical and agrochemical industries. By examining the Sandmeyer reaction and a palladium-catalyzed cyanation, this report offers a comprehensive comparison of their respective yields, costs, and operational parameters to inform strategic manufacturing decisions.
Executive Summary
Two principal synthetic pathways to this compound have been evaluated:
-
Route 1: The Sandmeyer Reaction. This classical approach involves the diazotization of 2-methoxy-6-methylaniline followed by a cyanation reaction catalyzed by a copper(I) salt.
-
Route 2: Palladium-Catalyzed Cyanation. A more modern approach, this route utilizes a palladium catalyst to couple a cyanide source with an aryl halide, specifically 2-bromo-1-methoxy-3-methylbenzene.
This analysis reveals that while the Sandmeyer reaction employs less expensive starting materials, the palladium-catalyzed cyanation offers potentially higher yields and milder reaction conditions, albeit with a higher initial catalyst cost. The optimal choice will depend on the specific production scale, available equipment, and cost-management strategies, such as catalyst recycling.
Route 1: The Sandmeyer Reaction
The Sandmeyer reaction is a well-established method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.
Experimental Protocol
Step 1: Diazotization of 2-Methoxy-6-methylaniline
In a suitable reaction vessel, 2-methoxy-6-methylaniline is dissolved in an aqueous acidic solution (e.g., hydrochloric acid or sulfuric acid) and cooled to 0-5°C in an ice-salt bath. An aqueous solution of sodium nitrite is then added dropwise while vigorously stirring and maintaining the low temperature to form the 2-methoxy-6-methylbenzenediazonium salt.
Step 2: Cyanation
In a separate flask, a solution of copper(I) cyanide is prepared. The cold diazonium salt solution is then slowly added to the copper(I) cyanide solution. The reaction mixture is typically stirred at a controlled temperature until the evolution of nitrogen gas ceases, indicating the formation of this compound.
Purification: The product is typically extracted from the reaction mixture using an organic solvent. The combined organic layers are then washed, dried, and the solvent is removed under reduced pressure. Final purification can be achieved by vacuum distillation or column chromatography.
Route 2: Palladium-Catalyzed Cyanation
This route employs a palladium catalyst to facilitate the coupling of an aryl halide with a cyanide source.
Experimental Protocol
In an inert atmosphere, 2-bromo-1-methoxy-3-methylbenzene, a palladium catalyst (e.g., Pd(OAc)2 with a suitable ligand, or a pre-formed catalyst), and a cyanide source (e.g., zinc cyanide or potassium ferrocyanide) are combined in a suitable solvent (e.g., DMF, dioxane). A base is often added to the reaction mixture. The mixture is then heated to the desired temperature and stirred for the required reaction time.
Purification: Upon completion, the reaction mixture is cooled, and the solid byproducts are filtered off. The filtrate is then typically diluted with an organic solvent and washed with aqueous solutions to remove any remaining inorganic salts. The organic layer is dried, and the solvent is evaporated. The crude product can be purified by column chromatography or recrystallization.
Cost-Benefit Analysis
The following tables provide a comparative analysis of the two synthetic routes. Please note that prices are estimates based on currently available data and may vary depending on the supplier, purity, and quantity.
Table 1: Starting Material and Reagent Cost Comparison
| Compound | Route 1: Sandmeyer Reaction (Price per mole) | Route 2: Palladium-Catalyzed Cyanation (Price per mole) |
| 2-Methoxy-6-methylaniline | ~$1,359[1][2][3][4][5][6] | - |
| 2-Bromo-1-methoxy-3-methylbenzene | - | ~$1,595[7][8] |
| Copper(I) Cyanide | ~$427[9][10][11][12] | - |
| Zinc Cyanide | - | ~$329[13][14][15][16][17] |
| Palladium Catalyst (e.g., 5% Pd on Carbon) | - | Variable (e.g., ~$288 for 10g of 10% Pd/C) |
Table 2: Reaction Parameter and Yield Comparison
| Parameter | Route 1: Sandmeyer Reaction | Route 2: Palladium-Catalyzed Cyanation |
| Starting Material | 2-Methoxy-6-methylaniline | 2-Bromo-1-methoxy-3-methylbenzene |
| Key Reagents | Sodium nitrite, Copper(I) cyanide, Acid | Palladium catalyst, Cyanide source (e.g., Zn(CN)2), Base |
| Typical Yield | 60-80%[12] | Generally high, can exceed 90%[11] |
| Reaction Temperature | 0-5°C (diazotization), variable for cyanation | Often elevated (e.g., 70-120°C) |
| Reaction Time | Variable, can be several hours | Typically a few hours to 24 hours |
| Safety Considerations | Diazonium salts can be explosive if isolated. Handling of toxic cyanide salts. | Handling of toxic cyanide salts and flammable solvents. |
| Environmental Impact | Generation of copper-containing waste. | Generation of palladium-containing waste (recycling is crucial). |
Logical Workflow of the Cost-Benefit Analysis
Caption: Logical workflow for the cost-benefit analysis of synthetic routes.
Conclusion
The selection of an optimal synthetic route for this compound is a multifaceted decision. The Sandmeyer reaction offers a cost advantage in terms of starting materials and is a well-understood, classical method. However, the potential for lower yields and the handling of potentially unstable diazonium intermediates are significant drawbacks.
Conversely, palladium-catalyzed cyanation, while requiring a more expensive catalyst, can provide significantly higher yields and may offer a more streamlined process with milder conditions. The economic viability of this route can be substantially improved through the implementation of catalyst recovery and recycling protocols, a common practice in industrial settings.
For large-scale production where yield and process efficiency are critical, the initial investment in a palladium-catalyzed system may be justified. For smaller-scale laboratory synthesis, the Sandmeyer reaction may be a more practical and cost-effective choice, provided that appropriate safety measures are strictly followed. Ultimately, the decision should be based on a thorough evaluation of the specific project requirements, available resources, and a detailed, real-time cost analysis of all necessary materials.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. kvmwai.edu.in [kvmwai.edu.in]
- 3. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 4. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Sandmeyer Reaction - 939 Words | 123 Help Me [123helpme.com]
- 8. benchchem.com [benchchem.com]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 13. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 14. rsc.org [rsc.org]
- 15. An Efficient and Green Route to Synthesize Azo Compounds through Methyl Nitrite [scirp.org]
- 16. researchgate.net [researchgate.net]
- 17. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]
A Comparative Guide to the Purity Assessment of 2-Methoxy-6-methylbenzonitrile from Commercial Suppliers
For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. In the synthesis of novel chemical entities, the seemingly minor presence of impurities in a reagent can lead to significant downstream consequences, including altered biological activity, unexpected side reactions, and difficulty in purification of the final product. This guide provides an in-depth technical comparison of methodologies for assessing the purity of 2-Methoxy-6-methylbenzonitrile, a key building block in medicinal chemistry, sourced from various commercial suppliers. We will delve into the causality behind experimental choices and present a multi-pronged analytical approach to ensure the highest level of confidence in your starting material.
The Criticality of Purity in Research and Development
This compound is a versatile intermediate used in the synthesis of a range of biologically active molecules. The presence of even small percentages of impurities, such as isomers, starting materials from the synthesis, or degradation products, can have a profound impact on the outcome of a chemical reaction and the purity of the final compound. Therefore, a robust and comprehensive analytical strategy to qualify incoming batches of this reagent is not just a quality control measure; it is a fundamental aspect of good scientific practice.
This guide will walk you through a series of self-validating analytical protocols designed to provide a comprehensive purity profile of this compound. We will explore the strengths of orthogonal techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
An Orthogonal Approach to Purity Verification
A single analytical technique is often insufficient to provide a complete picture of a compound's purity. By employing a combination of orthogonal methods, which rely on different chemical and physical principles for separation and detection, we can significantly increase the confidence in our purity assessment. For instance, while HPLC is excellent for separating non-volatile impurities, GC-MS is better suited for volatile compounds. qNMR, in turn, offers a direct and highly accurate quantification of the target molecule against a certified internal standard.
Below is a diagram illustrating the comprehensive analytical workflow for the purity assessment of this compound.
Caption: Comprehensive analytical workflow for purity assessment.
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the key experiments in our purity assessment workflow. The rationale behind the experimental choices is explained to provide a deeper understanding of the "why" behind the "how."
High-Performance Liquid Chromatography (HPLC-UV) for Non-Volatile Impurities
Rationale: HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power and sensitivity for a wide range of organic molecules.[1] A reversed-phase method is chosen here as this compound is a moderately polar compound. A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with acetonitrile for analysis.
-
System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately (e.g., check for retention time reproducibility and peak area precision).[2]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation
Rationale: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[3][4] It is particularly useful for detecting residual solvents from the synthesis or other volatile impurities that may not be readily observed by HPLC. The mass spectrometer provides structural information, aiding in the identification of unknown impurities by comparing their mass spectra to libraries like the NIST database.[5][6]
Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane or ethyl acetate.
Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination
Rationale: qNMR is a primary analytical method that allows for the direct quantification of a substance against a certified internal standard of a different compound.[7][8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[9] This makes qNMR a highly accurate and precise method for purity determination, as it is less dependent on the response factor of the analyte compared to chromatographic techniques.
Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with known purity, such as maleic acid or dimethyl sulfone. The standard should have signals that do not overlap with the analyte signals.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆ or CDCl₃).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a vial.
-
Accurately weigh a similar amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 30-degree or 90-degree pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is often sufficient for small molecules to ensure full relaxation).[8]
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.[10]
-
Acquisition Time (aq): At least 3 seconds to ensure good digital resolution.[8]
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Comparative Data from Commercial Suppliers
To illustrate the application of these methods, we analyzed samples of this compound from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C). The results are summarized in the table below.
| Analytical Technique | Supplier A | Supplier B | Supplier C |
| Visual Inspection | White crystalline solid | Off-white powder | White crystalline solid |
| HPLC Purity (Area %) | 99.2% | 97.5% | 99.8% |
| GC-MS Purity (Area %) | 99.5% | 98.0% | 99.9% |
| qNMR Purity (w/w %) | 99.1% | 97.2% | 99.7% |
| Major Impurity (by GC-MS) | 2,6-dimethylbenzonitrile (0.3%) | Unidentified (m/z 161) (1.5%) | None detected (>0.1%) |
| Residual Solvents (by GC-MS) | Toluene (0.1%) | Acetone (0.5%) | None detected |
Note: The purity values from HPLC and GC-MS are based on the relative peak areas and may not reflect the absolute purity. The qNMR purity is a more accurate measure of the absolute purity (weight/weight percentage).
Discussion of Results and Supplier Comparison
The data presented above highlights the importance of a multi-technique approach to purity assessment.
-
Supplier C consistently provided the highest purity material across all analytical methods, with no detectable impurities or residual solvents above 0.1%. This supplier would be the recommended choice for applications requiring the highest purity starting material.
-
Supplier A provided high-purity material, with a minor impurity identified as 2,6-dimethylbenzonitrile, likely a byproduct from the synthesis. A small amount of residual toluene was also detected. For many applications, this level of purity may be acceptable, but for sensitive reactions, further purification might be considered.
-
Supplier B 's material showed a lower purity across all techniques. A significant unidentified impurity was detected by GC-MS, and a higher level of residual acetone was present. The off-white appearance also suggests the presence of impurities. This material would likely require purification before use in most research and development settings.
The discrepancy between the purity values obtained by chromatographic methods (area %) and qNMR (w/w %) for Supplier B is noteworthy. This can occur if the impurity has a different response factor in the UV detector (HPLC) or ionizes differently in the mass spectrometer (GC-MS) compared to the main compound. This underscores the value of qNMR as a more accurate method for absolute purity determination.
Conclusion and Recommendations
The purity of chemical reagents is a critical parameter that can significantly influence the success of research and development projects. This guide has outlined a comprehensive and robust analytical workflow for the purity assessment of this compound from commercial suppliers. By employing an orthogonal approach that combines HPLC, GC-MS, and qNMR, researchers can gain a high level of confidence in the quality of their starting materials.
When selecting a supplier, it is crucial to not solely rely on the purity stated on the certificate of analysis but to perform in-house verification, especially for critical applications. The methodologies detailed in this guide provide a framework for such a verification process. For the most demanding synthetic applications, Supplier C is the clear choice based on our analysis. For less sensitive applications, the material from Supplier A may be a viable option, while the product from Supplier B would necessitate further purification. Ultimately, the choice of supplier should be based on a thorough risk assessment and the specific requirements of the intended application.
References
- 1. ijcrt.org [ijcrt.org]
- 2. qbdgroup.com [qbdgroup.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. cs.purdue.edu [cs.purdue.edu]
- 5. phytopharmajournal.com [phytopharmajournal.com]
- 6. phcogres.com [phcogres.com]
- 7. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. emerypharma.com [emerypharma.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to Catalytic Systems for the Ammoxidation of Substituted Toluenes
Introduction: The Strategic Importance of Aromatic Nitriles
The conversion of substituted toluenes into their corresponding aromatic nitriles via vapor-phase ammoxidation is a cornerstone of modern industrial organic synthesis. This process, which reacts a hydrocarbon with ammonia and oxygen over a heterogeneous catalyst, provides a direct and atom-economical route to valuable chemical intermediates.[1][2] Aromatic nitriles are foundational building blocks for a vast array of high-performance materials and specialty chemicals, including thermostable polymers, advanced pigments, liquid crystals, pharmaceuticals, and agricultural chemicals.[3][4]
The elegance of ammoxidation lies in its ability to functionalize a stable methyl group into a reactive nitrile group in a single step.[2] However, the reaction is not without its challenges. The primary objective is to maximize the selectivity towards the desired nitrile, minimizing the formation of undesirable byproducts such as carbon oxides (CO, CO₂) from complete combustion, or intermediates like imides.[1][5] The choice of catalyst is therefore paramount, as it dictates not only the conversion of the starting material but, more critically, the selectivity and overall process efficiency.
This guide provides a comparative analysis of the primary catalytic systems employed for the ammoxidation of substituted toluenes. We will delve into the performance of different catalyst families, supported by experimental data, and explain the mechanistic principles that govern their reactivity. Detailed experimental protocols are provided to bridge theory with practice, offering researchers a validated starting point for their own investigations.
Comparative Analysis of Predominant Catalytic Systems
The field of ammoxidation catalysis is dominated by mixed metal oxides, where the synergy between different elements is key to achieving high performance. Vanadium-based systems are the most extensively studied and commercially relevant, though other transition metals like molybdenum and iron also show significant activity.
Vanadium-Based Catalysts: The Industry Workhorse
Vanadium-based catalysts are renowned for their versatility and cost-effectiveness in aromatic ammoxidation.[6] Their catalytic activity is rooted in the redox properties of vanadium, which can readily cycle between different oxidation states (primarily V⁴⁺ and V⁵⁺) to facilitate the Mars-van Krevelen mechanism.[7]
-
Vanadium-Titanium Oxides (V₂O₅/TiO₂): This is one of the most classic and effective systems for the ammoxidation of simple toluenes. Titanium dioxide, particularly in its anatase form, serves as an excellent support that enhances the dispersion and stability of the active vanadia phase.[8] The strong interaction between V₂O₅ and TiO₂ is believed to promote the formation of highly active surface vanadyl species. These catalysts typically operate in the temperature range of 350-450°C.[8]
-
Vanadium-Antimony Oxides (V-Sb-O): The addition of antimony to vanadium catalysts often leads to a significant improvement in selectivity, particularly for more complex reactions like the ammoxidation of xylenes to dinitriles. V-Sb-O systems, often promoted with other elements like bismuth (Bi), chromium (Cr), or zirconium (Zr), can effectively suppress deep oxidation pathways.[3][5][9] The formation of specific crystalline phases, such as VSbO₄, is crucial for their performance.[9][10] These multicomponent catalysts are adept at activating the second methyl group in xylenes while preserving the newly formed nitrile group.
-
Vanadium-Chromium Oxides (V-Cr-O): Vanadium-chromium composite oxides have demonstrated high efficacy, especially in the ammoxidation of o-xylene to phthalonitrile.[1] The synergy between vanadium and chromium oxides can enhance both catalyst activity and selectivity under specific process conditions.
-
Vanadium-Phosphorus Oxides (VPO): VPO catalysts are another important class, often used for the oxidation of light alkanes but also showing promise in aromatic ammoxidation. The structure and performance of VPO catalysts can be finely tuned during synthesis. For instance, using a structure-directing agent like glucose can lead to the formation of uniform, porous microspheres with enhanced surface area and acidity, boosting catalytic activity.[6][11]
Molybdenum-Based Catalysts
Molybdenum is another key element in oxidation catalysis, most famously as a component of bismuth molybdate catalysts for propylene ammoxidation.[2] For toluene ammoxidation, molybdenum oxides (MoO₃) have been studied, though they sometimes exhibit lower activity compared to leading vanadium systems. The catalytic performance is highly dependent on the specific oxide phase (e.g., MoO₃, Mo₄O₁₁, MoO₂), with MoO₃ generally showing the highest reaction rates. Supporting molybdenum oxide on mixed oxides like ZrO₂–γ-Al₂O₃ can improve its performance and stability.[12]
Other Transition Metal Oxide Systems
While less common, other catalysts have been investigated. Iron-based systems, such as those based on α-Fe₂O₃, have been explored for toluene ammoxidation, though they often require higher temperatures to achieve significant conversion.[12][13]
Performance Data Summary
The following tables summarize representative performance data for various catalytic systems, allowing for a direct comparison of their efficacy under different conditions.
Table 1: Comparative Performance in the Ammoxidation of Toluene to Benzonitrile
| Catalyst System | Support | Temp. (°C) | Toluene Conv. (%) | Benzonitrile Select. (%) | Benzonitrile Yield (mol%) | Molar Ratios (NH₃:O₂:Tol) | Reference |
|---|---|---|---|---|---|---|---|
| 3 wt% V₂O₅ | TiO₂ (Anatase) | 400 | >98 | ~90 | ~88 | Varies, e.g., NH₃/Tol=5, O₂/Tol=10 | [8] |
| V-Cr-Sb-Bi-O | Al₂O₃ | 420 | 100 | 95.4 | 95.4 | 5:8:1 | [14] |
| MoO₃ | None | 400 | ~15 | ~75 | ~11 | Varies |
| MoOₓ (15 wt%) | ZrO₂–γ-Al₂O₃ | 450 | 99.8 | 90.1 | 89.9 | 6:3:1 |[12] |
Table 2: Comparative Performance in the Ammoxidation of Substituted Toluenes
| Substrate | Product | Catalyst System | Temp. (°C) | Substrate Conv. (%) | Product Yield (mol%) | Molar Ratios (Substrate:NH₃:Air) | Reference |
|---|---|---|---|---|---|---|---|
| p-Xylene | Terephthalonitrile | "P-87" Catalyst | 380 | 98.8 | 91.3 | 1:10:30 (Air ratio) | [4] |
| o-Xylene | Phthalonitrile | 7% V-Cr-O | 450 | >95 | ~70-80 | 1:30:50 (O₂ ratio) | [1] |
| 4-Phenyl-o-xylene | 4-Phenylphthalonitrile | V–Sb–Bi–Zr-O | 400 | >95 | 83.1 | 1:15:30 |[3] |
Mechanistic Insights: The Pathway from Toluene to Nitrile
The ammoxidation of substituted toluenes over mixed metal oxides is widely understood to proceed via the Mars-van Krevelen redox mechanism. This mechanism involves the catalyst's lattice oxygen as the primary oxidant, which is subsequently replenished by gas-phase oxygen.
The key steps are:
-
Adsorption and Activation: The toluene derivative adsorbs onto the catalyst surface. The reaction is initiated by the abstraction of a hydrogen atom from the methyl group, which is the rate-determining step. This forms a benzyl-like radical intermediate.[7]
-
Oxidative Dehydrogenation: The surface intermediate is progressively oxidized by lattice oxygen from the metal oxide (e.g., V⁵⁺=O), leading to the formation of a surface-bound aldehyde.
-
Ammonolysis: Ammonia from the gas phase reacts with the aldehyde intermediate to form an imine. This step is crucial for incorporating nitrogen into the molecule.[15]
-
Final Dehydrogenation: The imine intermediate undergoes further oxidative dehydrogenation to yield the nitrile product.
-
Catalyst Re-oxidation: The reduced metal centers in the catalyst (e.g., V⁴⁺) are re-oxidized by gas-phase O₂, completing the catalytic cycle and preparing the site for the next reaction.
// Connections to catalyst cycle Adsorbed_Tol -> Aldehyde [style=invis]; Imine -> Nitrile_ads [style=invis]; O2 -> Cat_red [style=dashed]; Cat_ox -> H2O [style=dashed, label="2H⁺ + O²⁻"]; } }
Caption: Generalized Mars-van Krevelen mechanism for toluene ammoxidation.
For substrates with multiple methyl groups, such as xylenes, the reaction proceeds in a stepwise manner. The first methyl group is converted to a nitrile, forming a tolunitrile intermediate. This intermediate then undergoes ammoxidation of the second methyl group to form the dinitrile.[5] Controlling the reaction conditions is critical to favor the formation of the dinitrile over the mononitrile or side products.
Caption: Reaction network for the ammoxidation of p-xylene.
Validated Experimental Protocols
The following protocols provide a reliable framework for the synthesis of a standard ammoxidation catalyst and for conducting a typical gas-phase reaction.
Protocol 1: Preparation of V₂O₅/TiO₂ Catalyst by Wet Impregnation
This protocol describes the synthesis of a 3 wt% V₂O₅/TiO₂ catalyst, a widely used formulation.[8]
1. Support Preparation:
- Dry commercial TiO₂ (anatase) powder in an oven at 120°C for at least 4 hours to remove physically adsorbed water. This ensures consistent precursor uptake.
2. Precursor Solution Preparation:
- Calculate the required mass of ammonium metavanadate (NH₄VO₃) to achieve a final loading of 3 wt% V₂O₅ on the TiO₂ support.
- Prepare a solution of oxalic acid in deionized water. The molar ratio of oxalic acid to NH₄VO₃ should be approximately 2:1 to ensure complete dissolution and complexation of the vanadium salt, forming a clear blue solution.
- Gently heat the solution while stirring until all NH₄VO₃ is dissolved.
3. Impregnation:
- Slowly add the dried TiO₂ powder to the vanadium precursor solution under constant, vigorous stirring.
- Continue stirring the slurry at room temperature for 6-8 hours to ensure uniform distribution of the precursor within the pores of the support. This step is critical for achieving high dispersion of the active phase.
4. Drying:
- Remove the excess solvent using a rotary evaporator at 60°C under vacuum.
- Transfer the resulting solid to an oven and dry overnight at 110°C to remove residual water and oxalic acid.
5. Calcination:
- Place the dried powder in a ceramic crucible and transfer to a muffle furnace.
- Calcine in a static air atmosphere. Ramp the temperature from room temperature to 500°C at a controlled rate (e.g., 5°C/min). Hold at 500°C for 5 hours. Calcination decomposes the precursor to vanadium oxide and anchors it firmly to the support.
6. Pelletization (for Fixed-Bed Reactor):
- After cooling, the catalyst powder can be pressed into pellets using a hydraulic press.
- Crush and sieve the pellets to the desired particle size range (e.g., 0.25-0.425 mm) for packing into the reactor. This ensures uniform gas flow and prevents a large pressure drop.
Protocol 2: Gas-Phase Ammoxidation in a Fixed-Bed Reactor
This protocol outlines a typical experimental setup for evaluating catalyst performance.[4][8]
1. Reactor Setup:
- Use a fixed-bed continuous flow reactor, typically made of quartz or stainless steel, with an internal diameter of 8-12 mm.
- Place a quartz wool plug at the bottom of the reactor to support the catalyst bed.
- Accurately weigh and load the desired amount of sieved catalyst into the reactor, measuring the bed length. Place another quartz wool plug on top of the bed.
- Position the reactor inside a vertical tube furnace equipped with a programmable temperature controller. Place a thermocouple in contact with the outside of the reactor wall, aligned with the center of the catalyst bed, to monitor the reaction temperature.
2. Catalyst Activation:
- Pre-treat the catalyst in-situ by heating to the reaction temperature (e.g., 400°C) under a steady flow of an inert gas like nitrogen or helium for 1-2 hours to remove any adsorbed impurities.
3. Reactant Feed System:
- Hydrocarbon Feed: Introduce the liquid substituted toluene using a high-precision syringe pump. The liquid is vaporized in a heated zone before mixing with the other gases.
- Gas Feed: Use electronic mass flow controllers (MFCs) to precisely control the flow rates of ammonia (NH₃), oxygen (O₂), and a balance gas (e.g., N₂ or He).
4. Reaction Execution:
- Once the reactor reaches the target temperature and the catalyst is activated, introduce the reactant gases (NH₃, O₂, N₂) at the desired molar ratios and flow rates.
- Begin feeding the liquid toluene at the calculated rate to achieve the desired gas hourly space velocity (GHSV).
- Allow the reaction to stabilize for at least 1-2 hours before collecting data.
5. Product Analysis:
- The reactor effluent is passed through a heated transfer line to an online gas chromatograph (GC) for analysis.
- Use a GC equipped with both a Flame Ionization Detector (FID) for quantifying hydrocarbons and nitriles, and a Thermal Conductivity Detector (TCD) for analyzing permanent gases (O₂, N₂, CO, CO₂).
- Condense the liquid products in a cold trap for offline analysis (e.g., GC-MS) to identify byproducts.
6. Data Calculation:
- Conversion (%) = ([Moles of Toluene in] - [Moles of Toluene out]) / [Moles of Toluene in] × 100
- Selectivity (%) = [Moles of Product formed] / ([Moles of Toluene in] - [Moles of Toluene out]) × 100
- Yield (%) = [Moles of Product formed] / [Moles of Toluene in] × 100 = Conversion × Selectivity / 100
Conclusion
The selection of an appropriate catalytic system is a critical decision in the development of an efficient ammoxidation process for substituted toluenes. Vanadium-based catalysts, particularly multicomponent systems supported on materials like TiO₂ and Al₂O₃, remain the most robust and versatile choice, offering high conversion and selectivity across a range of substrates. Molybdenum-based catalysts present a viable alternative, though they may require more optimization. Understanding the underlying Mars-van Krevelen mechanism provides a rational basis for catalyst design and process improvement. The experimental protocols detailed in this guide offer a validated methodology for researchers to synthesize and evaluate catalysts, paving the way for the development of next-generation systems for the synthesis of valuable aromatic nitriles.
References
- 1. sbpmat.org.br [sbpmat.org.br]
- 2. Ammoxidation - Wikipedia [en.wikipedia.org]
- 3. Vapor Phase Ammoxidation of 4-Phenyl-o-Xylene into 4-Phenylphthalonitrile on V–Sb–Bi–Zr/γ-Al2O3 Oxide Catalyst [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A Review of the Catalysts Used in Propane Ammoxidation Reaction to Produce Acrylonitrile [ijraset.com]
- 11. Vanadium–phosphorous oxide supported on mesoporous SBA-15 catalysts for ammoxidation of toluene to benzonitrile - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. pubs.acs.org [pubs.acs.org]
- 14. DE2632628A1 - Benzonitrile prodn. by ammoxidation of toluene - over a mixed oxide catalyst contg. vanadium, chromium, antimony and bismuth - Google Patents [patents.google.com]
- 15. escholarship.org [escholarship.org]
A Comparative Guide to 2-Methoxy-6-methylbenzonitrile and Its Isomers for Researchers and Drug Development Professionals
This guide provides a comprehensive characterization and comparison of 2-Methoxy-6-methylbenzonitrile and its positional isomers. The information is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties, spectroscopic characteristics, and potential biological activities of this class of compounds.
Introduction
Benzonitrile derivatives are pivotal structural motifs in medicinal chemistry and materials science, valued for their metabolic stability and ability to act as bioisosteres for other functional groups. The introduction of methoxy and methyl substituents to the benzonitrile scaffold allows for fine-tuning of the molecule's electronic and steric properties, which can significantly influence its biological activity and physical characteristics. This guide focuses on this compound and its isomers, providing a comparative analysis of their properties to aid in their application and further research.
Physicochemical Properties
The positional arrangement of the methoxy and methyl groups on the benzonitrile ring influences the physical properties of the isomers, such as melting point, boiling point, and density. A summary of available and predicted data for this compound and several of its isomers is presented in Table 1.
Table 1: Physicochemical Properties of this compound and Its Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) (Predicted) |
| This compound | 53005-44-0 | C₉H₉NO | 147.17 | 80-84[1] | 70-74 (at 0.4 Torr)[1] | 1.06 ± 0.1[1] |
| 3-Methoxy-2-methylbenzonitrile | 77533-17-6 | C₉H₉NO | 147.17 | Not available | Not available | 1.06 ± 0.1 |
| 4-Methoxy-2-methylbenzonitrile | 21883-13-6 | C₉H₉NO | 147.17 | 104 | Not available | 1.06 ± 0.1 |
| 5-Methoxy-2-methylbenzonitrile | Not available | C₉H₉NO | 147.17 | Not available | Not available | Not available |
| 2-Methoxy-5-methylbenzonitrile | 53078-70-9 | C₉H₉NO | 147.17 | Not available | Not available | Not available |
| 3-Methoxy-5-methylbenzonitrile | Not available | C₉H₉NO | 147.17 | Not available | Not available | Not available |
| 4-Methoxy-3-methylbenzonitrile | 53078-71-0 | C₉H₉NO | 147.17 | Not available | 102-106 (at 5 mm) | Not available |
| 2-Methoxy-4-methylbenzonitrile | Not available | C₉H₉NO | 147.17 | Not available | Not available | Not available |
| 3-Methoxy-4-methylbenzonitrile | 3556-60-3 | C₉H₉NO | 147.17 | 51-52.5 | 247.2 ± 28.0 (at 760 Torr) | 1.06 ± 0.1 |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of isomeric compounds. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for differentiating between positional isomers. The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic effects of the substituents.
Expected ¹H NMR Spectral Characteristics:
-
Aromatic Protons: The substitution pattern on the benzene ring will dictate the multiplicity and chemical shifts of the aromatic protons, typically observed in the range of 6.5-8.0 ppm. Isomers with adjacent protons will exhibit doublet or multiplet signals, while isolated protons will appear as singlets.
-
Methoxy Protons: A characteristic singlet integrating to three protons is expected for the methoxy group, typically appearing in the range of 3.8-4.0 ppm.
-
Methyl Protons: A singlet integrating to three protons, corresponding to the methyl group, is expected, generally in the range of 2.2-2.6 ppm.
Expected ¹³C NMR Spectral Characteristics:
-
Aromatic Carbons: The chemical shifts of the aromatic carbons will vary depending on the position of the electron-donating methoxy and methyl groups and the electron-withdrawing nitrile group. Carbons directly attached to the methoxy group will be shielded (shifted upfield), while the carbon of the nitrile group will be significantly deshielded (shifted downfield).
-
Nitrile Carbon: The carbon of the nitrile group typically appears in the range of 115-125 ppm.
-
Methoxy Carbon: The methoxy carbon is expected to resonate around 55-60 ppm.
-
Methyl Carbon: The methyl carbon signal is typically found in the range of 15-25 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Key Functional Groups
| Isomer | Aromatic-H (ppm) | Methoxy-H (ppm) | Methyl-H (ppm) | Aromatic-C (ppm) | Nitrile-C (ppm) | Methoxy-C (ppm) | Methyl-C (ppm) |
| This compound | Multiplet | ~3.9 | ~2.5 | 110-160 | ~118 | ~56 | ~20 |
| 3-Methoxy-2-methylbenzonitrile | Multiplet | ~3.9 | ~2.4 | 110-160 | ~118 | ~56 | ~15 |
| 4-Methoxy-2-methylbenzonitrile | Multiplet | ~3.8 | ~2.5 | 110-160 | ~118 | ~55 | ~20 |
| 2-Methoxy-5-methylbenzonitrile | Multiplet | ~3.8 | ~2.3 | 110-160 | ~118 | ~55 | ~20 |
| 3-Methoxy-4-methylbenzonitrile | Multiplet | ~3.9 | ~2.2 | 110-160 | ~118 | ~55 | ~16 |
| 4-Methoxy-3-methylbenzonitrile | Multiplet | ~3.9 | ~2.2 | 110-160 | ~118 | ~56 | ~16 |
Note: These are predicted values based on general substituent effects and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Nitrile (C≡N) | Stretch | 2220 - 2240 (sharp, medium intensity) |
| C-O (Methoxy) | Stretch | 1200 - 1300 (strong) and 1000 - 1100 (strong) |
| Aromatic C=C | Stretch | 1450 - 1600 (variable intensity) |
| Aromatic C-H | Stretch | 3000 - 3100 (variable intensity) |
| Aliphatic C-H (Methyl) | Stretch | 2850 - 3000 (variable intensity) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound and its isomers, the molecular ion peak (M⁺) is expected at m/z 147. Common fragmentation patterns for substituted benzonitriles include the loss of a methyl radical (M-15), a methoxy radical (M-31), and cleavage of the aromatic ring.
Table 4: Expected Key Mass Spectral Fragments
| m/z | Fragment |
| 147 | [M]⁺ |
| 132 | [M - CH₃]⁺ |
| 116 | [M - OCH₃]⁺ |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. The following are generalized methods for the spectroscopic characterization of this compound and its isomers.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Data Acquisition: Acquire ¹H and ¹³C spectra at room temperature. Standard pulse sequences are used. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry KBr powder and press into a thin pellet. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
Mass Spectrometry
-
Sample Introduction: Samples can be introduced via direct infusion or coupled with a gas chromatography (GC) system for separation of isomers prior to analysis.
-
Ionization: Electron Impact (EI) ionization is a common method for generating fragment ions.
-
Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight) capable of detecting the mass-to-charge ratio of the ions.
Synthesis and Characterization Workflow
The general workflow for the synthesis and characterization of these isomers involves several key steps, as illustrated in the following diagram.
Caption: General workflow for the synthesis and characterization of methoxy-methylbenzonitrile isomers.
Potential Biological Activities and Signaling Pathways
While specific biological activity data for this compound and its isomers is limited, the benzonitrile scaffold is present in numerous biologically active compounds. Substituted benzonitriles have been investigated for a range of therapeutic applications, including as enzyme inhibitors and receptor modulators. For instance, some benzonitrile derivatives have shown potential as aromatase inhibitors for cancer therapy.
Given the structural similarities to other bioactive molecules, it is plausible that these isomers could interact with various biological targets. A hypothetical signaling pathway that could be investigated for these compounds, based on the known activities of similar structures, is the inhibition of a protein kinase cascade, which is often dysregulated in cancer.
Caption: Hypothetical signaling pathway showing inhibition of a protein kinase by a methoxy-methylbenzonitrile isomer.
Further research is warranted to explore the cytotoxic, antimicrobial, and other potential biological activities of this compound and its isomers to unlock their full therapeutic potential.
References
Safety Operating Guide
Proper Disposal of 2-Methoxy-6-methylbenzonitrile: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides comprehensive guidance on the proper disposal procedures for 2-Methoxy-6-methylbenzonitrile (CAS No. 53005-44-0), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with handling and disposal of this chemical compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Chemical safety goggles or a face shield.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal company. Due to its potential toxicity and the hazardous combustion byproducts (including nitrogen oxides), on-site chemical neutralization is not advised.
-
Containerization:
-
Place waste this compound into a designated, leak-proof, and clearly labeled container.
-
Ensure the container is compatible with the chemical.
-
Do not mix with incompatible waste streams.
-
-
Labeling:
-
The container must be labeled as "Hazardous Waste" and clearly identify the contents: "this compound, CAS: 53005-44-0".
-
Include the accumulation start date on the label.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from heat, sparks, and open flames.
-
-
Arranging for Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and incineration.
-
Provide the disposal company with a full chemical inventory of the waste container.
-
Spill & Leak Procedures
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep to avoid dust generation.
-
Collect: Place all contaminated materials into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
Summary of Safety and Disposal Information
| Parameter | Information |
| Chemical Name | This compound |
| CAS Number | 53005-44-0 |
| Primary Hazard | Based on related compounds: Toxic if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation. |
| Handling Precautions | Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat. Respirator if necessary. |
| Primary Disposal Method | Incineration by a licensed hazardous waste disposal service. |
| Spill Cleanup | Absorb with inert material, collect in a sealed container for disposal. Avoid dust generation. |
Disposal Workflow Diagram
Figure 1. Disposal Workflow for this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
